4-Chloro-1H-indole-7-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSABPRCBJORSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740339 | |
| Record name | 4-Chloro-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875305-77-4 | |
| Record name | 4-Chloro-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-indole-7-carboxylic acid is a vital heterocyclic scaffold in medicinal chemistry. Its substituted indole core is a privileged structure found in numerous pharmacologically active compounds. The specific 4-chloro and 7-carboxy substitution pattern offers unique opportunities for further chemical modification, making it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the most practical and efficient synthesis pathway for this key intermediate, alongside a discussion of alternative strategies, underpinned by mechanistic insights and detailed experimental protocols.
Primary Synthesis Pathway: A Modern Approach from a Substituted Benzopyran
The most direct and scalable synthesis of a precursor to this compound has been reported by Alper and Nguyen, detailing the preparation of methyl 7-chloroindole-4-carboxylate.[1] This method stands out for its efficiency and avoidance of chromatographic purification for the key indole formation step. The pathway commences with the synthesis of a substituted benzopyran derivative, which is then converted to the indole core. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.
Synthesis of the Key Precursor: Methyl 7-Chloroindole-4-carboxylate
The synthesis begins with the preparation of 6-chloro-5-nitro-1H-isochromen-1-one, which serves as the foundational building block for the indole ring system. This is followed by a reductive cyclization to form the indole scaffold.
Step 1: Synthesis of 6-Chloro-5-nitro-1H-isochromen-1-one
A plausible route to this starting material involves the nitration and subsequent cyclization of a suitably substituted phenylacetic acid derivative. While the specific synthesis of this starting material is not detailed in the primary reference, a general approach can be devised based on established organic chemistry principles.
Step 2: Reductive Cyclization to form Methyl 7-Chloroindole-4-carboxylate
The key transformation in this pathway is the reductive cyclization of 6-chloro-5-nitro-1H-isochromen-1-one to afford the indole core. This reaction is typically achieved using a reducing agent such as iron in acetic acid or catalytic hydrogenation. The Alper and Nguyen procedure provides a robust method for this conversion.[1]
Final Step: Hydrolysis to this compound
The terminal step in the synthesis is the hydrolysis of the methyl ester of the indole-4-carboxylate to the desired carboxylic acid. This can be accomplished under either acidic or basic conditions.[2]
Experimental Protocol: Hydrolysis of Methyl 4-Chloro-1H-indole-7-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-chloro-1H-indole-7-carboxylate in a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Acidification: Carefully add dilute hydrochloric acid to the aqueous solution until the pH is acidic (pH 2-3), which will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 1 | Methyl 4-chloro-1H-indole-7-carboxylate | NaOH (aq) | Methanol/Water | Reflux | 1-4 h | High |
Table 1: Summary of the hydrolysis of methyl 4-chloro-1H-indole-7-carboxylate.
Alternative Synthetic Strategies
Reissert Indole Synthesis
The Reissert indole synthesis is a classical method that begins with an ortho-nitrotoluene derivative.[3] For the synthesis of this compound, a potential starting material would be 2-methyl-3-chloro-6-nitrobenzoic acid.
Proposed Reissert Pathway:
-
Condensation: Condensation of 2-methyl-3-chloro-6-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) would yield the corresponding o-nitrophenylpyruvate.
-
Reductive Cyclization: Reductive cyclization of the pyruvate derivative using a reducing agent like zinc in acetic acid would furnish the indole-2-carboxylic acid.
-
Decarboxylation and Functional Group Manipulation: Subsequent decarboxylation and functional group interconversions would be necessary to arrive at the target molecule.
Caption: Proposed Reissert synthesis pathway.
Leimgruber-Batcho Indole Synthesis
Similar to the Reissert synthesis, the Leimgruber-Batcho method also commences with an o-nitrotoluene.[4] This pathway involves the formation of an enamine intermediate followed by reductive cyclization.
Proposed Leimgruber-Batcho Pathway:
-
Enamine Formation: Reaction of 2-methyl-3-chloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine would form the corresponding β-dimethylamino-2-nitrostyrene derivative.
-
Reductive Cyclization: Reduction of the nitro group, typically with Raney nickel and hydrazine or catalytic hydrogenation, leads to the formation of the indole ring.
-
Carboxylation: Introduction of the carboxylic acid group at the 7-position would be required in a subsequent step, possibly through directed ortho-metalation.
Caption: Proposed Leimgruber-Batcho synthesis pathway.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This approach could be employed to introduce the carboxylic acid group at the C7 position of a pre-formed 4-chloroindole.
Proposed DoM Pathway:
-
N-Protection: The indole nitrogen of 4-chloroindole would first need to be protected with a suitable directing group, such as a pivaloyl or triisopropylsilyl (TIPS) group.
-
Lithiation: Treatment with a strong organolithium base (e.g., n-butyllithium or s-butyllithium) would selectively deprotonate the C7 position.
-
Carboxylation: Quenching the resulting aryllithium species with carbon dioxide (dry ice) would introduce the carboxylic acid group.
-
Deprotection: Removal of the N-protecting group would yield the final product.
Caption: Proposed Directed ortho-Metalation pathway.
Conclusion
The synthesis of this compound is a crucial process for the advancement of medicinal chemistry and drug discovery programs. The pathway developed by Alper and Nguyen, starting from a substituted benzopyran, offers a highly efficient and scalable route to a key precursor.[1] Additionally, classical indole syntheses and modern functionalization techniques like directed ortho-metalation provide valuable alternative strategies. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research program. This guide provides the necessary technical details and strategic considerations to enable researchers to confidently synthesize this important molecular building block.
References
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Alper, P. B.; Nguyen, K. T. Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. J. Org. Chem.2003 , 68 (5), 2051–2053. [Link]
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Zhang, H.-C.; Maryanoff, B. E. Construction of Indole and Benzofuran Systems on the Solid Phase via Palladium-Mediated Cyclizations. J. Org. Chem.1997 , 62 (7), 1804–1805. [Link]
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Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: N-Arylation of Indoles. Org. Lett.2000 , 2 (10), 1403–1406. [Link]
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Wang, Y.; et al. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. J. Am. Chem. Soc.2012 , 134 (32), 13264-13271. [Link]
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Hughes, D. L. Preparation of 5-substituted 2-carboxyindoles on solid support. ARKIVOC2003 , (ix), 11-19. [Link]
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Wang, Y.; et al. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron2014 , 70 (36), 6149-6154. [Link]
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AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Can. J. Chem.1964 , 42 (6), 1484-1486. [Link]
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Li, Z.; et al. Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. J. Org. Chem.2023 , 88 (15), 10563–10573. [Link]
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Kumar, S.; et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Adv.2022 , 12, 24151-24171. [Link]
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Reissert indole synthesis. Wikipedia. [Link]
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1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
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Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
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Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. [Link]
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Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Cryst.2012 , E68, o2480. [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank2013 , 2013(4), M806. [Link]
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A Comprehensive Technical Guide to 4-Chloro-1H-indole-7-carboxylic acid
CAS Number: 875305-77-4
This guide provides an in-depth technical overview of 4-Chloro-1H-indole-7-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and burgeoning applications in medicinal chemistry, offering field-proven insights and detailed methodologies.
Compound Identity and Physicochemical Properties
This compound is a substituted indole derivative that has garnered significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of a chlorine atom at the 4-position and a carboxylic acid at the 7-position of the indole ring, make it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.
| Property | Value | Source |
| CAS Number | 875305-77-4 | [1] |
| Molecular Formula | C₉H₆ClNO₂ | [2] |
| Molecular Weight | 195.6 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Off-white to light yellow solid (Predicted) | |
| Solubility | Soluble in organic solvents like DMSO and methanol. |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and practical approach involves the hydrolysis of its corresponding methyl or ethyl ester, which can be prepared via multi-step sequences starting from commercially available precursors. The rationale behind this strategy lies in the relative ease of synthesizing and purifying the ester intermediate, followed by a straightforward deprotection to yield the desired carboxylic acid.
Conceptual Synthetic Workflow
The synthesis generally follows a logical progression from a substituted nitrobenzene to the final indole-7-carboxylic acid. Key transformations often include a condensation reaction to form a nitrostyrene derivative, followed by a reductive cyclization to construct the indole ring system. The ester functionality, incorporated early in the sequence, serves as a stable protecting group for the carboxylic acid and facilitates purification. The final step is a robust hydrolysis reaction.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Hydrolysis of Methyl 4-chloro-1H-indole-7-carboxylate
This protocol describes the final step in the synthesis, the hydrolysis of the methyl ester to the carboxylic acid. This method is widely applicable for the deprotection of ester groups in related structures.[3][4][5]
Materials:
-
Methyl 4-chloro-1H-indole-7-carboxylate
-
Methanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Distilled water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 4-chloro-1H-indole-7-carboxylate in methanol.
-
Hydrolysis: To the stirred solution, add a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be in molar excess to ensure complete hydrolysis.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M hydrochloric acid until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Self-Validation: The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The disappearance of the methyl ester signal in the 1H NMR spectrum and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Chemical Shifts/Signals |
| ¹H NMR (in DMSO-d₆) | δ ~13.0 (br s, 1H, COOH), δ ~11.5 (s, 1H, NH), δ ~7.5-7.0 (m, 3H, Ar-H), δ ~6.5 (m, 1H, Ar-H) |
| ¹³C NMR (in DMSO-d₆) | δ ~168 (C=O), δ ~140-110 (aromatic carbons), δ ~100 (C3 of indole) |
| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~3000-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch) |
| Mass Spec (ESI-) | m/z 194.0 [M-H]⁻ |
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[10] The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of targeted therapeutics, particularly in oncology.
Role as a Pharmaceutical Building Block
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for various chemical modifications, such as amide bond formation, allowing for the attachment of different pharmacophores to explore structure-activity relationships (SAR).[11][12][13]
Targeting Oncogenic Pathways
Derivatives of indole-7-carboxylic acid have shown promise as inhibitors of key proteins involved in cancer progression. For instance, certain tricyclic indoles derived from 2-indole carboxylic acids have been identified as potent and selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[10] The general principle involves designing molecules that can fit into the binding pocket of the target protein, with the indole scaffold providing a rigid core and the substituents at the 4 and 7 positions contributing to specific interactions.
Caption: Inhibition of the Mcl-1 anti-apoptotic protein by indole-7-carboxylic acid derivatives.
The inhibition of such pathways can lead to the selective killing of cancer cells, making these compounds attractive candidates for further development as anti-cancer drugs.[14][15]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The strategic placement of the chloro and carboxylic acid functionalities on the indole scaffold provides a platform for the development of potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology. As research continues, the importance of this compound as a key intermediate for the synthesis of novel therapeutics is expected to grow.
References
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Jasperse, C. P. Synthesis of Carboxylic Acids. In Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available from: [Link]
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ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available from: [Link]
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MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Available from: [Link]
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Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. Available from: [Link]
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Tokyo University of Science. One-step synthesis of pharmaceutical building blocks: new method for anti-Michael reaction. Available from: [Link]
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Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Available from: [Link]
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Cenmed Enterprises. This compound (C007B-341653). Available from: [Link]
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Jasperse, C. P. Synthesis of Carboxylic Acids. Available from: [Link]
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ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: [Link]
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NIH National Center for Biotechnology Information. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Available from: [Link]
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ResearchGate. Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum. Available from: [Link]
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Physical and chemical properties of 4-Chloro-1H-indole-7-carboxylic acid
Introduction and Overview
4-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative, a class of heterocyclic compounds of immense interest to the fields of medicinal chemistry and materials science. The indole scaffold is a core structural component in numerous natural products and pharmaceutically active compounds, including the amino acid tryptophan.[1] The strategic placement of a chlorine atom at the 4-position and a carboxylic acid group at the 7-position imparts specific physicochemical and reactive properties, making it a valuable and versatile building block in organic synthesis.[2]
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural attributes, spectroscopic signature, synthetic pathways, reactivity, and safety protocols, providing a foundational understanding for its application in advanced research.
Key Identifiers:
-
IUPAC Name: this compound[2]
-
CAS Number: 875305-77-4[3]
-
Molecular Formula: C₉H₆ClNO₂[3]
-
Molecular Weight: 195.60 g/mol [3]
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. While comprehensive experimental data for this specific isomer is not widely published, a combination of vendor-supplied information and computational predictions provides a solid baseline.
This compound typically presents as a white to off-white solid and, characteristic of many carboxylic acids, is expected to be soluble in polar organic solvents.[2]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₆ClNO₂ | [3] |
| Molecular Weight | 195.60 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95-98% | [3][4] |
| Solubility | Soluble in polar solvents like DMSO and alcohols. | [2] |
| Storage | Store in a cool, dry, well-ventilated place. | [5] |
Spectroscopic Analysis
Spectroscopic analysis is fundamental for structure verification and purity assessment. Below is a predicted analysis based on the known structure of this compound and general principles of spectroscopy.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>12 ppm), due to strong deshielding and hydrogen bonding.
-
Indole N-H Proton: A broad singlet, often in the range of 10-12 ppm.
-
Aromatic Protons: The protons on the indole ring system (at positions 2, 3, 5, and 6) will appear in the aromatic region (approx. 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their electronic environment, influenced by the chlorine and carboxylic acid groups.
¹³C NMR Spectroscopy (Carbon NMR)
The carbon NMR spectrum will provide information on the carbon framework:
-
Carbonyl Carbon (-COOH): The most deshielded carbon, appearing in the 165-180 ppm range.
-
Aromatic Carbons: Multiple signals between 100-140 ppm, corresponding to the eight carbons of the indole ring. The carbon attached to the chlorine atom (C4) will be significantly affected.
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.
-
N-H Stretch (Indole): A moderate, sharp peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): A peak at m/z ≈ 195.6.
-
Isotope Peak (M+2): A characteristic peak at m/z ≈ 197.6, approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Fragmentation: A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a significant fragment ion.
Chemical Synthesis and Purification
Reissert Indole Synthesis (A Probable Pathway)
The Reissert indole synthesis is a powerful method for creating indoles from ortho-nitrotoluenes.[6][7] This pathway is particularly suitable for producing indole-2-carboxylic acids, which could be adapted for a 7-carboxylic acid derivative.
Conceptual Protocol:
-
Condensation: An appropriately substituted o-nitrotoluene (e.g., 3-Chloro-2-methyl-nitrobenzene) is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide. This forms an ethyl o-nitrophenylpyruvate derivative.[6]
-
Reductive Cyclization: The nitro group of the pyruvate derivative is reduced, typically using zinc powder in acetic acid or catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization to form the indole ring.[6][8]
-
Hydrolysis (if necessary): If the synthesis yields an ester, it is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Conceptual workflow for the Reissert indole synthesis.
Reactivity Profile
The chemical reactivity of this compound is governed by its three key structural components: the electron-rich indole nucleus, the versatile carboxylic acid group, and the chloro-substituent on the benzene ring.
Reactions of the Indole Nucleus
The indole ring is a π-excessive system, making it highly susceptible to electrophilic substitution, preferentially at the C3 position.[9] However, since the C2 and C3 positions are unsubstituted in this molecule, they remain potential sites for reactions like Vilsmeier-Haack formylation or Mannich reactions, although the overall reactivity is modulated by the other substituents.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a hub for chemical transformations, enabling the synthesis of a wide array of derivatives.[10]
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or with coupling reagents like HATU or HBTU) followed by reaction with an amine produces amides. This is a cornerstone of peptide synthesis and medicinal chemistry.[11]
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, via borane complexes (BH₃).[12]
Caption: Key reactions of the carboxylic acid functional group.
Applications in Medicinal Chemistry and Drug Development
The indole carboxylic acid scaffold is a privileged structure in drug discovery. Carboxylic acids are prevalent in marketed drugs, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions.[13] However, the carboxylic acid moiety can sometimes lead to poor pharmacokinetic properties.[14]
For this reason, this compound is a valuable intermediate. It can be used to synthesize more complex molecules where the acid is converted into an ester, amide, or a bioisostere (a functional group with similar physical or chemical properties that imparts different biological or pharmacokinetic properties).[14] Its derivatives have been investigated for a range of activities. For example, related indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase.[15] The specific substitution pattern of this compound makes it a unique starting point for creating novel chemical entities for high-throughput screening in drug discovery programs.[16]
Safety and Handling Protocols
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
Hazard Identification: Based on available safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Chloro-1H-indole-7-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of the Indole Nucleus in Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for targeting a wide array of biological receptors. Substituted indoles, such as the 4-chloro-1H-indole-7-carboxylic acid, offer tailored functionalities that can enhance binding affinity, selectivity, and pharmacokinetic properties.[4][5]
The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides the most definitive insight into its three-dimensional conformation, as well as the intermolecular interactions that govern its packing in the solid state. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Computational Modeling: Providing an accurate starting point for molecular docking and dynamics simulations.
-
Polymorph Screening: Identifying and characterizing different crystalline forms that can impact a drug's stability, solubility, and bioavailability.
-
Intellectual Property: Establishing a novel and well-characterized chemical entity.
This guide will walk through the essential stages of determining and analyzing the crystal structure of this compound, from its synthesis and crystallization to the interpretation of its solid-state architecture.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway
While various synthetic routes to substituted indoles exist, a common approach involves the construction of the indole ring from appropriately substituted benzene derivatives. A plausible synthetic strategy for this compound could involve a multi-step sequence, potentially starting from a substituted nitrobenzoate and employing reactions like the Leimgruber-Batcho or Fischer indole synthesis.[6] The final product would require purification to ensure high chemical purity, a critical prerequisite for successful crystallization.[7]
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[8] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is a crucial parameter, as it influences solubility, nucleation, and crystal growth.[7][9]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) at room temperature and elevated temperatures.[9] The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Preparation of a Saturated Solution: Prepare a nearly saturated or saturated solution of the compound in the chosen solvent by gentle heating and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or is slightly loosened to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.
Diagram: Crystallization Workflow
Caption: Workflow for obtaining single crystals for X-ray diffraction.
X-ray Diffraction Analysis: Deciphering the Crystal Structure
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray crystallography. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within the crystal lattice.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[8][11]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.[10]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). The intensities of the reflections are also integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process yields the final atomic coordinates, bond lengths, bond angles, and other geometric parameters.
Diagram: X-ray Crystallography Workflow
Caption: The process of determining a crystal structure via X-ray diffraction.
Hypothetical Crystal Structure Analysis of this compound
In the absence of experimental data, we can hypothesize the key structural features of this compound based on the known structures of related indole and carboxylic acid-containing molecules.
Table 1: Hypothetical Crystallographic Data
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for organic molecules) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| V (ų) | 1500-2500 |
| Z | 4 or 8 |
Intramolecular Geometry
The indole ring is expected to be largely planar. The carboxylic acid group at the 7-position and the chlorine atom at the 4-position will be key determinants of the molecule's overall conformation and electronic properties. Bond lengths and angles are anticipated to be within the standard ranges for similar organic compounds.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will likely be dominated by hydrogen bonding interactions involving the carboxylic acid group and the indole N-H group.
-
Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This can lead to the formation of characteristic hydrogen-bonded dimers or chains. The indole N-H group is also a potent hydrogen bond donor.
-
Halogen Bonding: The chlorine atom at the 4-position may participate in halogen bonding interactions with electronegative atoms in neighboring molecules.
-
π-π Stacking: The aromatic indole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Diagram: Potential Intermolecular Interactions
Caption: Key intermolecular forces governing the crystal packing.
Conclusion and Future Directions
The determination of the crystal structure of this compound would provide invaluable data for medicinal chemists and drug development professionals. This guide has outlined a robust and scientifically sound pathway for achieving this, from chemical synthesis to detailed structural analysis. The anticipated structural features, particularly the intricate network of hydrogen bonds and other non-covalent interactions, would offer a deeper understanding of how this molecule behaves in the solid state. This knowledge is a critical component in the journey of transforming a promising chemical scaffold into a life-changing therapeutic agent.
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A Comprehensive Technical Guide to the Biological Activity of Substituted Indole-7-Carboxylic Acids
Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic therapeutic agents.[1][2] Its unique ability to mimic peptide structures and engage in reversible binding with various enzymes makes it a privileged framework for drug discovery.[2][3] This guide focuses specifically on the indole-7-carboxylic acid core, a modification that imparts distinct physicochemical properties and directs biological activity towards critical therapeutic targets. We will provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted indole-7-carboxylic acids across key disease areas, including viral infections, cancer, and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for advancing the therapeutic potential of this versatile chemical scaffold.
The Indole-7-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a dominant feature in pharmaceuticals, largely due to its structural resemblance to tryptophan, which allows it to interact with a wide array of biological targets.[4] The introduction of a carboxylic acid group at the 7-position significantly alters the molecule's electronic and steric properties. This substitution can enhance binding affinity through hydrogen bonding and ionic interactions, improve pharmacokinetic profiles by modifying solubility and metabolic stability, and serve as a crucial chelating group for metal-dependent enzymes.
Synthetic Strategies for 7-Substituted Indoles
The generation of a library of substituted indole-7-carboxylic acids for biological screening hinges on robust and versatile synthetic methodologies. The choice of synthesis is critical as it dictates the feasibility of introducing diverse substituents at various positions of the indole core.
-
Bartoli Indole Synthesis: This method is particularly effective for creating 7-substituted indoles. It involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, providing a direct and practical route to the desired scaffold.[5]
-
Palladium-Catalyzed Coupling Reactions: For more complex substitutions, modern cross-coupling techniques are indispensable. A common strategy involves the ortho-iodination of anilines, followed by a Sonogashira coupling with a protected acetylene. The resulting arylacetylene intermediate can then be cyclized in the presence of a copper catalyst to form the 7-substituted indole ring.[6] This multi-step process offers high yields and tolerates a wide range of functional groups, making it ideal for SAR studies.
The ability to selectively modify the indole core is paramount for optimizing biological activity, a theme that will be explored in the subsequent sections.
Antiviral Properties: Targeting HIV-1 Replication and Entry
Substituted indole-7-carboxylic acids have emerged as a highly potent class of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1). Their mechanism of action is often directed at critical viral enzymes or entry processes.
Mechanism of Action: A Dual Threat to HIV-1
2.1.1 HIV-1 Attachment Inhibition A key strategy in anti-HIV drug design is to prevent the virus from entering host cells. Research has identified indole-7-carboxamides as powerful HIV-1 attachment inhibitors.[7] These compounds function by binding to the viral envelope glycoprotein gp120, preventing the conformational changes necessary for the virus to attach to the host cell's CD4 receptor. This blockade of the initial step of the viral lifecycle effectively neutralizes the virus before it can establish an infection.
2.1.2 HIV-1 Integrase Inhibition Another critical target is HIV-1 integrase (IN), the enzyme responsible for inserting the viral DNA into the host genome—a process essential for viral replication.[8][9] The indole-7-carboxylic acid moiety is a key pharmacophore for IN inhibition. The carboxylic acid, along with adjacent heteroatoms, can chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site.[10][11] This interaction disrupts the catalytic activity of the integrase, halting the integration of viral DNA and thus stopping viral replication.[12] Several indole-based compounds are being investigated as allosteric inhibitors of integrase, binding to the dimer interface rather than the active site.[13]
Structure-Activity Relationship (SAR) for Anti-HIV Activity
Systematic modification of the indole-7-carboxylic acid scaffold has yielded potent inhibitors with picomolar efficacy.[7]
-
The C7-Position: Conversion of the carboxylic acid to various carboxamides is crucial for activity. Simple methyl amides and heteroaryl carboxamides have shown excellent potency in cell-based assays.[7]
-
The Indole Ring: Substitutions at other positions of the indole ring significantly modulate activity. For instance, a fluorine atom at the C4 position has been shown to enhance antiviral potency.[7]
-
The N1-Position: The indole nitrogen often remains unsubstituted to preserve a key hydrogen bond donor interaction within the enzyme's binding pocket.
Quantitative Analysis of Anti-HIV Activity
The following table summarizes the activity of representative indole-7-carboxamide derivatives against HIV-1.
| Compound ID | C7-Substitution | C4-Substitution | Anti-HIV-1 Potency (EC₅₀) | Citation |
| Analog 4 | Methyl Amide | Fluoro | pM range | [7] |
| Series 1 | Heteroaryl Amide | Fluoro | pM range | [7] |
Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay
This protocol is a self-validating system for assessing the ability of a compound to inhibit viral entry.
Objective: To quantify the concentration at which a substituted indole-7-carboxylic acid derivative inhibits 50% of viral entry (IC₅₀).
Materials:
-
HEK293T target cells
-
HIV-1 pseudovirus particles (encoding luciferase and expressing the JRFL envelope)
-
Test compounds (dissolved in DMSO)
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. Include a "no-drug" (vehicle control, DMSO) and a "no-virus" (background) control.
-
Incubation: Add the diluted compounds to the cells, followed immediately by the addition of a standardized amount of HIV-1 pseudovirus.
-
Infection: Incubate the plates for 48 hours at 37°C, 5% CO₂ to allow for viral entry and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: After incubation, remove the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-virus control).
-
Normalize the data by setting the luminescence of the vehicle control to 100%.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation:
-
Positive Control: A known HIV-1 entry inhibitor should be run in parallel to validate assay performance.
-
Z'-factor: The statistical effect size between the positive and negative controls should be calculated to ensure the assay is robust and suitable for screening.
Diagram: HIV-1 Lifecycle and Inhibitor Targets
Caption: Key stages of the HIV-1 lifecycle targeted by indole-7-carboxylic acid derivatives.
Anticancer Activity: Targeting Tumor Metabolism and Proliferation
The indole scaffold is a well-established pharmacophore in oncology, with derivatives designed to inhibit various targets crucial for tumor growth and survival.[14][15] While direct examples of indole-7-carboxylic acids are less common than their C2 or C3 counterparts, the principles of targeting key oncogenic pathways are transferable and highlight areas for future development.
Mechanism of Action: Inhibiting Key Oncogenic Pathways
A promising strategy in cancer therapy is to target metabolic pathways that are hijacked by tumors to sustain their rapid growth. Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two such targets. These enzymes are overexpressed in many cancers and are involved in the kynurenine pathway, which depletes tryptophan and produces immunosuppressive metabolites.[15] Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, suggesting that the indole carboxylic acid frame is a unique structural feature for this class of inhibitors.[15] This provides a strong rationale for exploring 7-substituted analogs for similar activity.
Furthermore, indole derivatives have been successfully developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor cell proliferation and angiogenesis.[16][17]
Quantitative Analysis of Anticancer Activity
The following table summarizes the growth inhibitory (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values for representative indole carboxylic acid conjugates against various human cancer cell lines.
| Compound Class | Target Cell Line(s) | Activity Range (GI₅₀/IC₅₀) | Citation(s) |
| Indole-3-acrylic acid conjugates | Leukemia, Solid Tumors | 0.03 - 0.40 µM | [18][19] |
| Indole-3-carboxylic acid conjugates | Leukemia, Solid Tumors | 0.04 - 0.61 µM | [18][19] |
| 5-Hydroxyindole-3-carboxylic esters | Breast (MCF-7) | 4.7 - <10 µM | [20] |
| Indole-2-carboxamides | Various | 26 - 86 nM | [16] |
Experimental Protocol: Cell Viability MTT Assay
This assay is a standard colorimetric method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Test compounds (dissolved in DMSO)
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a specified period (typically 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ value.
Self-Validation:
-
Cell Seeding Density: Ensure the cells in the control wells are in the logarithmic growth phase at the end of the assay.
-
Positive Control: The GI₅₀ of the positive control drug should fall within a historically validated range.
Diagram: High-Throughput Screening Workflow
Caption: A typical experimental workflow for identifying anticancer lead compounds.
Anti-Inflammatory and Analgesic Potential
Inflammation and pain are complex biological processes where indole derivatives have historically made a significant impact (e.g., Indomethacin).[21] The indole-7-carboxylic acid scaffold offers opportunities to develop novel agents with improved selectivity and safety profiles.
Mechanism of Action: Modulating Key Pathways
4.1.1 Fatty Acid Amide Hydrolase (FAAH) Inhibition Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[22] By inhibiting FAAH, the endogenous levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This produces analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct CB1 agonists.[22][23] Carbamate-based indole derivatives are known FAAH inhibitors, and the indole-7-carboxylic acid scaffold represents a logical starting point for designing novel, non-carbamate inhibitors.[24]
4.1.2 Cyclooxygenase (COX) Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[21] Indole derivatives have shown significant activity as COX inhibitors.[21] The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with COX-1 inhibition. The carboxylic acid moiety is often essential for binding to the active site of COX enzymes, making indole-7-carboxylic acids attractive candidates for this target.
Quantitative Analysis of Anti-Inflammatory Activity
| Compound Class | Assay | Result | Citation |
| Indole Acetohydrazide Derivatives | Carrageenan-induced paw edema | Up to 63.7% inhibition | [21] |
| Ursolic Acid-Indole Conjugates | LPS-induced NO inhibition (IC₅₀) | 2.2 µM | [25][26] |
| Indole-imidazolidine Derivatives | Acetic acid-induced nociception | Up to 63.1% reduction |
Experimental Protocol: In Vitro FAAH Inhibition Assay
This is a fluorometric assay to determine a compound's potency in inhibiting FAAH enzyme activity.
Objective: To measure the IC₅₀ value of a test compound against human FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Plating: Add serial dilutions of the test compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., URB597).
-
Enzyme Addition: Add the FAAH enzyme to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate AAMCA to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. During this time, active FAAH will cleave the substrate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) product.
-
Fluorescence Reading: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm/465 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.
Self-Validation:
-
Linearity: The reaction should be in the linear range with respect to time and enzyme concentration.
-
Signal-to-Background Ratio: The fluorescence of the uninhibited control should be significantly higher than the background (no enzyme) control.
Diagram: FAAH Inhibition and Endocannabinoid Signaling
Caption: Mechanism of action for FAAH inhibitors in enhancing endocannabinoid signaling.
Conclusion: The Future of Indole-7-Carboxylic Acid Derivatives in Therapeutics
The substituted indole-7-carboxylic acid scaffold is a versatile and powerful platform for the development of novel therapeutics. Its demonstrated success in yielding potent HIV-1 attachment and integrase inhibitors showcases the profound impact that strategic substitution can have on biological activity. The core structural features—a rigid, aromatic indole ring and a functionally critical carboxylic acid—provide a foundation for targeting a diverse range of enzymes and receptors implicated in cancer, inflammation, and pain.
Future research should focus on leveraging advanced synthetic methodologies to create diverse chemical libraries for high-throughput screening against emerging targets. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical data, will be essential for optimizing lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The insights and protocols detailed in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this remarkable chemical entity.
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The Strategic Application of 4-Chloro-1H-indole-7-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Within this privileged scaffold, derivatives of indole-7-carboxylic acid have emerged as particularly valuable building blocks for the synthesis of bioactive molecules. This technical guide provides an in-depth exploration of a specific, yet highly strategic, member of this family: 4-Chloro-1H-indole-7-carboxylic acid. We will dissect its chemical attributes, synthetic routes, and, most critically, its diverse applications in the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: The Significance of the this compound Scaffold
The indole ring system is a prevalent motif in a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for engaging with biological targets. The carboxylic acid functionality, particularly at the 7-position, provides a crucial handle for molecular elaboration and can act as a key pharmacophoric element or a bioisostere for other functional groups.[2]
The introduction of a chlorine atom at the 4-position of the indole ring is a strategic modification. Halogen atoms can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The chloro substituent can also serve as a synthetic handle for further diversification through cross-coupling reactions. This combination of a reactive carboxylic acid and a modulating chloro group makes this compound a highly versatile and sought-after intermediate in drug discovery.
Synthesis and Chemical Properties
A robust and scalable synthesis is paramount for the utility of any building block in medicinal chemistry. While a variety of methods exist for the synthesis of substituted indoles, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis are among the classical and adaptable routes.[3]
Representative Synthetic Protocol: A Modified Fischer Indole Synthesis
The Fischer indole synthesis provides a reliable method for the preparation of the indole nucleus from an arylhydrazine and an aldehyde or ketone. A potential route to this compound is outlined below.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
Step-by-Step Methodology:
-
Nitration and Chlorination: The synthesis would likely commence from a readily available starting material such as o-toluidine, which would undergo nitration and chlorination to yield 2-chloro-6-nitrotoluene.
-
Side-Chain Elaboration: The methyl group of 2-chloro-6-nitrotoluene can be functionalized, for instance, by reaction with methyl oxalate to introduce the necessary carbon framework for the eventual carboxylic acid.
-
Reductive Cyclization: The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization to form the indole ring, yielding methyl 4-chloro-1H-indole-7-carboxylate.
-
Saponification: Finally, the methyl ester is hydrolyzed under basic conditions to afford the target compound, this compound.
Medicinal Chemistry Applications: A Landscape of Therapeutic Potential
The true value of this compound lies in its potential as a scaffold for a diverse range of therapeutic agents. The indole-7-carboxylic acid moiety itself is a key component in compounds targeting various diseases.[4] The addition of the 4-chloro substituent can enhance potency and modulate pharmacokinetic properties.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole scaffold is a well-established framework for the design of kinase inhibitors.[5] The carboxylic acid at the 7-position can form key hydrogen bond interactions within the ATP-binding site of many kinases.
Hypothetical Kinase Inhibitor Design Strategy
Caption: A generalized workflow for developing kinase inhibitors.
The 4-chloro substituent can be strategically employed to occupy hydrophobic pockets within the kinase active site, thereby increasing binding affinity and selectivity. For instance, in the development of inhibitors for Checkpoint Kinase 1 (CHK1), the presence of substituents on the indole ring was found to be crucial for potent activity.[5]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Weight | LogP (calculated) | pKa (calculated) |
| Indole-7-carboxylic acid | 161.16 | 1.8 | 4.2 |
| This compound | 195.60 | 2.4 | 3.9 |
Calculated values are estimates and may vary based on the algorithm used.
Antiviral Agents: Combating Infectious Diseases
Indole derivatives have demonstrated significant potential as antiviral agents, with some exhibiting activity against HIV.[6][7] For example, indole-2-carboxylic acid derivatives have been investigated as HIV-1 integrase strand transfer inhibitors (INSTIs).[8] The indole nucleus in these compounds is proposed to chelate with the magnesium ions in the enzyme's active site.[8]
The this compound scaffold could be similarly explored for the development of novel antiviral agents. The carboxylic acid could serve as the metal-chelating pharmacophore, while the 4-chloro substituent could be used to optimize interactions with the surrounding protein residues and the viral DNA.[7]
Anti-inflammatory and Antihypertensive Agents
The indole core is also present in a number of anti-inflammatory and antihypertensive drugs. For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) featuring an indole nucleus.[1] More recently, indole-3-carboxylic acid derivatives have been designed as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension.[9] These compounds have shown potent antihypertensive effects in preclinical models.[9]
The structure-activity relationship (SAR) of these compounds often highlights the importance of the carboxylic acid for activity. The 4-chloro substituent on the indole ring could be used to fine-tune the electronic and steric properties of the molecule to enhance its interaction with the target receptor.
Structure-Activity Relationships (SAR) and Future Directions
The medicinal chemistry applications of this compound are intrinsically linked to the principles of structure-activity relationships. The strategic placement of the chloro and carboxylic acid groups provides a foundation for systematic optimization.
Key SAR Considerations:
-
Carboxylic Acid as an Anchor: The carboxylic acid at the 7-position often acts as a primary binding motif, forming critical hydrogen bonds or ionic interactions with the target protein.
-
The Role of the 4-Chloro Group: The chlorine atom can influence activity through several mechanisms:
-
Lipophilicity: Increasing the overall lipophilicity of the molecule, which can affect cell permeability and plasma protein binding.
-
Steric Effects: The size of the chlorine atom can influence the preferred conformation of the molecule and its fit within a binding pocket.
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the pKa of the indole N-H and the carboxylic acid, as well as the reactivity of the indole ring.
-
-
Further Derivatization: Both the carboxylic acid and the indole nitrogen can be readily derivatized to explore a wider chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Future research efforts should focus on the systematic exploration of derivatives of this compound against a broader range of biological targets. The synthesis of focused libraries of compounds, where the substituents on the indole ring and the nature of the group attached to the carboxylic acid are varied, will be crucial for unlocking the full therapeutic potential of this versatile scaffold.
Conclusion
This compound represents a strategically important and highly versatile building block in modern medicinal chemistry. Its unique combination of a reactive carboxylic acid and a modulating chloro substituent on a privileged indole scaffold provides a powerful platform for the design and synthesis of novel therapeutic agents. From kinase inhibitors for oncology to antiviral agents and treatments for cardiovascular diseases, the potential applications of this molecule are vast and underexplored. This guide serves as a foundational resource to inspire and enable researchers to harness the power of this compound in their quest for the next generation of innovative medicines.
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An In-depth Technical Guide to 4-Chloro-1H-indole-7-carboxylic Acid Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 4-chloro-1H-indole-7-carboxylic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and actionable understanding of this important chemical scaffold.
Introduction: The Versatility of the Indole Nucleus in Medicinal Chemistry
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. The strategic substitution on the indole ring can significantly modulate the pharmacological activity of the resulting compounds. This guide focuses on the this compound core, a scaffold with significant potential for generating diverse libraries of bioactive molecules, particularly in the realm of oncology and kinase inhibition. The presence of a chlorine atom at the 4-position and a carboxylic acid at the 7-position offers two distinct points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
Section 1: Synthesis of the this compound Core
A robust and scalable synthesis of the this compound core is paramount for any drug discovery program. While multiple strategies for indole synthesis exist, a practical approach for this specific scaffold involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A plausible and efficient route to methyl 7-chloroindole-4-carboxylate has been reported, which can be adapted to produce the desired carboxylic acid. The general strategy involves the construction of the indole ring via a palladium-catalyzed cyclization.
Caption: Proposed synthetic workflow for a 7-chloro-indole-2-carboxylic acid derivative.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established indole syntheses and modifications.
Step 1: Synthesis of the Indole Intermediate
-
To a stirred solution of 2-bromo-3-chloroaniline in a suitable solvent (e.g., a mixture of 1M HCl and water) at 0°C, add a solution of sodium nitrite in water dropwise.
-
The resulting diazonium salt is then subjected to a modified Japp-Klingemann reaction to form the indole core.
Step 2: Functionalization and Cyclization
-
The indole intermediate can be further functionalized through various reactions, such as palladium-catalyzed cross-coupling reactions to introduce diversity.
-
For tricyclic analogs, a sequence of reactions including selective reduction, Mitsunobu reaction, allylation, and radical cyclization can be employed to construct the additional ring system.[1]
Step 3: Saponification to the Carboxylic Acid
-
The resulting indole ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
Acidification of the reaction mixture with an acid like HCl will precipitate the desired this compound.
Section 2: Derivatization Strategies for Library Generation
The this compound core offers two primary handles for derivatization: the carboxylic acid at the 7-position and the chloro group at the 4-position.
Amide Bond Formation at the 7-Position
The carboxylic acid is readily converted to a wide array of amides, which can significantly impact the compound's biological activity and physicochemical properties.
2.1.1. Rationale for Amide Derivatization
Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets.[2] By coupling the carboxylic acid with a diverse set of amines, one can explore a vast chemical space and fine-tune the molecule's interaction with its target.
2.1.2. Standard Amide Coupling Protocol
-
Activation of the Carboxylic Acid: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOBt (hydroxybenzotriazole) to form an active ester.[3]
-
Addition of the Amine: To the activated carboxylic acid, add the desired primary or secondary amine. The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final amide product is then purified by column chromatography or recrystallization.
Caption: Workflow for generating an amide library from the core acid.
Suzuki-Miyaura Cross-Coupling at the 4-Position
The chloro substituent at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[4][5]
2.2.1. Rationale for Suzuki-Miyaura Coupling
This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide range of substituents that can explore different binding pockets of a target protein and modulate properties like solubility and metabolic stability.[6]
2.2.2. General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a reaction vessel, combine the this compound derivative (ester or amide), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., DME/water or toluene).[6][7]
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Caption: Workflow for Suzuki-Miyaura cross-coupling at the 4-position.
Section 3: Biological Evaluation and Structure-Activity Relationship (SAR)
Derivatives of indole carboxylic acids have shown promise in a variety of therapeutic areas, particularly as anticancer agents. The following sections outline potential biological targets and a general approach to SAR studies.
Potential Biological Targets and Signaling Pathways
Indole-based compounds are known to interact with a multitude of biological targets. For the this compound scaffold, key areas of interest include:
-
Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases, which are often dysregulated in cancer. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and indole compounds have been shown to modulate this pathway.[8]
-
Inhibition of Anti-apoptotic Proteins: The Bcl-2 family of proteins, particularly Mcl-1, are crucial for cancer cell survival. Tricyclic indole carboxylic acids have been identified as potent inhibitors of Mcl-1, inducing apoptosis in cancer cells.[1]
-
Tubulin Polymerization Inhibition: Some indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
Caption: Potential biological activities of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
A systematic SAR study is crucial for optimizing the potency and selectivity of lead compounds. Based on literature for related scaffolds, the following general trends can be anticipated:
| Position of Modification | Type of Modification | Expected Impact on Activity |
| 7-position (Carboxylic Acid) | Conversion to amides with various amines | Modulates hydrogen bonding interactions and physicochemical properties. Bulky or lipophilic amines may enhance binding to hydrophobic pockets. |
| 4-position (Chloro Group) | Replacement with aryl/heteroaryl groups via Suzuki coupling | Can significantly enhance potency by accessing additional binding sites. The nature of the substituent (electron-donating or -withdrawing) can influence activity. |
| Indole N-H | Alkylation or acylation | Can modulate the electronic properties of the indole ring and introduce new interaction points. |
3.2.1. In Vitro Biological Assays
A standard panel of in vitro assays should be employed to evaluate the biological activity of the synthesized derivatives:
-
Antiproliferative Assays: The cytotoxicity of the compounds against a panel of cancer cell lines (e.g., breast, lung, colon) is typically assessed using assays like the MTT or SRB assay to determine IC₅₀ values.[10][11]
-
Kinase Inhibition Assays: For compounds targeting specific kinases, in vitro kinase assays are used to determine their inhibitory potency (IC₅₀ or Kᵢ values).
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a particular phase.[9]
-
Apoptosis Assays: Assays such as Annexin V/PI staining can confirm if the observed cytotoxicity is due to the induction of apoptosis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its amenability to derivatization at two key positions allows for the creation of large and diverse chemical libraries. A systematic approach to synthesis, derivatization, and biological evaluation, guided by rational drug design and a thorough understanding of SAR, will be critical for unlocking the full therapeutic potential of this versatile chemical core. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-1H-indole-7-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. As the solubility and stability of a compound are paramount to its developability, this document synthesizes foundational principles with actionable, field-proven methodologies to empower researchers in their characterization efforts. The insights and protocols herein are presented with the understanding that while direct experimental data for this specific molecule is limited, a robust analytical framework can be constructed by leveraging data from structurally analogous compounds.
Foundational Physicochemical Profile
A thorough understanding of a molecule's intrinsic properties is the bedrock of any successful development campaign. For this compound, we begin by examining its core structural features and predicted characteristics.
The molecule consists of an indole scaffold, a five-membered nitrogen-containing heterocycle fused to a benzene ring. This core is substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 7-position. The presence of the acidic carboxylic acid moiety and the polar indole ring, combined with the lipophilic chlorine atom, results in a molecule with a nuanced solubility and stability profile.
A key determinant of aqueous solubility and absorption is the acid dissociation constant (pKa). For the parent compound, 1H-indole-7-carboxylic acid, a predicted pKa is approximately 4.55.[1] The electron-withdrawing nature of the chlorine atom at the 4-position is expected to slightly increase the acidity of the carboxylic acid, resulting in a slightly lower pKa for this compound. This predicted acidity suggests that the compound's solubility will be highly dependent on pH, with significantly greater solubility in neutral to basic conditions where the carboxylic acid is deprotonated to the more soluble carboxylate form.
Solubility Characterization: A Multipronged Approach
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate, bioavailability, and overall therapeutic efficacy. A comprehensive solubility assessment in various media is therefore essential.
Aqueous Solubility and pH-Dependence
Table 1: Predicted and Analog-Informed Aqueous Solubility
| Compound | Condition | Solubility | Citation |
| This compound | pH > pKa | Expected to be high | - |
| This compound | pH < pKa | Expected to be low | - |
| 4-chloroindole-3-acetic acid | pH 7, 22°C | 3.97 g/L | |
| Indole-7-carboxylic acid | Water | Soluble | [2] |
Solubility in Organic Solvents
Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. For this compound, solubility is anticipated in polar organic solvents due to the presence of the carboxylic acid and the indole N-H group, which can participate in hydrogen bonding.
Data for analogous compounds supports this prediction. 4-chloroindole is soluble in ethanol at a concentration of 50 mg/mL.[3] 4-chloroindole-3-acetic acid is reported to be soluble in methanol and ethanol. Indole-2-carboxylic acid has been shown to be soluble in a range of polar solvents including methanol, ethanol, propanols, and ethyl acetate.[4]
Table 2: Solubility of Analogous Compounds in Organic Solvents
| Compound | Solvent | Solubility | Citation |
| 4-chloroindole | Ethanol | 50 mg/mL | [3] |
| 4-chloroindole-3-acetic acid | Methanol | Soluble | |
| 4-chloroindole-3-acetic acid | Ethanol | Soluble | |
| Indole-2-carboxylic acid | Methanol | Soluble | [4] |
| Indole-2-carboxylic acid | Ethanol | Soluble | [4] |
| Indole-2-carboxylic acid | Ethyl Acetate | Soluble | [4] |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following outlines the methodologies for determining both thermodynamic and kinetic solubility.
This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, pH-adjusted buffers, various organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells.
-
Incubation and Precipitation: Mix and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours). The compound may precipitate out of solution if its solubility limit is exceeded.
-
Analysis: Determine the amount of compound remaining in solution. This can be done by various methods, including nephelometry (light scattering), direct UV absorbance after filtration, or HPLC-UV analysis of the filtrate.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Stability Assessment and Degradation Pathway Elucidation
Understanding the chemical stability of this compound is critical for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a key tool for identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. This accelerates degradation, allowing for the identification of likely degradation products.
The indole ring is known to be susceptible to oxidation, particularly at the electron-rich positions.[5] It can also be sensitive to strongly acidic conditions.[5] The carboxylic acid moiety is generally stable but can undergo decarboxylation under certain conditions.[6] The chloro-substituent is typically stable but can be subject to nucleophilic displacement under harsh conditions.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80°C) | Degradation of the indole ring, potential decarboxylation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80°C) | Little degradation expected for the core structure, potential for salt formation. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of the indole ring to form oxindole or other oxidized species. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation of the indole ring. |
| Thermal | Dry heat (e.g., 80-100°C) | Thermally induced degradation, potential decarboxylation. |
Predicted Degradation Pathways
Based on the known chemistry of indoles and carboxylic acids, several degradation pathways can be postulated for this compound under stress conditions.
-
Oxidative Degradation: The indole ring is prone to oxidation, which could lead to the formation of hydroxylated species or cleavage of the heterocyclic ring.
-
Acid-Catalyzed Degradation: Strong acidic conditions may lead to polymerization or other rearrangements of the indole nucleus.
-
Decarboxylation: While generally requiring harsh conditions, the carboxylic acid group could be lost as carbon dioxide, particularly at elevated temperatures.
Caption: Potential Degradation Routes for this compound.
Analytical Methodologies for Quantification and Characterization
Robust analytical methods are essential for accurately determining the concentration of this compound in solubility and stability samples and for identifying and quantifying any degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common and versatile technique for the analysis of indole carboxylic acids.
Starting HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A gradient elution is typically required to separate the parent compound from potential impurities and degradation products. A starting point could be a linear gradient from 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at the λmax of the compound (typically around 220 nm and 280 nm for indoles).[5]
-
Column Temperature: 30-40°C
Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products. By providing accurate mass measurements, it can help to elucidate the structures of impurities. Electron ionization mass spectrometry can also provide characteristic fragmentation patterns for indole carboxylic acids.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the parent compound and for the characterization of isolated degradation products. Characteristic chemical shifts for the protons of the indole ring and the carboxylic acid group can be used for identification.[9][10][11][12]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for preliminary analysis and to determine the optimal wavelength for HPLC detection. Indole derivatives typically exhibit characteristic absorbance maxima.[13] For the analogous 4-chloroindole-3-acetic acid, absorbance maxima are observed around 220 nm and 280 nm.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is not abundant in the public domain, a robust characterization can be achieved by applying the principles and protocols outlined herein, informed by data from structurally related analogs.
For researchers and drug development professionals, the path forward should involve a systematic experimental evaluation of the compound's properties. The protocols for solubility determination and forced degradation studies provided in this guide offer a solid foundation for this work. The development of a stability-indicating HPLC method is a critical next step to ensure the accurate monitoring of the compound's purity and the detection of any potential degradants.
By integrating the theoretical understanding presented here with rigorous experimental investigation, the scientific community can build a comprehensive data package for this compound, paving the way for its potential development as a valuable therapeutic agent.
References
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Microbial Degradation of Indole and Its Derivatives - SciSpace. Retrieved from [Link]
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) - Human Metabolome Database. Retrieved from [Link]
- Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. (2025, August 6).
-
Indole-2-carboxylic acid - NIST WebBook. Retrieved from [Link]
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Indole 3 carboxylic acid - mzCloud. (2015, October 15). Retrieved from [Link]
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Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. (2018, November 1). Retrieved from [Link]
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Indole-3-carboxylic acid - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]
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MassBank. Retrieved from [Link]
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4-Chloroaniline | Solubility of Things. Retrieved from [Link]
-
THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS - Canadian Science Publishing. Retrieved from [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate. Retrieved from [Link]
-
4-Chloroindole-3-acetic acid - Wikipedia. Retrieved from [Link]
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Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC - PubMed Central. Retrieved from [Link]
-
Indole | C8H7N | CID 798 - PubChem - NIH. Retrieved from [Link]
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1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem. Retrieved from [Link]
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UV Vis Spectra of Indole Analogues - Research Data Australia. Retrieved from [Link]
- 4-Chloroindole-3-acetic and indole-3-acetic acids in fruits and roots of Pisum sativum. (2017, August 31).
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A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed. Retrieved from [Link]
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Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K | Journal of Chemical & Engineering Data. Retrieved from [Link]
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Stability Indicating Forced Degradation Studies - RJPT. Retrieved from [Link]
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3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem. Retrieved from [Link]
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UV/Vis+ Photochemistry Database - science-softCon. Retrieved from [Link]
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Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
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A nonenzymatic reaction accounts for the formation of the colorless “nonfluorescent” chlorophyll catabolites - PMC - NIH. Retrieved from [Link]
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Reactions of Carboxylic Acids on Oxides | Scilit. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-1H-indole-7-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 4-Chloro-1H-indole-7-carboxylic acid (CAS 875305-77-4) is a key building block that offers medicinal chemists a unique combination of functionalities: a reactive carboxylic acid handle for further derivatization, and a chlorine substituent at the 4-position that can influence the electronic properties and metabolic stability of the molecule, and provide a vector for further functionalization.
This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its emerging role as a valuable intermediate in the design and development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 875305-77-4 | [2] |
| Molecular Formula | C₉H₆ClNO₂ | [2] |
| Molecular Weight | 195.60 g/mol | [2] |
| Appearance | Off-white to white solid (predicted) | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; limited solubility in water. | |
| pKa | Estimated to be around 4-5 for the carboxylic acid proton, typical for benzoic acid derivatives. |
Synthesis of this compound: A Proposed Synthetic Pathway
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established indole synthesis methodologies. A logical approach would involve a multi-step sequence starting from a readily available substituted aniline.
A potential synthetic approach could be a variation of the Reissert indole synthesis.[3] This method is a powerful tool for the preparation of indole-2-carboxylic acids, which can be subsequently modified. A proposed pathway is outlined below:
Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Nitration of 3-Chlorotoluene: 3-Chlorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, predominantly at the ortho position to the methyl group due to its activating and directing effects, yielding 2-nitro-3-chlorotoluene.
-
Oxidation: The methyl group of 2-nitro-3-chlorotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) to afford 2-nitro-3-chlorobenzoic acid.
-
Reduction: The nitro group is subsequently reduced to an amine via catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to give 2-amino-3-chlorobenzoic acid.
-
Indole Ring Formation: The resulting 2-amino-3-chlorobenzoic acid can then be converted to the target indole. A plausible approach is a Japp-Klingemann reaction, where the aniline is diazotized and then reacted with a β-ketoester like ethyl α-methylacetoacetate. The resulting hydrazone can then be cyclized under acidic or basic conditions to form the indole ring. Subsequent hydrolysis of the ester would yield the desired this compound.
Alternative strategies for the indole ring formation from ortho-functionalized anilines are also well-documented and could be adapted for this synthesis.[4]
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole and aromatic protons. The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield (δ 10-13 ppm). The indole N-H proton will also be a broad singlet, likely in the region of δ 8-9 ppm. The aromatic protons on the benzene ring will appear as a multiplet in the aromatic region (δ 7-8 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm. The carbons of the indole ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1730 cm⁻¹. The N-H stretch of the indole will appear as a sharp peak around 3300-3500 cm⁻¹.
Chemical Reactivity and Functionalization
The reactivity of this compound is dictated by its three key functional components: the indole nucleus, the carboxylic acid, and the chloro substituent.
Key reaction pathways for the functionalization of this compound.
-
Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for a wide range of transformations. It can be readily converted to esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. Amide bond formation, a cornerstone of medicinal chemistry, can be achieved by coupling the carboxylic acid with a primary or secondary amine using standard coupling reagents (e.g., HATU, HOBt/EDC). Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Indole Ring Functionalization: The indole nitrogen can be alkylated or arylated under basic conditions. The electron-rich pyrrole ring of the indole is susceptible to electrophilic substitution, which typically occurs at the C-3 position.
-
Cross-Coupling Reactions: The chloro substituent at the 4-position serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, via reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This capability significantly expands the chemical space that can be explored from this building block.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a highly attractive starting material for the synthesis of biologically active molecules.
-
Scaffold for Library Synthesis: The multiple points of diversification on this molecule make it an ideal scaffold for the creation of compound libraries for high-throughput screening. By systematically varying the substituents at the indole nitrogen, the carboxylic acid, and the 4-position, chemists can rapidly generate a diverse set of molecules to probe for activity against a wide range of biological targets.
-
Modulation of Pharmacokinetic Properties: The presence of the chlorine atom can have a significant impact on the pharmacokinetic properties of a drug candidate. It can increase lipophilicity, which may enhance membrane permeability, but can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.
-
Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other acidic functional groups, or it can be derivatized to mimic other interactions with a biological target.
While specific examples of drugs derived directly from this compound are not yet prevalent in the public domain, the utility of related chlorinated indole carboxylic acids is well-established. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[5] Furthermore, a more complex derivative, 4-chloro-7-trifluoromethyl-10H-benzo[4][6]furo[3,2-b]indole-1-carboxylic acid, has shown potential in treating benign prostatic hyperplasia, highlighting the therapeutic potential of this class of compounds.[7]
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse compound libraries and the optimization of lead compounds. While detailed synthetic procedures and specific biological applications are still emerging, the established chemistry of indoles and the known biological activities of related structures strongly suggest that this compound will play an increasingly important role in the development of new therapeutics. The ability to functionalize the indole ring, the carboxylic acid, and the chloro-substituted position allows for a comprehensive exploration of structure-activity relationships, paving the way for the discovery of novel drugs with improved efficacy and pharmacokinetic profiles.
References
Sources
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- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-1H-indole-7-carboxylic Acid Derivatives
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Specifically, 4-chloro-1H-indole-7-carboxylic acid and its derivatives are valuable intermediates in the development of novel therapeutics, including but not limited to, inhibitors of enzymes and modulators of receptors. The precise arrangement of a halogen at the 4-position and a carboxylic acid at the 7-position presents a unique synthetic challenge that requires careful consideration of regioselectivity and functional group compatibility.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will explore multiple synthetic strategies, from classical named reactions to modern catalytic methods, offering insights into the rationale behind experimental choices and providing robust, step-by-step protocols.
Strategic Approaches to the Synthesis of this compound
The synthesis of this highly functionalized indole can be approached through two primary strategies:
-
Ring-forming Strategies: Constructing the indole core from a pre-functionalized benzene derivative that already contains the chloro and carboxylic acid (or a precursor) moieties.
-
Post-functionalization Strategies: Introducing the chloro and/or carboxylic acid groups onto a pre-existing indole scaffold through regioselective reactions.
This guide will focus on the more convergent and often higher-yielding ring-forming strategies, particularly the Batcho-Leimgruber Indole Synthesis , which is well-suited for the preparation of a variety of substituted indoles.[2][3][4][5] We will also discuss the potential application of the Larock Indole Synthesis as a powerful alternative.[6][7]
Synthetic Strategy 1: The Batcho-Leimgruber Indole Synthesis
The Batcho-Leimgruber indole synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[3][4] The key steps involve the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring. This method is particularly advantageous as it avoids the often harsh conditions of the Fischer indole synthesis and allows for the synthesis of indoles unsubstituted at the 2- and 3-positions.[2][3]
The proposed retrosynthetic analysis for this compound via the Batcho-Leimgruber synthesis is outlined below:
Caption: Retrosynthetic analysis for this compound.
Protocol 1: Synthesis of this compound via Batcho-Leimgruber Synthesis
This protocol outlines the synthesis starting from the commercially available 2-chloro-5-methyl-3-nitrobenzoic acid.
Part A: Esterification of the Starting Material
To prevent side reactions with the carboxylic acid functionality during the subsequent steps, it is advisable to protect it as an ester (e.g., methyl ester).
Materials:
-
2-Chloro-5-methyl-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Suspend 2-chloro-5-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-chloro-5-methyl-3-nitrobenzoate.
Part B: Enamine Formation
Materials:
-
Methyl 2-chloro-5-methyl-3-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve methyl 2-chloro-5-methyl-3-nitrobenzoate (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Add pyrrolidine (1.2 eq) followed by N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture will typically turn a deep red color.
-
Cool the mixture to room temperature. The crude enamine is often used directly in the next step without purification.
Part C: Reductive Cyclization and Saponification
Materials:
-
Crude enamine from Part B
-
Palladium on carbon (10 wt. %, 5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Lithium hydroxide or Sodium hydroxide (aqueous solution)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the crude enamine in methanol or ethanol (10-20 volumes).
-
Carefully add the palladium on carbon catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the enamine and the formation of the indole.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
To the filtrate, add a solution of lithium hydroxide or sodium hydroxide (2-3 eq) in water.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours to effect saponification of the methyl ester.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid.
-
The product, this compound, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Synthetic Strategy 2: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[6][7] This method is known for its versatility and tolerance of a wide range of functional groups.[6] For the synthesis of the parent this compound, a variation of the Larock synthesis that proceeds via an intramolecular cyclization of a terminal alkyne can be envisioned.
A plausible synthetic route starting from 2-amino-5-chlorobenzoic acid is depicted below.
Caption: Proposed Larock indole synthesis route.
This multi-step approach requires careful optimization at each stage, particularly the final palladium-catalyzed cyclization.
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, an indole N-H proton (broad singlet) typically above 10 ppm, and a carboxylic acid proton (broad singlet) also at a downfield chemical shift. |
| ¹³C NMR | Signals corresponding to the indole ring carbons and the carboxylic acid carbonyl carbon (typically >165 ppm). |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C₉H₆ClNO₂ (m/z = 195.01). |
Conclusion
The synthesis of this compound derivatives presents a significant but achievable challenge for synthetic chemists. The Batcho-Leimgruber indole synthesis offers a robust and high-yielding pathway starting from readily available precursors. For derivatives with substitution at the 2- and 3-positions, the Larock indole synthesis provides a powerful and versatile alternative. Careful planning of the synthetic route, including the use of appropriate protecting groups, and rigorous characterization of the final products are essential for success. These application notes and protocols provide a solid foundation for researchers to confidently embark on the synthesis of this important class of molecules.
References
-
Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]
- Leimgruber, W., & Batcho, A. D. (1971). A new and efficient indole synthesis. Journal of the American Chemical Society, 93(23), 6292–6294.
-
Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. [Link]
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Batcho–Leimgruber indole synthesis. ResearchGate. [Link]
-
Synthesis of 2,5-Disubstituted-3-cyanoindoles. ResearchGate. [Link]
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Larock indole synthesis. ResearchGate. [Link]
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Fischer Indole Synthesis. Name Reactions in Organic Synthesis. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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Larock indole synthesis. SciSpace. [Link]
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Transition metal-Catalyzed C-H Functionalizations of Indoles. ResearchGate. [Link]
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Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. [Link]
-
Protecting Groups. Baran Lab, Scripps Research. [Link]
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Simple Synthesis of 7‐Formyl‐indole. Synthetic Communications. [Link]
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SYNTHESIS OF 2, 5-DISUBSTITUTED INDOLES BY METAL MEDIATED REACTIONS. ResearchGate. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. ResearchGate. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society. [Link]
-
Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]
-
Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. PubMed. [Link]
-
One-Pot Synthesis of Highly Functionalized Oxindoles under Swern Oxidation Conditions. ResearchGate. [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Green oxidation of indoles using halide catalysis. ResearchGate. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
- Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid.
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]
-
Protection and deprotection of carboxylic acid group. ResearchGate. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Simple Synthesis of 7-Formyl-indole. ResearchGate. [Link]
-
Synthesis of a Series of Diaminoindoles. ResearchGate. [Link]
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- 5. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Functionalization of the 4-Chloro-1H-indole-7-carboxylic acid scaffold
An Application Guide to the Strategic Functionalization of 4-Chloro-1H-indole-7-carboxylic acid
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs[1]. Its unique electronic properties and geometric structure allow it to engage in diverse biological interactions. The this compound scaffold is a particularly valuable starting material for drug discovery campaigns. It presents three distinct and orthogonally addressable points for chemical modification: the indole nitrogen (N1), the chloro-substituted benzene ring (C4), and the carboxylic acid (C7). This strategic arrangement allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the functionalization of this versatile scaffold. We will delve into the chemical logic behind each transformation, offering insights to empower researchers in their drug development efforts.
Caption: Core structure and key reactive sites of the scaffold.
Section 1: Modification of the Carboxylic Acid Moiety (C7-Position)
The carboxylic acid at the C7 position is arguably the most versatile handle for introducing molecular diversity. Its conversion into amides, esters, or alcohols allows for profound modulation of a compound's physicochemical properties, including solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets[2].
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
Amide coupling is a robust and widely utilized transformation. The resulting amide bond is metabolically stable and provides both hydrogen bond donor and acceptor capabilities. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for activating the carboxylic acid.
Sources
The Strategic Application of 4-Chloro-1H-indole-7-carboxylic Acid in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Leveraging a Versatile Indole Scaffold
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Chloro-1H-indole-7-carboxylic acid has emerged as a particularly valuable building block, offering a unique combination of chemical reactivity and structural features that are highly sought after in the design of targeted therapies. This document provides an in-depth exploration of the applications and protocols associated with this compound, with a special focus on its role in the development of kinase inhibitors, including those targeting DNA-dependent protein kinase (DNA-PK).
A Pivotal Intermediate in Kinase Inhibitor Synthesis
This compound serves as a crucial starting material in the multi-step synthesis of complex heterocyclic compounds designed to inhibit the activity of various protein kinases. Its utility stems from the strategic placement of its functional groups: the carboxylic acid at the 7-position provides a handle for amide bond formation and other coupling reactions, while the chlorine atom at the 4-position can be exploited for further functionalization or can contribute to the desired electronic properties of the final molecule.
Application in the Synthesis of DNA-PK Inhibitors
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. In many cancers, the upregulation of DNA-PK contributes to radio- and chemoresistance. Consequently, the development of potent and selective DNA-PK inhibitors is a major focus in oncology research[1][2].
While direct public domain examples explicitly naming this compound in the synthesis of specific DNA-PK inhibitors are sparse, patent literature alludes to the use of structurally similar indole and quinolone carboxylic acids in the creation of these therapeutic agents[1][3][4]. The general strategy involves using the indole carboxylic acid as a scaffold to which other molecular fragments are attached to generate a molecule that fits into the ATP-binding pocket of the kinase.
A representative, albeit generalized, synthetic workflow for constructing a hypothetical DNA-PK inhibitor using this compound is presented below. This workflow is based on common synthetic strategies for kinase inhibitors.
Figure 1. Generalized synthetic workflow for a DNA-PK inhibitor.
This diagram illustrates a common sequence where the carboxylic acid is first activated and then coupled with a suitable amine-containing fragment. The resulting amide can then be further modified to introduce additional functionalities required for potent and selective inhibition of the target kinase.
Experimental Protocols: A Guideline for Synthesis and Evaluation
The following protocols are generalized procedures based on established methodologies for the synthesis and evaluation of indole-based kinase inhibitors. Researchers should adapt these protocols to the specific requirements of their target molecules.
Protocol 1: Synthesis of an Amide Derivative from this compound
Objective: To synthesize an amide derivative of this compound as a key intermediate for a kinase inhibitor.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)
-
A primary or secondary amine (R₁R₂NH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Method B (Peptide Coupling): In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
-
Amide Bond Formation:
-
From Acid Chloride: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the amine (1.1 eq) and TEA (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up (for both methods): Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: DNA-PK)
Objective: To evaluate the inhibitory activity of a synthesized compound against DNA-PK.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human DNA-PK enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
HTRF® Kinase Assay reagents (or equivalent)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Assay Setup: In a 384-well microplate, add the kinase buffer, the inhibitor compound at various concentrations, the peptide substrate, and the DNA-PK enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF® detection reagents. After a further incubation period, read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
The following diagram illustrates the principle of a competitive kinase inhibition assay.
Figure 2. Principle of a competitive kinase inhibition assay.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of this compound and its derivatives are critical for their potential as drug candidates. The presence of the carboxylic acid group generally increases polarity and aqueous solubility, which can be advantageous for formulation but may hinder cell permeability. The chloro substituent increases lipophilicity.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.6 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Calculated properties are estimates and may vary from experimental values.
These properties place the molecule in a favorable region of chemical space for further development, adhering to many of the principles of "drug-likeness" such as Lipinski's Rule of Five.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in drug discovery, particularly for the development of kinase inhibitors. Its strategic functionalization allows for the construction of complex molecules with tailored biological activities. While its direct application in the synthesis of marketed drugs is not yet widely documented in the public domain, the recurring appearance of similar scaffolds in patent literature for high-value targets like DNA-PK underscores its importance in ongoing research and development efforts. As the quest for more selective and potent targeted therapies continues, the strategic use of well-designed chemical intermediates like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
-
Organic Syntheses. Org. Synth.2009 , 86, 92.
- Google Patents. DNA-PK inhibitors. WO2019143678A1.
-
PubMed. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present). [Link]
- Google Patents. Inhibitors of dna pk and uses thereof. WO2018183868A1.
- Google P
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The Strategic Utility of 4-Chloro-1H-indole-7-carboxylic Acid in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the indole nucleus stands as a cornerstone scaffold. Its inherent biological activity and synthetic versatility have cemented its status as a "privileged structure." Within this esteemed class of heterocycles, 4-Chloro-1H-indole-7-carboxylic acid has emerged as a particularly valuable building block. The strategic placement of a chloro group at the 4-position and a carboxylic acid at the 7-position provides a unique combination of steric and electronic properties, alongside orthogonal reactive handles for sequential functionalization.
This guide provides an in-depth exploration of this compound as a sophisticated starting material in the synthesis of complex, biologically active molecules. We will delve into its primary applications, with a particular focus on its role in the development of cutting-edge therapeutics, and provide detailed, field-proven protocols for its use.
Core Applications: A Gateway to Novel Therapeutics
The principal application of this compound in medicinal chemistry is as a key architectural component in the synthesis of Inhibitor of Apoptosis Protein (IAP) antagonists.[1][2][3][4] These groundbreaking molecules, often classified as "Smac mimetics," are at the forefront of cancer therapy research. They function by mimicking the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAP proteins, thereby promoting apoptosis (programmed cell death) in cancer cells.
One of the most prominent examples of a therapeutic agent synthesized from this building block is Birinapant , a bivalent Smac mimetic that has undergone extensive clinical investigation for the treatment of solid tumors and hematological malignancies.[1][2][3][4] The 4-chloro-1H-indole-7-carboxamide moiety forms a critical part of the pharmacophore of Birinapant, engaging in key binding interactions with the BIR domains of IAP proteins.
The chloro substituent at the 4-position is not merely a synthetic placeholder. Its electron-withdrawing nature can influence the pKa of the indole N-H, modulate the electron density of the aromatic system, and provide a potential site for further derivatization through cross-coupling reactions. The carboxylic acid at the 7-position serves as the primary handle for elaboration, most commonly through robust and well-established amide bond formation reactions.
Experimental Protocols: Harnessing the Reactivity of this compound
The cornerstone reaction for the utilization of this compound is amide coupling. The following protocol provides a detailed, step-by-step methodology for the coupling of this building block with a representative amine, reflecting a key step in the synthesis of IAP inhibitor backbones.
Protocol 1: Amide Bond Formation with an Aniline Derivative
This protocol details the synthesis of N-aryl-4-chloro-1H-indole-7-carboxamide, a core structure in many IAP inhibitors.
Reaction Scheme:
Sources
Application Note: Comprehensive Characterization of 4-Chloro-1H-indole-7-carboxylic acid for Pharmaceutical Development
Introduction
4-Chloro-1H-indole-7-carboxylic acid is a halogenated indole derivative of significant interest in pharmaceutical research and drug development. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom and a carboxylic acid moiety can significantly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which are critical aspects of the drug development process. This application note provides a detailed guide for the analytical characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein are designed to be robust and adhere to the principles of scientific integrity, providing a framework for generating reliable and reproducible data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for predicting its behavior in biological systems.
| Property | Value | Source |
| Chemical Structure | [1] | |
| CAS Number | 875305-77-4 | [2] |
| Molecular Formula | C₉H₆ClNO₂ | [2] |
| Molecular Weight | 195.6 g/mol | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not experimentally determined for this specific compound. For comparison, the melting point of 4-Fluoro-1H-indole-2-carboxylic acid is 220-224 °C.[3] | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and sparingly soluble in water. The solubility of carboxylic acids in organic solvents can be enhanced by the presence of water.[4][5] | Inferred from general properties of indole carboxylic acids and chlorinated phenols.[6] |
Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for the analysis of polar, ionizable compounds like this compound. The retention of carboxylic acids in RP-HPLC is pH-dependent; therefore, controlling the mobile phase pH is crucial for achieving reproducible results.[7]
Experimental Workflow for HPLC Analysis
Figure 1: General workflow for the HPLC analysis of this compound.
Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 220 nm and 280 nm. Indole derivatives typically exhibit strong absorbance at these wavelengths.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
Method validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9][10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unequivocal identification of the target compound and its impurities based on their mass-to-charge ratio (m/z). This technique is particularly valuable for structural confirmation and for the analysis of complex mixtures. For carboxylic acids, electrospray ionization (ESI) in negative ion mode is often preferred, as it readily forms the [M-H]⁻ ion.[13]
Protocol: LC-MS Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).
-
LC Conditions: Similar to the HPLC method described above. The use of volatile mobile phase modifiers like formic acid or ammonium formate is essential for MS compatibility.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Expected Ion: [M-H]⁻ at m/z 194.0.
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
-
Data Analysis:
-
Confirm the identity of the main peak by its retention time and the observed m/z of the deprotonated molecule.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, GC-MS analysis of this compound requires a derivatization step to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds with active hydrogens.[1][14]
Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To a dry vial containing approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the derivatized compound by its retention time and fragmentation pattern in the mass spectrum.
-
Spectroscopic Analysis
Spectroscopic techniques provide critical information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm): Based on the structure and data from related indole derivatives, the following proton signals are expected:
-
N-H (indole): A broad singlet in the downfield region (δ 10.0-12.0).
-
Aromatic Protons (indole ring): Multiple signals in the aromatic region (δ 7.0-8.5). The specific splitting patterns (doublets, triplets, or doublet of doublets) will depend on the coupling between adjacent protons.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 12.0-13.0).
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl Carbon (Carboxylic Acid): In the range of δ 165-185.[15]
-
Aromatic and Indole Carbons: Multiple signals in the aromatic region (δ 100-140). The carbon attached to the chlorine atom will be influenced by its electronegativity.
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete and unambiguous assignment of all proton and carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[16]
-
N-H Stretch (Indole): A moderate to sharp band around 3400-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1720-1680 cm⁻¹.[16]
-
C=C Stretch (Aromatic/Indole): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[16]
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region.
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Expected Absorption Maxima (λ_max):
-
The indole chromophore typically exhibits two main absorption bands. For indole itself, these are around 220 nm and 280 nm.[17] The presence of the chlorine and carboxylic acid substituents will likely cause a slight shift in these absorption maxima. Carbonyl groups can also have a weak n→π* transition around 270-300 nm.[18]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.
Conclusion
The comprehensive analytical characterization of this compound is a critical step in its development as a potential pharmaceutical agent. The application of a suite of orthogonal analytical techniques, including HPLC, LC-MS, GC-MS, NMR, FTIR, and UV-Vis spectroscopy, as detailed in this application note, will ensure a thorough understanding of its identity, purity, and structural integrity. Adherence to established validation guidelines, such as those from the ICH, is essential for generating high-quality, reliable data that can support regulatory submissions and advance the drug development process.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. Quality Guidelines. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205.
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ResearchGate. GC detection of indolic carbinols and nitriles after derivatization.... [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
ResearchGate. 13C-NMR spectrum of compound 7. [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. Acids: Derivatization for GC Analysis. [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
PubChem. 4-chloro-1H-indole-2-carboxylic acid. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
AWS. Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. [Link]
-
NIH. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
Agilent. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
-
Springer. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
SpectraBase. 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
LCGC International. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]
-
NIH. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
-
ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde,.... [Link]
-
Semantic Scholar. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]
-
ACS Publications. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]
-
PubMed. Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. [Link]
-
Reddit. carboxylic acid solubility + TLC. [Link]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
NIST. Indole. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Chloro-1H-indole-7-carboxylic acid
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 4-Chloro-1H-indole-7-carboxylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to yield high-purity material suitable for subsequent use in research and drug development. This guide explains the rationale behind the selection of chromatographic parameters, offers a step-by-step protocol, and includes a troubleshooting guide to address common purification challenges.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring an indole nucleus, a carboxylic acid group, and a chlorine substituent. This class of molecules is of significant interest in medicinal chemistry. Achieving high purity of such active pharmaceutical ingredients (APIs) or intermediates is critical for accurate biological testing and ensuring batch-to-batch consistency.
Reverse-phase HPLC is the predominant technique for purifying polar to moderately non-polar organic molecules.[1] The target molecule, this compound, possesses both a hydrophobic indole core and a polar, ionizable carboxylic acid group, making it an ideal candidate for RP-HPLC.
The central challenge in the chromatography of acidic compounds is managing their ionization state. The carboxylic acid moiety, if ionized (deprotonated), can interact with residual free silanol groups on the silica-based stationary phase, leading to significant peak tailing and poor separation.[2][3] To circumvent this, a technique known as ion suppression is employed. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid is maintained in its neutral, protonated form.[3][4] This neutral form exhibits more consistent hydrophobic interactions with the C18 stationary phase, resulting in improved retention, symmetrical peak shape, and enhanced resolution.[4][5]
This protocol leverages the principles of ion suppression within a gradient elution framework to effectively separate the target compound from synthesis-related impurities.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₆ClNO₂ | [6] |
| Molecular Weight | 195.6 g/mol | [6] |
| CAS Number | 875305-77-4 | [6] |
| Predicted pKa | ~4-5 | Based on the typical pKa of aromatic carboxylic acids.[7] |
| UV λmax | ~270-280 nm | Inferred from parent indole-carboxylic acids which exhibit strong absorbance in this region.[8][9][10] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water. | Typical for polar organic molecules. |
HPLC Purification Workflow
The overall process from crude material to purified solid is outlined below.
Caption: Workflow for the HPLC purification of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Crude this compound: From synthesis.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Deionized water (18.2 MΩ·cm).
-
Acid Modifier: Formic Acid (FA), LC-MS grade.
-
Sample Diluent: Dimethyl sulfoxide (DMSO) or Methanol.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
HPLC System and Column
-
System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
-
Column: C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size). Note: Column dimensions should be selected based on the amount of material to be purified.
-
Guard Column: A matching C18 guard column is highly recommended to protect the primary column.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of deionized water.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of Acetonitrile.
Causality: The addition of 0.1% formic acid to both mobile phases ensures a consistent low pH (~2.7) throughout the gradient run.[9][11] This maintains the ion-suppressed state of the analyte, crucial for achieving a symmetrical peak shape.[2][4]
Sample Preparation
-
Weigh the crude compound.
-
Dissolve the compound in a minimal amount of DMSO or Methanol to create a concentrated stock solution. Use sonication if necessary to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.
-
If the dissolution solvent is strong (e.g., DMSO), dilute the sample with Mobile Phase A (acidified water) until the point of precipitation, then add a small amount of organic solvent to redissolve. This ensures the injection solvent is not significantly stronger than the initial mobile phase conditions, which can distort peak shape.
HPLC Method Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Flow Rate | 18.0 mL/min |
| Injection Volume | 500 - 2000 µL (dependent on concentration and column loading) |
| Detection Wavelength | 280 nm[8][9] |
| Column Temperature | 30 °C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Elution Program:
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 20 |
| 2.0 | 20 |
| 20.0 | 80 |
| 22.0 | 95 |
| 25.0 | 95 |
| 26.0 | 20 |
| 30.0 | 20 |
Causality: A gradient elution is used to separate compounds with a range of polarities.[5] The initial low organic percentage allows polar impurities to elute early. The gradual increase in acetonitrile concentration then elutes the target compound, followed by a high-organic wash step to remove any strongly retained, non-polar impurities.
Purification and Post-Processing
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (20% B) for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Use narrow collection windows to maximize purity.
-
Purity Analysis: Re-inject a small aliquot of each collected fraction onto an analytical scale HPLC system using a rapid analytical gradient to confirm purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the HPLC solvents using a rotary evaporator. Note: Acetonitrile and water will evaporate first, leaving a concentrated solution of the compound in water/formic acid. Lyophilization (freeze-drying) may be required to obtain a dry, fluffy solid.
Troubleshooting Common HPLC Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficient mobile phase acidity (analyte is partially ionized).2. Secondary interactions with column silanol groups.3. Column overload. | 1. Ensure mobile phase pH is < 3. Increase formic acid concentration to 0.2% if needed.2. Use a high-purity, end-capped C18 column.3. Reduce the injection mass. Perform a loading study to determine the column's capacity. |
| Peak Fronting | 1. Sample overload (mass or volume).2. Sample solvent is much stronger than the mobile phase. | 1. Dilute the sample and/or reduce the injection volume.2. Prepare the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions. |
| Split Peaks | 1. Clogged column inlet frit or guard column.2. Column void or channeling.3. Co-elution of a closely related impurity. | 1. Back-flush the column (disconnect from detector first). Replace the inlet frit or guard column.2. Replace the column.3. Optimize the gradient. A shallower gradient around the elution time of the main peak can improve resolution. |
| High Backpressure | 1. Particulate matter from the sample or mobile phase.2. Buffer precipitation (unlikely with formic acid).3. System blockage (tubing, frits). | 1. Always filter samples and mobile phases. Use a guard column.2. Ensure mobile phase components are fully miscible.3. Systematically loosen fittings from the detector backwards to identify the location of the blockage. |
References
- Sundberg, R. J. (1996). Indoles. Academic Press.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Li, Y., et al. (2014). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles. ResearchGate. Retrieved from [Link]
-
Chen, J. H., et al. (2011). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 16(8), 6590-6607. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACE HPLC Columns. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Rittner, R., & Abraham, D. J. (2003). Reverse-phase HPLC of some indole derivatives. Journal of the Brazilian Chemical Society, 14(3), 444-452.
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chromatography Forum. (2004). buffered pH to avoid peak tailing. Retrieved from [Link]
- Okamoto, Y., et al. (2014). Substrate Orientation and Specificity in Xanthine Oxidase: Crystal Structures of the Enzyme in Complex with Indole-3-Acetaldehyde and Guanine. Biochemistry, 53(4), 757-765.
- Galić, N., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
- Horgan, C., & O'Sullivan, T. P. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Molecules, 26(16), 4996.
-
CAS Common Chemistry. (n.d.). 5-Chloro-1H-indole-2-carboxylic acid. Retrieved from [Link]
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Application Note: Structural Elucidation of 4-Chloro-1H-indole-7-carboxylic acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
4-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in a wide array of biologically active compounds.[1][2][3] The specific substitution pattern of this molecule, featuring a chlorine atom at the 4-position and a carboxylic acid at the 7-position, imparts unique physicochemical properties that can influence its biological activity. Accurate and unambiguous structural characterization is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[4][5] This document provides a comprehensive guide to the preparation and NMR analysis of this compound, including detailed protocols and spectral interpretation.
Core Principles of NMR Analysis for Substituted Indoles
The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from an NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative substituents, such as chlorine and the carboxylic acid group, will deshield nearby nuclei, causing them to resonate at higher chemical shifts (downfield).[5][6]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[6]
-
Spin-Spin Coupling (J-coupling): This results in the splitting of NMR signals and provides information about the connectivity of atoms, specifically the number of neighboring non-equivalent protons.[5][6]
-
Multiplicity: The pattern of splitting (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons.[6]
For indole derivatives, the aromatic protons on the benzene and pyrrole rings exhibit characteristic chemical shifts and coupling patterns that are sensitive to the nature and position of substituents.[7][8][9]
Experimental Protocols
PART 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[10][11][12]
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) of high purity (>99.9%)[13]
-
High-quality 5 mm NMR tubes[14]
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolution
-
Filter (e.g., glass wool or a syringe filter)
Protocol:
-
Analyte Quantity: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[15]
-
Solvent Selection: The choice of a deuterated solvent is critical.[15][16] The solvent should completely dissolve the sample and be chemically inert.[13] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can help in observing the labile N-H and O-H protons.
-
Dissolution: In a small, clean, and dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[14][15] Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[10]
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
-
Cleaning: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer.[12]
PART 2: NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[4]
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single-pulse (e.g., zg30) | Provides a simple and effective excitation of the proton nuclei.[4] |
| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.[4][17] |
| Acquisition Time (AQ) | 3-4 seconds | Allows for sufficient data collection to resolve fine coupling patterns.[4][18] |
| Relaxation Delay (D1) | 1-2 seconds | A sufficient delay to allow for relaxation of the protons between scans, ensuring accurate integration. For fully quantitative results, D1 should be at least 5 times the longest T1.[17][19] |
| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules, including the downfield carboxylic acid proton.[4][20] |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) | Decoupling from protons simplifies the spectrum to singlets for each unique carbon, improving sensitivity. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is necessary due to the low natural abundance and lower gyromagnetic ratio of ¹³C.[10] |
| Acquisition Time (AQ) | 1-2 seconds | A standard acquisition time for ¹³C NMR. |
| Relaxation Delay (D1) | 2 seconds | A sufficient delay for most carbon nuclei to relax. |
| Spectral Width (SW) | 200-250 ppm | Covers the full range of chemical shifts for carbon atoms in organic molecules. |
Experimental Workflow Diagram
Figure 1: A schematic overview of the NMR analysis workflow, from sample preparation to final structural elucidation.
Spectral Interpretation and Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from related indole derivatives.[8][21][22]
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H1 (N-H) | 11.0 - 12.0 | broad singlet | - | Labile proton, chemical shift is concentration and solvent dependent. |
| H2 | ~7.5 | doublet | ~3.0 | Coupled to H3. |
| H3 | ~6.6 | doublet | ~3.0 | Coupled to H2. |
| H5 | ~7.2 | triplet | ~8.0 | Coupled to H6. |
| H6 | ~7.6 | doublet | ~8.0 | Coupled to H5. |
| COOH | 12.0 - 13.0 | broad singlet | - | Labile proton, highly deshielded.[23][24] |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted δ (ppm) | Notes |
| C2 | ~125 | |
| C3 | ~102 | |
| C3a | ~128 | |
| C4 | ~120 | Carbon bearing the chlorine atom. |
| C5 | ~122 | |
| C6 | ~129 | |
| C7 | ~115 | Carbon bearing the carboxylic acid group. |
| C7a | ~135 | |
| COOH | ~168 | Carboxylic acid carbonyl carbon.[23] |
Trustworthiness and Self-Validation
The protocols outlined in this document are designed to be self-validating. The use of high-purity deuterated solvents and proper sample preparation techniques minimizes the presence of interfering signals.[13][15] The acquisition of both ¹H and ¹³C NMR spectra provides complementary information that, when combined with 2D NMR experiments such as COSY and HSQC (not detailed here but recommended for complex cases), allows for the unambiguous assignment of all signals and confirmation of the molecular structure.[5] The consistency between the observed data and the predicted values based on established chemical principles further validates the structural assignment.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition provided in this application note, researchers can obtain high-quality NMR spectra. The subsequent interpretation of chemical shifts, coupling constants, and integration will enable the unambiguous confirmation of the molecule's structure, which is a critical step in its application for drug discovery and development.
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High-Throughput Analysis of 4-Chloro-1H-indole-7-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 4-Chloro-1H-indole-7-carboxylic acid, a key heterocyclic compound relevant in medicinal chemistry and drug development. The protocol leverages Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI). We provide a comprehensive, step-by-step guide covering sample preparation, optimized LC separation conditions, and detailed MS parameterization. Furthermore, this document explains the rationale behind key methodological choices, discusses the characteristic fragmentation patterns of the analyte, and offers troubleshooting insights to ensure reliable and reproducible results.
Introduction and Scientific Context
This compound is an indole derivative, a structural motif of significant interest in pharmaceutical research due to its presence in numerous biologically active molecules. The precise and accurate quantification of such compounds is critical during various stages of drug discovery and development, including metabolic studies, pharmacokinetic analysis, and quality control of active pharmaceutical ingredients (APIs).
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for analyzing complex mixtures.[1][2] Carboxylic acids, such as the target analyte, are particularly well-suited for analysis by Electrospray Ionization (ESI) in negative ion mode, as they readily deprotonate to form a stable carboxylate anion ([M-H]⁻).[1] This characteristic allows for the generation of a strong precursor ion signal, which is essential for sensitive quantification and detailed structural elucidation via tandem mass spectrometry (MS/MS). This guide provides a field-proven protocol designed for high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) but is readily adaptable to triple quadrupole (QqQ) instruments for targeted quantification.
Analyte Overview and Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | PubChem |
| Monoisotopic Mass | 195.0087 Da | Calculated |
| Structure | 4-chloro substituted indole ring with a carboxylic acid group at position 7. | - |
| pKa (estimated) | ~4.0-4.5 (for the carboxylic acid group) | Typical for benzoic acid analogues |
| Polarity | Moderately polar, acidic | - |
The presence of the carboxylic acid group dictates the ionization strategy, while the chloro-indole core influences its chromatographic behavior and fragmentation pattern. The calculated monoisotopic mass of the neutral molecule is 195.0087 Da . Therefore, in negative ion mode ESI, the expected precursor ion ([M-H]⁻) will have a mass-to-charge ratio (m/z) of 194.0015 .
Experimental Protocol: A Self-Validating System
This section details the complete workflow, from sample preparation to data acquisition. The causality behind each step is explained to empower the user to adapt the method as needed.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Mobile Phase Additives: Ammonium acetate (≥99% purity) or Formic Acid (LC-MS grade)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Standard and Sample Preparation
The goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent at an appropriate concentration.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of Methanol. This stock should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the sample diluent (50:50 ACN:Water) to achieve a concentration range relevant to the application (e.g., 1 ng/mL to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy and precision of the analytical run.
-
Test Sample Preparation: For biological matrices (e.g., plasma), a protein precipitation step is typically required. Add 3 volumes of cold Acetonitrile to 1 volume of the plasma sample, vortex thoroughly, and centrifuge at >12,000 x g for 10 minutes. The resulting supernatant can then be diluted as necessary before injection. For formulation or API samples, simple dissolution in the sample diluent is usually sufficient.
LC-MS/MS Instrumentation and Conditions
The separation of the analyte from matrix components is crucial to minimize ion suppression and ensure accurate quantification.
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance or Ultra-High-Performance LC (HPLC/UHPLC) | UHPLC provides better resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Ammonium acetate helps to control the pH and ensures the carboxylic acid is in its deprotonated state for optimal ESI- analysis. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 5% B; 6.1-8 min: 5% B | A standard gradient to elute the analyte and wash the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Can be adjusted based on sensitivity requirements. |
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Q-TOF, Orbitrap, or Triple Quadrupole (QqQ) | High-resolution instruments are ideal for structural confirmation, while QqQ is the gold standard for quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids are highly amenable to negative ion mode, forming a stable [M-H]⁻ ion.[1] |
| Capillary Voltage | -3.0 kV | Optimized for stable spray of the mobile phase in negative mode. |
| Desolvation Temp. | 350°C | Facilitates efficient solvent evaporation. |
| Desolvation Gas | Nitrogen, Flow: 600 L/Hr | Assists in droplet desolvation. |
| Precursor Ion (MS1) | m/z 194.00 | Corresponds to the [M-H]⁻ ion of the analyte. |
| Collision Energy | 20 eV (optimization recommended, 10-40 eV range) | Energy required to induce fragmentation. This value must be optimized for the specific instrument to maximize the signal of the desired product ions.[3] |
| Product Ions (MS2) | m/z 149.01, m/z 113.03 | Key fragment ions for structural confirmation and quantification (SRM/MRM). |
Overall Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final data reporting.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Data Analysis: Fragmentation and Interpretation
Accurate identification of the analyte relies on observing the correct precursor ion and its characteristic product ions. The fragmentation of the [M-H]⁻ ion of this compound is predictable and driven by its chemical structure.
Expected Mass Spectra
-
Full Scan (MS1): A prominent peak at m/z 194.00 should be observed, corresponding to the deprotonated molecule [C₉H₅ClNO₂]⁻. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a smaller peak at m/z 196.00 (the M+2 peak), which is a definitive confirmation of a chlorine-containing compound.
-
Product Ion Scan (MS/MS): Collision-induced dissociation (CID) of the m/z 194.00 precursor ion yields specific fragments. The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂; 43.99 Da).[4][5]
Proposed Fragmentation Pathway
The primary fragmentation events are visualized below.
Caption: Proposed MS/MS fragmentation pathway for this compound [M-H]⁻.
-
Precursor Ion [m/z 194.00]: This is the deprotonated molecule.
-
Product Ion 1 [m/z 149.01]: This is the base peak in the product ion spectrum, resulting from the facile loss of CO₂ from the carboxylate group. This is a highly characteristic fragmentation for carboxylic acids.[4]
-
Product Ion 2 [m/z 113.03]: This secondary fragment arises from the subsequent loss of a neutral HCl molecule (35.98 Da) from the m/z 149.01 ion.
For quantitative analysis using a triple quadrupole mass spectrometer, the following Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions are recommended:
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) |
| Quantifier | 194.00 | 149.01 |
| Qualifier | 194.00 | 113.03 |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the analysis of this compound. By leveraging the inherent chemical properties of the analyte, particularly its acidity, the protocol ensures efficient ionization and predictable fragmentation. The step-by-step instructions and explanatory rationale are designed to be implemented directly in a research or quality control setting and can be readily adapted for other similar indole carboxylic acid derivatives. This method serves as a valuable tool for professionals in drug development and chemical research, enabling high-confidence quantification and structural confirmation.
References
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ResearchGate. (2025). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate. [Link]
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Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Washington University in St. Louis Department of Chemistry. [Link]
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Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]
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Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
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National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Center for Biotechnology Information. [Link]
-
University of Münster. (n.d.). Interpretation of mass spectra. University of Münster Institute of Inorganic and Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
MDPI. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. MDPI. [Link]
-
PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1H-Indole-7-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]
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Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Chromatography Forum. [Link]
-
CAS Common Chemistry. (n.d.). 5-Chloro-1H-indole-2-carboxylic acid. CAS. [Link]
-
PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. [Link]
-
Biblioteka Nauki. (n.d.). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Biblioteka Nauki. [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]
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Application Note & Protocol: Selective N-Alkylation of 4-Chloro-1H-indole-7-carboxylic acid
Abstract
N-alkylated indoles are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of the indole nitrogen provides a powerful handle to modulate the pharmacological properties of these molecules. This document provides a detailed protocol for the selective N-alkylation of 4-chloro-1H-indole-7-carboxylic acid, a substrate presenting a significant synthetic challenge due to the presence of two acidic protons: one on the indole nitrogen (N-H) and one on the carboxylic acid (O-H). This guide elucidates the mechanistic considerations for achieving high regioselectivity and offers a robust, field-proven experimental procedure suitable for researchers in organic synthesis and drug discovery.
Introduction and Strategic Considerations
The N-alkylation of indoles is a cornerstone transformation in organic synthesis. However, the presence of additional functional groups, particularly an acidic carboxylic acid, complicates the reaction. The core challenge in the N-alkylation of this compound lies in the differential acidity of the two protons. The carboxylic acid proton is significantly more acidic (pKa ≈ 4-5) than the indole N-H proton (pKa ≈ 17 in DMSO).[1][2]
A naive application of a strong base would preferentially deprotonate the carboxylic acid, forming a carboxylate that is unreactive towards alkylating agents. Therefore, a successful strategy must selectively activate the indole nitrogen for nucleophilic attack. Two primary strategies can be considered:
-
Protect-Alkylatete-Deprotect: This involves first protecting the carboxylic acid as an ester, followed by N-alkylation, and concluding with ester hydrolysis to regenerate the carboxylic acid.[3][4] While reliable, this multi-step approach reduces overall efficiency.
-
Direct Selective Alkylation: This more elegant approach relies on the careful selection of a base and reaction conditions to selectively deprotonate the indole N-H, or to use a sufficient amount of base to deprotonate both sites, followed by selective alkylation on the more nucleophilic nitrogen.
This protocol will focus on the Direct Selective Alkylation strategy, which, when optimized, offers a more atom- and step-economical route to the desired product. The classical approach for N-alkylation of indoles involves a base-catalyzed reaction with an alkyl halide.[5] Strong bases like sodium hydride (NaH) are highly effective for this purpose, ensuring complete deprotonation of the indole N-H to form the highly nucleophilic indolide anion.[6][7]
Reaction Mechanism and Rationale
The procedure detailed below employs sodium hydride (NaH) as the base in an aprotic polar solvent like N,N-Dimethylformamide (DMF).
Mechanism:
-
Double Deprotonation: Sodium hydride, a strong, non-nucleophilic base, will first deprotonate the most acidic proton, which is the carboxylic acid O-H. A second equivalent of NaH will then deprotonate the indole N-H to form a dianion.
-
Nucleophilic Attack (SN2): The resulting indolide nitrogen is a potent nucleophile and will readily attack the electrophilic alkyl halide (R-X) in a classic SN2 reaction. The carboxylate, being a much weaker nucleophile due to charge delocalization, does not compete effectively in the alkylation step.
-
Aqueous Workup: The reaction is quenched with water or a mild acid, which protonates the carboxylate to regenerate the carboxylic acid functionality on the final product.
The choice of DMF as a solvent is critical. It readily dissolves the indole substrate and the resulting salts, facilitating a homogeneous reaction environment.[6]
Diagram 1: General Mechanism of N-Alkylation
Caption: Reaction mechanism for the direct N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes the N-benzylation of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 195.60 | 196 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 88 | 2.2 | 2.2 |
| Benzyl Bromide (R-X) | 171.04 | 188 (128 µL) | 1.1 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Step-by-Step Procedure
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (196 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium hydride (88 mg of 60% dispersion, 2.2 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved, ensure adequate ventilation. The mixture may become a slurry.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1 hour to ensure complete formation of the dianion.
-
Alkylation: Re-cool the mixture to 0 °C. Add benzyl bromide (128 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent for TLC: e.g., 30% Ethyl Acetate in Hexane).
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 10 mL of deionized water to destroy any excess NaH.
-
Acidification: Acidify the aqueous mixture to a pH of ~2-3 by the dropwise addition of 1 M HCl. This step ensures the protonation of the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Diagram 2: Experimental Workflow
Caption: High-level overview of the N-alkylation experimental workflow.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Deprotonation: Ensure the sodium hydride is fresh and the DMF is strictly anhydrous. Water will consume the base and inhibit the reaction.
-
Side Reactions: O-alkylation of the carboxylate is generally not observed but could occur with highly reactive alkylating agents or different counter-ions. C3-alkylation is also a potential side reaction for indoles but is less likely under these N-alkylation conditions.[8]
-
-
Mixture of Products:
-
Insufficient Base: Using less than two equivalents of base may lead to a mixture of starting material and product, as only the carboxylic acid will be fully deprotonated.
-
-
Alternative Conditions:
-
Milder Bases: For more sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile can be effective, although they may require higher temperatures and longer reaction times.[9][10]
-
Mitsunobu Reaction: For alkylation with alcohols, the Mitsunobu reaction (using reagents like DEAD/PPh₃) is a powerful alternative that proceeds under mild, neutral conditions and is well-documented for indole N-alkylation.[11][12]
-
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.
-
Alkyl Halides (e.g., Benzyl Bromide): Many alkylating agents are toxic, corrosive, and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
References
-
Reich, H. J. (n.d.). pKa Values in DMSO Compilation. Organic Chemistry Data. Retrieved from [Link]
-
Kütt, A., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Omega. Available at: [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). Tetrahedron Letters. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Synthetic Communications, 23(13). Available at: [Link]
-
Heaney, H., & Ley, S. V. (1973). 1-Benzylindole. Organic Syntheses. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. Available at: [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
Doye, S., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
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Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]
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Deme, P., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]
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Bhagwat, S. S., & Gude, C. (1994). N-alkylation of indole ring using Mitsunobu reaction. Tetrahedron Letters, 35(12), 1847-1850. Available at: [Link]
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Application and Protocol Guide for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-1H-indole-7-carboxylic acid
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Substituted Indole-7-Carboxylic Acids
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, indole-7-carboxylic acids functionalized at the C4 position are crucial building blocks for a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the indole ring with precision and efficiency is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful and versatile toolkit for achieving these transformations.[3][4]
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 4-chloro-1H-indole-7-carboxylic acid. We will delve into the mechanistic intricacies of key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights into experimental design. Detailed, step-by-step protocols are provided to empower researchers to successfully implement these methodologies.
Navigating the Challenges: The Dual Reactivity of the Indole Scaffold
The substrate, this compound, presents two primary challenges that must be addressed for successful cross-coupling:
-
The Indole N-H Proton: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, particularly in reactions employing strong bases. Deprotonation can lead to catalyst inhibition or undesired side reactions. Therefore, protection of the indole nitrogen is often a prerequisite for efficient coupling.[5]
-
The Carboxylic Acid Group: The carboxylic acid moiety can also interact with the palladium catalyst. The carboxylate, formed under basic conditions, can coordinate to the palladium center and potentially deactivate the catalyst.[6] While some coupling reactions are tolerant of free carboxylic acids, protection as an ester is a common strategy to mitigate this risk and improve reaction outcomes.
A robust protecting group strategy is therefore central to the successful application of cross-coupling reactions to this substrate. A common approach involves the protection of the indole nitrogen as a Boc or sulfonyl derivative, and the carboxylic acid as a methyl or ethyl ester.[5] The choice of protecting groups should be guided by their stability under the planned reaction conditions and the ease of their subsequent removal.
Mechanistic Underpinnings of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions all proceed through a common catalytic cycle involving a palladium(0) active species.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the aryl chloride (R-X) to the palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The use of electron-rich and bulky phosphine ligands can facilitate this step.[3][4][7] The subsequent transmetalation step involves the transfer of the nucleophilic partner's organic group (R') from its metallic carrier (M) to the palladium center. Finally, reductive elimination of the two organic fragments forms the desired C-C or C-N bond and regenerates the active palladium(0) catalyst.[8][9][10][11][12]
Detailed Application Protocols
The following protocols are designed as a robust starting point for the cross-coupling of a protected form of this compound (e.g., methyl 1-(tert-butoxycarbonyl)-4-chloro-1H-indole-7-carboxylate). Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the coupling of the protected 4-chloroindole with an arylboronic acid.
Figure 2: General experimental workflow for cross-coupling reactions.
Materials and Reagents:
| Reagent | Amount (mol equiv) | Purpose |
| Protected 4-chloroindole | 1.0 | Electrophile |
| Arylboronic acid | 1.2 - 1.5 | Nucleophile |
| Pd₂(dba)₃ | 0.02 - 0.05 | Palladium precursor |
| SPhos or XPhos | 0.04 - 0.10 | Ligand |
| K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane/Water (e.g., 4:1 v/v) | - | Solvent |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the protected 4-chloroindole (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction mixture.
-
Heat the reaction to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos and XPhos are chosen to promote the oxidative addition of the relatively unreactive aryl chloride and to facilitate the subsequent reductive elimination.[4]
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is used to activate the boronic acid for transmetalation without causing significant hydrolysis of the ester protecting group.[13]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[14]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the coupling of the protected 4-chloroindole with a primary or secondary amine.
Materials and Reagents:
| Reagent | Amount (mol equiv) | Purpose |
| Protected 4-chloroindole | 1.0 | Electrophile |
| Amine | 1.1 - 1.3 | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Palladium precursor |
| Xantphos or RuPhos | 0.02 - 0.10 | Ligand |
| NaOt-Bu or Cs₂CO₃ | 1.5 - 2.0 | Base |
| Toluene or 1,4-Dioxane | - | Solvent |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., Xantphos, 0.02 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried reaction vessel.
-
Add the protected 4-chloroindole (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to 90-110 °C, with stirring, until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source with a specialized ligand like Xantphos is highly effective for C-N bond formation.[15] These ligands promote the crucial reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine and facilitate its coordination to the palladium center.[16] For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) can be employed.
-
Anhydrous Conditions: The Buchwald-Hartwig amination is sensitive to moisture, which can lead to catalyst deactivation and competing hydrolysis reactions. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is critical.
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
This protocol outlines the coupling of the protected 4-chloroindole with a terminal alkyne.
Materials and Reagents:
| Reagent | Amount (mol equiv) | Purpose |
| Protected 4-chloroindole | 1.0 | Electrophile |
| Terminal Alkyne | 1.5 - 2.0 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 | Co-catalyst |
| Triethylamine (Et₃N) or DBU | 2.0 - 3.0 | Base and Solvent |
| THF or DMF (optional) | - | Co-solvent |
Step-by-Step Procedure:
-
To a reaction vessel, add the protected 4-chloroindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous solvent such as THF or DMF, followed by the base (e.g., triethylamine, 2.5 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper.[10][11] The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base like triethylamine or DBU serves a dual role: it deprotonates the terminal alkyne and also acts as a solvent or co-solvent.[1]
-
Mild Conditions: Sonogashira couplings can often be performed under relatively mild conditions, which is beneficial for substrates with sensitive functional groups.[10]
Summary and Outlook
The palladium-catalyzed cross-coupling of this compound provides a versatile and powerful platform for the synthesis of complex, biologically active molecules. Successful implementation of these reactions hinges on a careful consideration of the substrate's inherent reactivity and the selection of an appropriate protecting group strategy. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this valuable building block. Further optimization of catalyst systems, particularly the development of more robust catalysts that are tolerant of unprotected functional groups, will continue to enhance the utility of these transformations in drug discovery and development.
References
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6sf76rNsaAsPpiN5lRygy4TWaUQHf-jU5W5HEM44-kFy-O0kUJ76lazL_AJtiZLj6QTJac2vA4reGPMfHVDMSA90TbCiPgYSODzrA6EW6rlNqrTcOIXGXesnekw1NoPMFdg2tGPHh24B6iOHcqEp4wjsrfDBU_U5o8XT5TZYKtBen9fOMVibYp6qQJMbUPA5KZEuFdKKoOXYGd9EjBflQLQpblcq7xdXCReU1BQCRXU_gqSaGz7PzZM0H9h6SXcULgmn7vg==]([Link]
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Electron rich, bulky ligands used in cross-coupling reactions. (n.d.). ResearchGate.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023, January 25). PMC.
- Do carboxylic acids interfere with Suzukis? (2021, December 29). Reddit.
- Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (n.d.). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate.
- Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (n.d.). ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
- What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (n.d.). ResearchGate.
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][8]-Fused Indole Heterocycles. (n.d.). NIH. Retrieved from
- Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. (2025, August 28). The Journal of Organic Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). Organic Letters.
- Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids and Alkenyl Tosylates for the Synthesis of Eny…. (n.d.). OUCI.
- Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (n.d.). NIH.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry.
- Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. (n.d.). Organic Letters.
- Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (n.d.). Journal of the American Chemical Society.
- Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. (n.d.). RSC Publishing.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Aminative Suzuki-Miyaura coupling. (2024, February 29). PubMed.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023, May 2). ACS Omega.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications.
- Coupling outcomes for indoles, benzoxazoles, benzothiazoles and benzodiazoles. (n.d.). ResearchGate.
- Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024, May 30). ChemRxiv.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012, May 3). PMC.
- Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. (n.d.).
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). NIH.
- Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 .... (2009, August 26). PubMed.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Indole-7-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of indole-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. Our goal is to empower you with the understanding of the underlying chemistry to troubleshoot effectively and achieve high-yield, high-purity synthesis.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, directly addressing the specific challenges you may encounter.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common and effective strategies for synthesizing indole-7-carboxylic acid?
-
How do I choose the optimal synthetic route for my specific needs?
-
What are the critical parameters to control during the synthesis?
-
Are there any recommended protecting group strategies for the indole nitrogen?
-
-
Troubleshooting Guide
-
Problem: Low or no yield of the desired indole-7-carboxylic acid.
-
Problem: Formation of significant side products.
-
Problem: Difficulty in purifying the final product.
-
Problem: Inconsistent reaction outcomes.
-
-
Experimental Protocols
-
Protocol 1: Leimgruber-Batcho Synthesis of Indole-7-carboxylic Acid
-
Protocol 2: Reissert Synthesis of Indole-7-carboxylic Acid
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing indole-7-carboxylic acid?
A1: The synthesis of indole-7-carboxylic acid is most effectively approached using methods that allow for regioselective functionalization of the benzene ring of the indole nucleus. Two of the most reliable and widely cited methods are the Leimgruber-Batcho indole synthesis and the Reissert indole synthesis .[1][2]
-
The Leimgruber-Batcho Synthesis: This is often the method of choice due to its high yields and mild reaction conditions.[3][4] It begins with an ortho-nitrotoluene derivative, which is first converted to an enamine. This intermediate then undergoes a reductive cyclization to form the indole ring.[3] A key advantage is the direct formation of indoles that are unsubstituted at the 2 and 3 positions.[1]
-
The Reissert Synthesis: This classical method involves the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base.[2] The resulting pyruvate derivative is then reductively cyclized to afford the indole-2-carboxylic acid, which can be extended to synthesize other isomers.[2]
Q2: How do I choose the optimal synthetic route for my specific needs?
A2: The choice between the Leimgruber-Batcho and Reissert syntheses, or other methods, depends on several factors:
-
Availability of Starting Materials: The Leimgruber-Batcho synthesis requires a substituted o-nitrotoluene, while the Reissert synthesis starts with a similar precursor. The commercial availability and cost of the appropriately substituted starting material for the 7-carboxylic acid isomer will be a primary consideration.
-
Scale of Synthesis: For larger scale syntheses, the Leimgruber-Batcho method is often preferred due to its generally higher yields and milder conditions.[3]
-
Functional Group Tolerance: Both methods are relatively tolerant of various functional groups. However, the specific reagents used in each step, particularly the reduction step, should be chosen carefully to avoid unwanted side reactions with other functional groups on your molecule.
-
Desired Purity Profile: The Leimgruber-Batcho synthesis can sometimes lead to cleaner reactions with fewer side products compared to classical methods like the Fischer synthesis, which may produce isomeric mixtures.[1][5]
Q3: What are the critical parameters to control during the synthesis?
A3: Regardless of the chosen route, several parameters are critical for a successful synthesis of indole-7-carboxylic acid:
-
Temperature: Both the initial condensation and the final cyclization steps are often temperature-sensitive. Careful temperature control is necessary to prevent side reactions and decomposition of intermediates. For instance, in the reductive cyclization of nitrostyrenes, a variation of the Leimgruber-Batcho approach, optimizing the temperature is crucial for maximizing yield and selectivity.[6]
-
Choice of Reducing Agent: In both the Leimgruber-Batcho and Reissert syntheses, the reductive cyclization of the nitro group is a key step. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, Raney Nickel), iron in acetic acid, or sodium dithionite.[1][3] The choice of reducing agent can impact the yield and purity of the final product and should be selected based on the substrate's functional group tolerance.
-
Base Selection (for Reissert Synthesis): In the Reissert synthesis, the initial condensation is base-catalyzed. Potassium ethoxide has been reported to give better results than sodium ethoxide.[2] The strength and stoichiometry of the base can significantly influence the reaction outcome.
-
Solvent: The choice of solvent can affect reaction rates and solubility of intermediates. Anhydrous solvents are often necessary for steps involving strong bases or moisture-sensitive reagents.
Q4: Are there any recommended protecting group strategies for the indole nitrogen?
A4: While many indole syntheses can be performed without N-protection, in some cases, particularly when performing subsequent reactions on the indole ring, protecting the indole nitrogen is advantageous. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.[7]
-
Common Protecting Groups: For indoles, common protecting groups include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and some alkyl groups (e.g., benzyl).[8]
-
2-Phenylsulfonylethyl Group: This is a useful protecting group for the indole nitrogen as it can be readily removed under basic conditions.[9]
-
Pivaloyl Group: The pivaloyl group can protect both the N-1 and C-2 positions of the indole due to steric hindrance. However, its removal can be challenging.[8]
It is important to select a protecting group that can be removed under conditions that will not affect the carboxylic acid functionality.
Troubleshooting Guide
Problem: Low or no yield of the desired indole-7-carboxylic acid.
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Inefficient enamine formation (Leimgruber-Batcho) | Ensure the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine are fresh and of high purity. Increase reaction time or temperature, monitoring by TLC.[10] | The formation of the enamine intermediate is the first crucial step. The reactivity of DMF-DMA can decrease upon storage. |
| Incomplete reductive cyclization | Use a fresh and active catalyst for hydrogenation (e.g., Raney nickel, Pd/C).[1][3] Optimize hydrogen pressure and reaction time. If using a chemical reductant (e.g., sodium dithionite), ensure it is added portion-wise to control the reaction.[1] | The activity of hydrogenation catalysts can diminish over time. A controlled reduction is necessary to prevent side reactions. |
| Poor quality of starting materials | Verify the purity of the starting o-nitrotoluene derivative by NMR or other analytical techniques. | Impurities in the starting material can inhibit the reaction or lead to the formation of side products. |
| Suboptimal reaction temperature | Systematically vary the temperature for the cyclization step. Reactions that are too hot can lead to decomposition, while those that are too cold may not proceed to completion.[11] | The activation energy for the desired reaction must be reached without promoting decomposition pathways. |
Problem: Formation of significant side products.
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Formation of quinolones (Reissert Synthesis) | For 7-substituted indoles, avoid using PtO2 in ethanol for the reduction step.[12] Consider alternative reducing agents like zinc in acetic acid.[2] | Certain reduction conditions can favor an alternative cyclization pathway leading to the formation of quinolone byproducts, a known issue for 7-substituted indoles.[12] |
| Polymerization of nitrostyrene intermediate | In Leimgruber-Batcho type reactions, the base used to generate CO from formate surrogates can also catalyze the polymerization of the nitrostyrene. Careful control of base concentration and temperature is crucial.[6] | The electron-deficient nature of the nitrostyrene makes it susceptible to anionic polymerization. |
| Over-reduction | Reduce the amount of reducing agent or shorten the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed. | The indole ring itself can be reduced to an indoline under certain conditions. |
| Formation of isomeric products | This is less common with Leimgruber-Batcho and Reissert syntheses for the 7-isomer but can be an issue with other methods like the Fischer synthesis. Ensure the use of a regiochemically pure starting material. | The regioselectivity of the cyclization is determined by the substitution pattern of the starting material. |
Problem: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Product is soluble in the aqueous phase during workup | During acidic workup, ensure the pH is carefully adjusted to the isoelectric point of indole-7-carboxylic acid to precipitate the product. If the product remains in solution, extract with an appropriate organic solvent. | Carboxylic acids can be deprotonated to form water-soluble carboxylates at high pH. |
| Presence of tarry byproducts | Optimize reaction conditions to minimize byproduct formation. Consider a preliminary purification step like trituration or passing the crude product through a short plug of silica gel. | High temperatures or strong acids can lead to the formation of polymeric tars that complicate purification. |
| Co-elution with impurities during column chromatography | Experiment with different solvent systems for column chromatography. A common technique for purifying carboxylic acids is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO3). The aqueous layer, containing the carboxylate salt, can then be acidified to precipitate the pure product.[13] | The polarity of the carboxylic acid can be modulated by changing the pH, allowing for efficient separation from neutral or basic impurities. |
Problem: Inconsistent reaction outcomes.
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Moisture sensitivity | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like strong bases or certain catalysts. | Water can quench reactive intermediates and deactivate catalysts, leading to lower yields and inconsistent results. |
| Variability in reagent quality | Use reagents from a reliable source and check their purity before use. For sensitive reactions, it may be necessary to purify solvents and reagents. | The quality of reagents can vary between batches and suppliers, affecting the reaction outcome. |
| Inadequate mixing | Ensure efficient stirring, especially in heterogeneous reactions (e.g., catalytic hydrogenations). | Inadequate mixing can lead to localized concentration gradients and incomplete reactions. |
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of Indole-7-carboxylic Acid
This protocol is a generalized procedure based on the principles of the Leimgruber-Batcho synthesis.[1][3] Optimization of specific parameters may be required for your particular substrate.
Workflow Diagram:
Caption: Leimgruber-Batcho Synthesis Workflow.
Step 1: Enamine Formation
-
To a solution of 2-methyl-3-nitrobenzoic acid in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate in a suitable solvent such as tetrahydrofuran (THF) or ethanol.[1]
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation on a Parr apparatus at an initial pressure of 50 psi until hydrogen uptake ceases.[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole-7-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reissert Synthesis of Indole-7-carboxylic Acid
This protocol is a generalized procedure based on the principles of the Reissert synthesis.[2][12]
Workflow Diagram:
Caption: Reissert Synthesis Workflow.
Step 1: Condensation
-
Prepare a solution of potassium ethoxide in anhydrous ether.
-
To this solution, add a mixture of 2-methyl-3-nitrobenzoic acid and diethyl oxalate dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature until the condensation is complete, as monitored by TLC.
-
Quench the reaction with an acidic workup to obtain the crude ethyl o-nitrophenylpyruvate derivative.
Step 2: Reductive Cyclization
-
Dissolve the crude pyruvate derivative in acetic acid.
-
Add zinc dust portion-wise while stirring and maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the excess zinc, and concentrate the filtrate.
-
The resulting crude product can be purified by recrystallization or acid-base extraction followed by precipitation.
References
- Clark, R. D., & Repke, D. B. (1985). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Leimgruber, W., & Batcho, A. D. (1983). U.S. Patent No. 4,383,113. Washington, DC: U.S.
- Ragaini, F., & Cenini, S. (2021).
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.
- Ragaini, F., et al. (2018). Optimization of the reaction temperature for the reductive cyclization of α-phenyl-β-nitrostyrene to 2-phenylindole.
- Taydakov, I. V., et al. (2011). Convenient modification of the Leimgruber-Batcho indole synthesis: reduction of 2-nitro-β-pyrrolidinostyrenes by the FeCl3–activated carbon–N2H4·H2O system. Chemistry of Heterocyclic Compounds, 47(4), 425-429.
- Formenti, D., et al. (2021).
- Garg, N. K., et al. (2017). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds.
- Cannon, J. G. (1981). Reissert Indole Synthesis. Journal of Medicinal Chemistry, 24(3), 238-240.
- Reissert, A. (1897). Ueber die Einführung der Carboxylgruppe in die Phenylgruppe des o-Nitrotoluols. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Taber, D. F., & Gribble, G. W. (2016). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 334-337). John Wiley & Sons, Inc.
-
PubChem. (n.d.). 1H-Indole-7-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Kaur, N. (2020). Fischer indole synthesis. In Metals and Non-Metals in the Synthesis of Six-Membered Heterocycles. Taylor & Francis.
- Gribble, G. W. (2000). Batcho–Leimgruber indole synthesis. In Recent developments in indole and quinoline chemistry.
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
- Moody, C. J., & Pearson, N. D. (1989). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, (12), 2101-2104.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis. Retrieved from [Link]
- Wang, X., et al. (2003). Synthesis of substituted indoles via a highly selective 7-lithiation of 4,7-dibromoindoles and the effect of indole-nitrogen on. Tetrahedron Letters, 44(37), 7025-7028.
- Ragaini, F., et al. (2014). Indole synthesis by reductive cyclization of ortho-nitrostyrenes: formate ester as CO surrogates. AIP Conference Proceedings, 1625(1), 226.
- Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781.
- Comins, D. L., & Joseph, S. P. (1996). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Tetrahedron Letters, 37(42), 793-796.
-
PubChemLite. (n.d.). Indole-7-carboxylic acid (C9H7NO2). Retrieved from [Link]
-
Chemistry Channel. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
ChemWis. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry Academy. (2021, February 17). Indole synthesis, reactions and applications [Video]. YouTube. [Link]
- Zhang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 981685.
-
ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Google Patents. (2014).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
- Tańska, M., et al. (2022).
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. First described by Emil Fischer in 1883, this reaction remains one of the most versatile and widely used methods for constructing the indole nucleus, a critical scaffold in pharmaceuticals, natural products, and materials science.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this powerful synthetic transformation.
This center is structured to help you quickly diagnose and solve experimental issues, moving from general questions to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the scope, limitations, and core principles of the Fischer indole synthesis.
Q1: What is the fundamental mechanism of the Fischer Indole Synthesis?
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key acid-catalyzed steps:
-
Hydrazone Formation: A (substituted) phenylhydrazine condenses with an aldehyde or ketone to form a phenylhydrazone. This step can often be performed in situ.[4][5]
-
Tautomerization: The phenylhydrazone isomerizes to its corresponding ene-hydrazine tautomer. This is a crucial step, and the equilibrium can be influenced by the catalyst and solvent.[4][5]
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a[6][6]-sigmatropic rearrangement (akin to a Cope rearrangement) to form a di-imine intermediate.[4][5][7]
-
Cyclization & Aromatization: The intermediate rapidly cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed.[2][4][5]
Caption: Key stages of the Fischer indole synthesis mechanism.
Q2: How do I select the appropriate acid catalyst?
The choice of acid is one of the most critical parameters and is highly substrate-dependent.[8] There is no single "best" catalyst; screening is often necessary.[6] Catalysts fall into two main categories:
-
Brønsted Acids: (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (pTSA), polyphosphoric acid (PPA)). These are the classical choices. PPA is particularly effective as it serves as both a catalyst and a solvent, though workup can be challenging.[1][2][8]
-
Lewis Acids: (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃). These are often milder and can be advantageous for substrates sensitive to decomposition under harsh protic conditions.[1][2][8]
| Catalyst Type | Examples | Best For... | Considerations |
| Brønsted Acids | H₂SO₄, PPA, pTSA, Acetic Acid | Robust substrates; reactions where high acidity is needed for cyclization. | Can cause charring/decomposition with sensitive substrates. PPA requires quenching on ice. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Substrates with acid-labile functional groups. Improving yields where protic acids fail.[9] | Must be anhydrous. Stoichiometric amounts are sometimes required. |
Q3: What are the primary limitations of this reaction?
While powerful, the Fischer indole synthesis has known limitations:
-
The aldehyde or ketone must possess at least two α-hydrogens for the necessary tautomerization to the ene-hydrazine to occur.[4][5]
-
Direct synthesis of the parent, unsubstituted indole is difficult because the required starting material, acetaldehyde, tends to self-condense or polymerize under acidic conditions.[1][2] A common workaround is to use pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid.[1][5][9]
-
Substrates with strong electron-donating groups can sometimes fail. These groups can stabilize an intermediate that undergoes N-N bond cleavage, a pathway that competes with the desired[6][6]-sigmatropic rearrangement.[10][11]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental failures in a question-and-answer format.
Problem 1: My reaction is not working. TLC analysis shows only starting materials.
This indicates a failure to initiate the reaction cascade. The issue likely lies in the initial hydrazone formation or the subsequent rearrangement steps.
Q: What are the likely causes and solutions for a complete lack of conversion?
A: This common issue can usually be traced back to three main factors: catalyst activity, temperature, or the stability of the hydrazone intermediate.
-
Cause 1: Insufficient Acidity or Inactive Catalyst. The catalyst may be too weak, hydrated, or degraded.
-
Solution: Ensure Lewis acids (e.g., ZnCl₂) are anhydrous. If using a mild acid like acetic acid, switch to a stronger one like p-toluenesulfonic acid or polyphosphoric acid (PPA).[9] It is often best to use a fresh bottle of catalyst.
-
-
Cause 2: Low Reaction Temperature. The[6][6]-sigmatropic rearrangement often has a high activation energy and requires thermal input.[6][9]
-
Solution: Cautiously increase the reaction temperature while monitoring the reaction by TLC. If decomposition is observed, a different solvent with a higher boiling point or microwave-assisted heating may be beneficial, as it can significantly reduce reaction times and improve yields.[6]
-
-
Cause 3: Overly Stable Hydrazone Intermediate. The initial hydrazone must tautomerize to the reactive ene-hydrazine. If the hydrazone is exceptionally stable, this equilibrium may not be established.
-
Solution: Consider using microwave irradiation, which can provide the energy needed to overcome this barrier.[9] Alternatively, switching to a stronger acid catalyst can help promote the necessary tautomerization.
-
Caption: Troubleshooting workflow for failed reactions.
Problem 2: The reaction is messy, producing a low yield of my desired indole along with multiple side products.
This is one of the most frequent complaints and points to issues with reaction conditions being too harsh or non-selective.
Q: How can I minimize side reactions and improve the yield?
A: Low yields are often a result of competing reaction pathways or product decomposition.[12] A systematic optimization of conditions is key.
-
Cause 1: Substrate or Product Decomposition. The combination of high heat and strong acid can lead to tar formation and degradation of starting materials or the indole product.[6][9]
-
Cause 2: Competing Side Reactions. Unwanted pathways such as aldol condensations or Friedel-Crafts type reactions can consume starting materials.[1][2]
-
Solution: Carefully control the reaction parameters. A lower temperature can often suppress these alternative pathways. Also, consider a "one-pot" procedure where the phenylhydrazine and carbonyl compound are mixed and immediately subjected to indolization conditions, which can minimize the opportunity for side reactions by keeping the concentration of intermediates low.[1][2][6]
-
-
Cause 3: N-N Bond Cleavage. As mentioned in the FAQs, certain electron-donating substituents on the carbonyl component can promote a competing N-N bond cleavage pathway instead of the desired rearrangement.[10]
-
Solution: This is a more fundamental problem. If you suspect this is occurring (often indicated by the formation of aniline byproducts), using a Lewis acid catalyst like ZnCl₂ can sometimes favor the desired cyclization.[10] If this fails, an alternative indole synthesis route may be necessary.
-
Problem 3: I'm using an unsymmetrical ketone and getting a mixture of two different indole regioisomers.
This is an inherent challenge when the two α-carbons of the ketone are not equivalent, leading to two possible ene-hydrazine intermediates.
Q: How can I control the regioselectivity of the cyclization?
A: Controlling regioselectivity is a classic problem in Fischer indole synthesis. The outcome depends on a delicate balance of steric effects and the specific reaction conditions, particularly the acidity of the medium.[4][13]
-
Mechanism of Selectivity: The reaction can proceed via cyclization onto the more substituted or less substituted α-carbon of the original ketone. The ratio of the resulting indoles is determined by the relative stability of the two possible ene-hydrazine intermediates and the transition states leading to them.
-
Controlling Factors:
-
Acid Catalyst and Strength: This is a primary lever for control. Higher acidity often favors cyclization toward the less sterically hindered carbon.[14][15] For example, using a superacidic medium like Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of the indole from the methyl side of a methyl ketone.[12][13]
-
Steric Hindrance: The reaction will often inherently favor the formation of the less sterically crowded ene-hydrazine intermediate, leading to the indole isomer that results from cyclization at the less substituted position.[12]
-
Lewis vs. Brønsted Acids: While studies have shown that the structure of the hydrazone itself has the most dominant influence, the choice between Lewis and Brønsted acids can sometimes shift the isomeric ratio, although this is not always predictable.[16]
-
-
Practical Strategy: If you are obtaining an inseparable mixture of regioisomers, the most effective approach is to screen different acid catalysts. Start with a standard Brønsted acid (e.g., PPA) and a standard Lewis acid (e.g., ZnCl₂). If selectivity remains poor, a specialized reagent like Eaton's reagent could be attempted for methyl ketones.[12][13]
Part 3: Experimental Protocols
General Protocol for the Synthesis of 2-Phenylindole (One-Pot Procedure)
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approx. 10x weight of reactants)
-
Crushed Ice
-
10% Sodium Hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid.
-
Heating: Heat the PPA to approximately 80-90 °C with stirring.
-
Addition of Reactants: In a separate vial, mix phenylhydrazine (1.0 eq) and acetophenone (1.0 eq). Slowly and carefully add this mixture dropwise to the hot PPA with vigorous stirring. The addition is exothermic.
-
Indolization: After the addition is complete, increase the temperature to 100-120 °C and maintain for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup: Allow the reaction mixture to cool slightly (to ~70 °C) and then very carefully pour it onto a large amount of crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.[9]
-
Neutralization: Slowly neutralize the acidic slurry with 10% aqueous NaOH until the mixture is alkaline (pH > 8).
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-phenylindole.
References
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Sharma, K. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 52852–52887. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Recent development in the technology of Fischer indole synthesis. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7, 52852-52887. DOI: 10.1039/C7RA10716A. Retrieved from [Link]
-
Nelsestuen, G. L., Jenson, D. B., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5484–5487. Retrieved from [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Retrieved from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195–7210. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Palmer, B. A., & McIntyre, J. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-451. Retrieved from [Link]
-
Kjell, D. P., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5838–5845. Retrieved from [Link]
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(10), 3001–3006. Retrieved from [Link]
-
Houk, K. N., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5484-5487. Retrieved from [Link]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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Technical Support Center: Synthesis of 4-Chloro-1H-indole-7-carboxylic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1H-indole-7-carboxylic acid. Our focus is to address specific side reactions and purification challenges encountered during its preparation, grounded in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
The most prevalent method for constructing the indole core of this molecule is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a suitably substituted arylhydrazone. For the target molecule, the synthesis typically starts with the condensation of (2-carboxy-3-chlorophenyl)hydrazine with a pyruvate derivative (e.g., pyruvic acid or an ester thereof) to form the key hydrazone intermediate, which is then cyclized under acidic conditions.[3][4]
Q2: What are the primary side reactions that compromise the yield and purity of this compound?
Researchers commonly encounter three major classes of side reactions:
-
Regioisomeric Impurity Formation: The Fischer indole synthesis can potentially yield an undesired regioisomer, 6-Chloro-1H-indole-7-carboxylic acid, if the key[5][5]-sigmatropic rearrangement is not well-controlled.
-
Decarboxylation: The carboxylic acid group at the 7-position is susceptible to removal under the harsh acidic and thermal conditions often employed for cyclization, leading to the formation of 4-chloro-1H-indole.[6]
-
Tar and Polymer Formation: Like many acid-catalyzed reactions involving aromatic compounds, excessive heat or overly strong acidic conditions can lead to the formation of intractable polymeric tars, significantly reducing the yield and complicating purification.[7]
Q3: How can I effectively monitor the reaction progress and identify the formation of key side products?
High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. By running authenticated standards of the starting material, the desired product, and anticipated side products (like the decarboxylated indole), you can accurately track the consumption of reactants and the emergence of impurities.[8]
Troubleshooting and Optimization Guide
This section delves into specific experimental issues, explaining their mechanistic origins and providing actionable protocols for resolution.
Issue 1: Low Yield Due to Isomeric Impurity (6-Chloro-1H-indole-7-carboxylic acid)
The formation of the incorrect regioisomer is a critical challenge that arises from the direction of the[5][5]-sigmatropic rearrangement in the Fischer indole synthesis mechanism. The electronics of the substituted phenylhydrazine dictate the regiochemical outcome.
-
Causality: The key step is the acid-catalyzed rearrangement of the ene-hydrazine tautomer. The direction of this rearrangement determines which new C-C bond is formed, leading to the indole ring. While the chloro and carboxyl groups on the phenylhydrazine precursor sterically and electronically guide the cyclization, suboptimal conditions can overcome these directing effects, leading to the formation of the undesired 6-chloro isomer.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for isomeric impurity.
-
Solution: Catalyst and Temperature Optimization
The choice of acid catalyst is paramount for controlling regioselectivity.[3] While strong Lewis acids like ZnCl₂ or Brønsted acids like H₂SO₄ can be effective, they can also be too aggressive. Polyphosphoric acid (PPA) or milder acids like p-toluenesulfonic acid (p-TSA) often provide a better balance of reactivity and selectivity.
Catalyst Typical Temperature (°C) Observations Sulfuric Acid (conc.) 80-100 High reactivity, but risk of sulfonation and increased decarboxylation/tarring. Zinc Chloride (ZnCl₂) 120-150 Classic Lewis acid catalyst; can require higher temperatures.[1] Polyphosphoric Acid (PPA) 90-110 Often provides good yields with high selectivity; acts as both catalyst and solvent. p-Toluenesulfonic Acid 100-120 (in Toluene) Milder option, often leading to cleaner reactions but may require longer times.[2]
Issue 2: Presence of Decarboxylated Byproduct (4-Chloro-1H-indole)
The loss of the C7-carboxylic acid group is a common side reaction, driven by the acidic conditions and heat required for the indolization step.
-
Causality: The mechanism involves the protonation of the carboxylic acid group, followed by the elimination of CO₂.[6] This process is accelerated in highly acidic media and at elevated temperatures. The stability of the resulting aryl anion intermediate also plays a role. In some cases, the decarboxylation can be catalyzed by trace metals.[9]
-
Reaction Pathway Visualization:
Caption: Competing reaction pathways.
-
Solution: Milder Reaction Conditions & Post-Synthesis Purification
-
Reaction Modification: Employ the mildest possible conditions that still afford a reasonable reaction rate. This often means using PPA or p-TSA at temperatures no higher than 100-110°C and monitoring the reaction closely by HPLC to stop it upon completion.
-
Purification Strategy: If decarboxylation is unavoidable, the byproduct can be separated during workup. The desired product is a carboxylic acid, while the byproduct is a neutral indole. This difference in acidity is key for separation. See Protocol 2 for a detailed method.
-
Issue 3: Difficulty in Product Purification from Tar/Polymeric Byproducts
The formation of dark, insoluble tars is a sign of overly harsh reaction conditions leading to substrate or product decomposition.
-
Causality: Strong acids and high heat can promote intermolecular reactions and polymerization of the electron-rich indole rings. The starting hydrazine may also be unstable under these conditions.
-
Solution: Controlled Reaction and Optimized Workup
-
Temperature Control: Maintain strict control over the internal reaction temperature. Use an oil bath and overhead stirrer for uniform heating.
-
One-Pot Procedure: Consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation. This minimizes the handling of potentially unstable intermediates.[1]
-
Workup: After the reaction, quenching the mixture in a large volume of ice-water can help precipitate the crude product while keeping some polymeric materials in the aqueous acid phase. The crude solid can then be collected and subjected to further purification.
-
Detailed Experimental Protocols
Protocol 1: HPLC Method for In-Process Monitoring
This protocol provides a general method that should be optimized for your specific system.
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Quench a small aliquot (e.g., 50 µL) of the reaction mixture in a known volume of diluent (e.g., 1 mL of 50:50 Acetonitrile/Water). Filter through a 0.45 µm syringe filter before injection.[8]
Protocol 2: Purification by pH-Mediated Crystallization
This method leverages the acidic nature of the target compound to separate it from neutral or basic impurities.
-
Dissolution: Take the crude reaction solid and dissolve it in a suitable aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution, to form the sodium salt of the carboxylic acid. The decarboxylated byproduct and other neutral impurities will remain insoluble.
-
Filtration: Filter the basic solution to remove any insoluble materials (tar, neutral byproducts). A pad of celite can aid in removing fine particulates.
-
Acidification & Precipitation: Cool the clear filtrate in an ice bath. Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with vigorous stirring. The desired product, this compound, will precipitate as the pH drops below its pKa (typically around pH 3-4).
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete crystallization. Collect the purified solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove residual salts, followed by a wash with a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the product under vacuum to a constant weight. Assess purity by HPLC.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wang, Q., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-1H-indole-7-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Chloro-1H-indole-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will focus primarily on the Fischer indole synthesis, a robust and widely used method for constructing the indole core.
Overview of the Primary Synthetic Challenge
This compound is a valuable heterocyclic building block. Its synthesis, however, presents a unique challenge. The indole ring is substituted with two electron-withdrawing groups: a chloro group at the 4-position and a carboxylic acid at the 7-position. In the context of the Fischer indole synthesis, these groups deactivate the aromatic ring, making the key acid-catalyzed cyclization step—a[1][1]-sigmatropic rearrangement—significantly more difficult than for electron-rich or unsubstituted analogs.[2] Consequently, the reaction often requires carefully optimized, and sometimes harsh, conditions which can lead to side reactions and low yields.
General Synthetic Workflow: Fischer Indole Synthesis Route
The synthesis typically proceeds in two main stages: the formation of a substituted indole ester via the Fischer reaction, followed by saponification to yield the final carboxylic acid.
Caption: Decision tree for troubleshooting low yields in the Fischer indole synthesis.
Issue 2: Product is Dark and Difficult to Purify
Question: My reaction produced a dark, tarry crude product, and column chromatography is failing to yield a pure compound. What should I do?
Dark coloration and tar formation are classic signs of product/reagent decomposition or oxidative side reactions.
Possible Causes & Solutions:
-
Oxidative Side Reactions: Indoles can be susceptible to air oxidation, especially under acidic conditions and at high temperatures, leading to colored impurities. [3] * Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are properly degassed before use.
-
Excessive Heat or Acid Strength: As mentioned, overly harsh conditions can "burn" the reactants, leading to polymerization and charring.
-
Solution: Revisit your temperature and catalyst optimization. Sometimes a slightly lower yield of a much cleaner product is preferable. After the reaction, a workup involving dilution, neutralization, and extraction can help remove the bulk of the acid catalyst before purification.
-
-
Purification Strategy:
-
Solution: If the product is the indole ester, consider a filtration through a plug of silica gel to remove baseline impurities before attempting a full column. If the final product is the carboxylic acid, purification can be achieved through recrystallization. Alternatively, an acid-base extraction can be effective: dissolve the crude material in a solvent like ethyl acetate, wash with a basic aqueous solution (e.g., sat. NaHCO₃) to extract the carboxylic acid into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.
-
Issue 3: Incomplete Saponification to the Carboxylic Acid
Question: I've treated my indole ester with NaOH, but after workup, I still see the ester starting material in my NMR spectrum.
Possible Causes & Solutions:
-
Steric Hindrance: The ester group at the 7-position is peri-substituted relative to the indole nitrogen, which can create some steric hindrance, slowing down the hydrolysis.
-
Solution: Increase the reaction time or temperature for the saponification. Using a co-solvent like methanol or THF with the aqueous base can improve solubility and reaction rate. Monitor the reaction by TLC until all the ester has been consumed.
-
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for a protocol to synthesize this compound? A common and effective route involves the Fischer indolization of a suitable phenylhydrazine with an α-ketoester like ethyl pyruvate, followed by hydrolysis. [4]A plausible starting hydrazine would be (2-chloro-5-(ethoxycarbonyl)phenyl)hydrazine, which itself can be prepared from 2-chloro-5-nitrobenzoic acid via reduction and diazotization/reduction.
Q2: How do the chloro- and carboxyl- groups specifically impact the key-[1][1]sigmatropic rearrangement? Both groups are electron-withdrawing. This reduces the electron density of the phenyl ring and the nitrogen atoms of the hydrazone. The key-[1][1]sigmatropic rearrangement is an electrocyclic reaction that is generally facilitated by electron-donating groups. Computational studies have shown that strong electron-donating substituents can sometimes divert the reaction to a competing N-N bond cleavage pathway, but strong electron-withdrawing groups simply increase the activation energy of the desired rearrangement, making it sluggish and requiring more forceful conditions. [2] Q3: Are there any non-Fischer indole synthesis routes I could consider? Yes, while the Fischer synthesis is a workhorse, other methods exist, though they come with their own challenges. For highly substituted indoles, methods like the Leimgruber-Batcho indole synthesis can be effective. [5]Palladium-catalyzed methods, such as the Larock indole synthesis, have also emerged as powerful alternatives for constructing complex indoles, often with better functional group tolerance. [6][7] Q4: What are the essential analytical techniques for monitoring this synthesis?
-
Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress. Use a combination of ethyl acetate and hexanes as the mobile phase. Indole compounds can be visualized with a UV lamp (254 nm) or by staining with a p-anisaldehyde or vanillin solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of intermediates and the final product. The disappearance of the hydrazone N-H protons and the appearance of the characteristic indole N-H proton (typically a broad singlet >10 ppm) are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for tracking the conversion of functional groups, such as the appearance of the indole N-H stretch (~3400 cm⁻¹) and the C=O stretch of the carboxylic acid (~1680 cm⁻¹).
Key Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on small-scale trials. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Ethyl 4-Chloro-1H-indole-7-carboxylate
This protocol assumes the availability of (2-chloro-5-(ethoxycarbonyl)phenyl)hydrazine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).
-
Heating: Begin stirring and heat the PPA to approximately 80 °C to reduce its viscosity.
-
Addition of Reactants: Add (2-chloro-5-(ethoxycarbonyl)phenyl)hydrazine (1.0 eq) to the warm PPA. Follow with the dropwise addition of ethyl pyruvate (1.1 eq).
-
Indolization: Increase the temperature of the reaction mixture to 110-120 °C. The mixture will darken.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). Take small aliquots, quench with ice/water, extract with ethyl acetate, and spot on a TLC plate. The reaction may take 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to about 60-70 °C and very carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indole ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification to this compound
-
Setup: Dissolve the purified ethyl 4-chloro-1H-indole-7-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until all the starting ester is consumed (typically 2-6 hours).
-
Solvent Removal: Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
-
Purification (Acid-Base): Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.
References
-
Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from KTU. [Link]
- Bhandari, S., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry.
-
Nematollahi, J., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53371-53399. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail?. ACS Omega, 4(1), 19-24. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides. Organic Syntheses, 86, 92.
- Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1336.
-
Sriram, D., et al. (2017). A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. Chemistry Central Journal, 11(1), 1-5. [Link]
-
Kuethe, J. T., et al. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051-2053. [Link]
- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Indole Functionalization Reactions
Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the indole scaffold. Indole and its derivatives are fundamental building blocks in numerous pharmaceuticals and natural products, making their selective functionalization a critical area of organic synthesis.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, from regioselectivity issues to catalyst deactivation.
I. Frequently Asked Questions (FAQs)
This section addresses common problems in a direct question-and-answer format, providing explanations for the underlying chemical principles.
Q1: My indole functionalization reaction is giving me a mixture of C2 and C3 substituted products. How can I improve the regioselectivity?
A1: The issue of regioselectivity between the C2 and C3 positions is a classic challenge in indole chemistry.[3] The C3 position is inherently more electron-rich and sterically accessible, making it the typical site for electrophilic substitution.[4] However, under certain conditions, particularly in transition-metal-catalyzed reactions, functionalization can occur at the C2 position.[5][6]
Several factors influence this selectivity:
-
Protecting Groups: The choice of a directing group on the indole nitrogen is a powerful tool to control regioselectivity.[7][8] Bulky protecting groups can sterically hinder the C2 position, favoring C3 functionalization. Conversely, specific directing groups can chelate to a metal catalyst and direct functionalization to the C2 or even the C7 position.[7][8]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst system can significantly impact the C2/C3 ratio. For instance, in some palladium-catalyzed arylations, the choice of a magnesium base can switch the selectivity between C2 and C3.[6]
-
Ligand Effects: In transition-metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role. Ligands can influence the steric and electronic environment of the catalyst, thereby dictating the site of functionalization.[9]
Q2: I am observing significant amounts of N-alkylation instead of the desired C3-alkylation. What is causing this and how can I fix it?
A2: Competition between N-alkylation and C3-alkylation is a frequent problem, as both the nitrogen and the C3 carbon are nucleophilic.[10] The outcome is often dependent on the reaction conditions.
-
Base and Solvent System: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF typically favors N-alkylation.[10] The base deprotonates the indole nitrogen, making it a more potent nucleophile.[10] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[10]
-
Counter-ion Effect: The nature of the counter-ion from the base can influence the N/C selectivity. Softer counter-ions tend to favor C-alkylation, while harder counter-ions favor N-alkylation.
Q3: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely. What are the likely causes of catalyst deactivation?
A3: Catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions.[11][12] Several factors can contribute to the deactivation of the active catalytic species:
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other decomposition pathways, especially at elevated temperatures.[13]
-
Formation of Off-Cycle Species: The catalyst can be sequestered into inactive off-cycle complexes. For example, primary amines or N-heteroaromatic substrates can displace the phosphine ligand, leading to the formation of dormant palladium complexes that only reactivate upon heating.[13]
-
Substrate-Induced Deactivation: Certain functional groups on the indole substrate can coordinate to the palladium center and inhibit catalysis.[14]
-
Base-Mediated Decomposition: The base used in the reaction, while essential for the catalytic cycle, can sometimes lead to the decomposition of sensitive substrates or ligands, which in turn can deactivate the catalyst.[11]
Q4: I am working with an electron-poor indole, and the reactivity is very low. How can I drive the reaction to completion?
A4: Electron-withdrawing groups (EWGs) on the indole ring decrease its nucleophilicity, making it less reactive towards electrophiles and in many catalytic cycles.[15] This often necessitates more forcing reaction conditions, which can lead to side reactions.
To improve yields, consider the following:
-
Highly Active Catalysts: For palladium-catalyzed reactions, employing electron-rich and bulky phosphine ligands can enhance the catalyst's activity.[15]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can improve the solubility of reagents and increase reaction rates.[15][16]
-
Temperature Optimization: Carefully screen a range of temperatures. While higher temperatures can increase the rate, they may also promote decomposition of the starting material or product.[15][17][18]
II. Troubleshooting Guides
The following tables provide structured approaches to troubleshoot common issues in indole functionalization reactions.
Table 1: Troubleshooting Poor Regioselectivity (C2 vs. C3)
| Problem | Potential Cause | Suggested Solution |
| Mixture of C2 and C3 products | Inherent reactivity of the indole nucleus. | Modify the electronic properties of the indole by changing substituents on the benzene ring. |
| Steric hindrance. | Introduce a bulky protecting group on the nitrogen to block the C2 position and favor C3 functionalization.[7][8] | |
| Inappropriate catalyst/ligand system. | Screen different transition metal catalysts (e.g., Pd, Rh, Ir) and a variety of ligands to find a system that favors the desired isomer.[9][19] | |
| Suboptimal reaction conditions. | Systematically vary the solvent, temperature, and base to optimize the regioselectivity.[6][16] |
Table 2: Troubleshooting N- vs. C-Alkylation
| Problem | Potential Cause | Suggested Solution |
| Predominant N-alkylation | Strongly basic, polar aprotic conditions. | Switch to less polar solvents or use a weaker base. Phase-transfer catalysis can sometimes favor C-alkylation.[10] |
| Incomplete deprotonation of indole N-H. | Ensure complete deprotonation by using a sufficient equivalent of a strong base like NaH.[10] | |
| Formation of polyalkylation products | High reactivity of the initial product. | Use a less reactive alkylating agent, lower the reaction temperature, or carefully monitor the reaction and stop it upon formation of the mono-alkylated product.[20][21] |
Table 3: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Decomposition of the active catalyst. | Use a pre-catalyst that is more stable and forms the active species cleanly.[22] Ensure all reagents and solvents are pure and dry, and perform the reaction under an inert atmosphere. |
| Ligand dissociation or degradation. | Choose a more robust ligand that is resistant to the reaction conditions. Consider using a higher ligand-to-metal ratio.[13] | |
| Inhibition by substrate or product. | If the substrate or product contains coordinating functional groups, consider protecting them before the reaction.[14] | |
| Base-induced deactivation. | Screen different bases. Sometimes, a weaker base or the slow addition of a strong base can mitigate catalyst deactivation.[11] |
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experimental procedures mentioned in the troubleshooting guides.
Protocol 1: General Procedure for N-Protection of Indole with a Boc Group
This protocol is a standard method for protecting the indole nitrogen, which can be crucial for controlling regioselectivity in subsequent reactions.[23]
-
Preparation: To a solution of indole (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the N-Boc protected indole.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of Indole (Buchwald-Hartwig Type)
This protocol outlines a general method for the direct arylation of indoles, a powerful C-C bond-forming reaction.[24][25][26]
-
Preparation: In a glovebox, add the indole (1.0 eq.), aryl halide (1.2 eq.), palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%) to a flame-dried Schlenk tube.
-
Addition of Reagents: Add a base (e.g., K₃PO₄, 2.0 eq.) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Visualizing Reaction Pathways and Troubleshooting Logic
Diagrams generated using Graphviz are provided below to illustrate key concepts and workflows.
Diagram 1: Simplified Catalytic Cycle for Palladium-Catalyzed C-H Arylation of Indole
This diagram illustrates the key steps in a common indole functionalization reaction, highlighting potential points of failure.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for C-H arylation of indole.
Diagram 2: Troubleshooting Workflow for a Failed Indole Functionalization Reaction
This flowchart provides a logical sequence of steps to diagnose and solve common experimental problems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. INFLUENCE OF SOLVENT AND TEMPERATURE UPON THE FLUORESCENCE OF INDOLE DERIVATIVES. (Journal Article) | OSTI.GOV [osti.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
- 23. benchchem.com [benchchem.com]
- 24. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 25. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Stability issues of 4-Chloro-1H-indole-7-carboxylic acid in solution
Welcome to the technical support center for 4-Chloro-1H-indole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. This resource synthesizes established principles of indole chemistry with practical, field-proven insights to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a substituted indole derivative with significant potential in pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, but it is also known for its susceptibility to degradation under various experimental conditions. The presence of a chloro substituent on the benzene portion of the indole ring and a carboxylic acid group at the 7-position introduces specific electronic and steric factors that can influence its stability. Understanding these potential liabilities is crucial for obtaining reliable and reproducible experimental results.
This guide will address common stability-related questions and provide protocols for assessing and mitigating degradation.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My stock solution of this compound is showing a color change (e.g., turning yellow/brown) over time. What is causing this?
Answer:
Color change in solutions of indole derivatives is a common indicator of degradation, often due to oxidation. The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light and the presence of trace metal impurities. The resulting degradation products are often colored, leading to the observed discoloration of your solution.
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, degassed solvents for preparing your stock solutions. Solvents should be free of peroxides and metal contaminants.
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store stock solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Storage Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.
-
Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments to avoid using potentially degraded material.
FAQ 2: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be due to degradation?
Answer:
Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. Indole carboxylic acids can degrade through several pathways, including hydrolysis, oxidation, and photodegradation, each potentially generating distinct byproducts. The indole ring is sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[1]
Potential Degradation Pathways:
-
Oxidation: The indole ring can be oxidized to form various products, including oxindoles and isatins.[2][3]
-
Hydrolysis: While the indole ring itself is generally stable to hydrolysis, if your experimental conditions involve harsh pH and high temperatures, the stability of the entire molecule could be compromised.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in the indole ring.[1]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group at the 7-position may be lost through decarboxylation.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
FAQ 3: What is the optimal pH range for storing solutions of this compound?
Answer:
-
Acidic Conditions (pH < 4): Strong acids can lead to protonation of the indole ring, particularly at the C3 position, which can initiate degradation pathways.[1]
-
Basic Conditions (pH > 8): In alkaline solutions, the carboxylic acid group will be deprotonated, which may influence its stability and solubility. More importantly, the N-H proton of the indole ring becomes more acidic and can be deprotonated under strongly basic conditions, potentially leading to undesired reactions.
It is advisable to determine the optimal pH for your specific application empirically by conducting a pH-dependent stability study.
Technical Guides
Guide 1: Protocol for a Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic forced degradation study to identify potential stability issues and degradation products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber or a UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep the solid compound and a solution in a calibrated oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is a good starting point.
-
-
Data Evaluation:
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
Caption: Workflow for a forced degradation study.
Guide 2: Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Temperature | Light | Atmosphere |
| Solid | 2-8°C or -20°C | Protect from light | Store in a tightly sealed container |
| Solution | -20°C or -80°C | Protect from light (amber vials) | Inert atmosphere (Nitrogen/Argon) if possible |
Summary of Potential Stability Issues
| Stress Factor | Potential Degradation Pathway | Recommended Mitigation |
| pH | Acid/base catalyzed degradation of the indole ring. | Maintain pH in the 4-7 range where possible. |
| Oxidation | Oxidation of the electron-rich indole nucleus. | Use degassed solvents; store under inert atmosphere. |
| Temperature | Thermal decomposition, including potential decarboxylation. | Store at low temperatures; avoid prolonged heating. |
| Light | Photodegradation of the indole ring. | Protect from UV and ambient light during storage and experiments. |
References
- Madsen, U. et al. (2017). Textbook of Drug Design and Discovery. CRC press.
- Hu, L. et al. (2015).
- ICH, Q1A (R2). Stability Testing of New Drug Substances and Products.
- BenchChem. (2025).
- RSC Publishing. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2023).
- Fisher Scientific. (n.d.). Indole-7-carboxylic acid, 97%.
- ResearchGate. (2025). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- PubChem. (n.d.). 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid.
- ResearchGate. (2019). Kinetic study of oxidative degradation of p-Chloro-substituted aromatic carboxylic acid hydrazide by vandadium (V).
- PubChem. (n.d.). Indole.
- Acros Pharmatech. (n.d.). This compound.
- ResearchGate. (2025). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid.
- ACS Publications. (2025).
- ChemScene. (n.d.). 7-Chloro-1H-indole-6-carboxylic acid.
- PubChem. (n.d.). Indole-3-Carboxylic Acid.
- ResearchGate. (2025). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC.
- University of Michigan. (n.d.). Deep Blue Documents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-1H-indole-7-carboxylic acid
Introduction
Welcome to the technical support guide for 4-Chloro-1H-indole-7-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is critically dependent on its purity. Impurities arising from synthesis, such as regioisomers, unreacted starting materials, or degradation products, can significantly impact downstream reactions and biological assays.
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It moves from identifying potential impurities to detailed troubleshooting for various purification techniques, grounded in chemical principles and practical experience.
Part 1: Impurity Profiling & Analytical Characterization
Before attempting any purification, it is crucial to understand the nature and number of impurities present in your crude material. This section addresses how to identify what you are dealing with.
Frequently Asked Questions (FAQs): Impurity Identification
Question: My crude this compound shows multiple spots on a TLC plate. What are these likely to be?
Answer: Multiple spots are common, especially if you've used a method like the Fischer indole synthesis. The impurities likely fall into these categories:
-
Unreacted Starting Materials: Depending on your specific synthetic route, these could include substituted hydrazines or keto-acids. Hydrazines are typically polar and will have a low Retention Factor (Rf) on silica gel TLC plates.[1]
-
Regioisomers: If the cyclization step of your synthesis is not perfectly selective, you may form other chloro-indole-carboxylic acid isomers. These often have very similar polarities and Rf values to your desired product, making them particularly challenging to separate.[1]
-
Side-Reaction Products: Fischer indole synthesis, for instance, can generate various byproducts that may have a wide range of polarities.[1]
-
Degradation or Polymeric Material: Indoles can be sensitive to strong acids and air, leading to the formation of colored, often dark, impurities.[1] These may appear as a streak or a baseline spot on your TLC plate.
Question: How can I use NMR spectroscopy to check the purity of my sample?
Answer: ¹H NMR is an excellent tool for assessing purity. For this compound, a pure sample should exhibit specific signals. Key diagnostic peaks to look for include:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield between 10-13 ppm. Its exact chemical shift is dependent on the solvent and concentration.[2][3] Adding a drop of D₂O to your NMR tube will cause this peak to disappear due to proton-deuterium exchange, confirming its identity.[3]
-
Indole N-H Proton: A broad singlet, usually between 8-11 ppm.
-
Aromatic Protons: Sharp signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the indole ring system. The specific coupling patterns can confirm the substitution pattern.
Impurities will present as extra peaks that do not correspond to the expected structure. Integrating the impurity peaks against the product peaks can give a rough estimate of purity.
Question: What is the best way to set up an HPLC method to analyze my crude product?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. For an acidic compound like this, a reverse-phase method is most common.
-
Column: A C18 stationary phase is the standard choice.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) is effective.
-
Additive: Crucially, you must add an acidifier to the mobile phase, such as 0.1% formic acid or 0.1% phosphoric acid.[4][5] This suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Without the acid, you will likely see a broad, tailing peak.
-
Detection: UV detection is ideal. Indole systems have strong chromophores; you can monitor at a wavelength such as 269 nm or 254 nm for high sensitivity.[6]
Part 2: Purification Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process, organized by technique.
Workflow for Purification Strategy
The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following workflow provides a general decision-making framework.
Caption: General purification strategy decision tree.
Troubleshooting Guide 1: Column Chromatography
Question: My compound is streaking badly on the silica gel TLC plate and column. What is happening and how do I fix it?
Answer: This is a classic problem when purifying carboxylic acids on standard silica gel. Silica gel is inherently acidic, but its surface contains a distribution of silanol (-Si-OH) groups with varying pKa values. Your acidic compound can engage in strong, non-ideal interactions (like deprotonation and reprotonation) with these sites, causing it to "streak" down the column instead of moving as a tight band.
Solutions:
-
Acidify the Eluent: This is the most common and effective solution. Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH). The added acid protonates the silica surface and ensures your carboxylic acid remains in its neutral, protonated form, leading to much cleaner chromatography.
-
Use a Different Stationary Phase: If acidification doesn't work or is incompatible with your molecule, consider alternatives to standard silica, such as reverse-phase silica (C18), where polar compounds elute first.[7]
-
Deactivate the Silica (Less Common for Acids): While more common for basic compounds (using triethylamine), deactivation can sometimes help. However, acidifying the eluent is the preferred method for acidic molecules.[1]
Question: I can't separate my product from an impurity with a very similar Rf value. What can I do?
Answer: This often occurs with regioisomers. Improving resolution requires optimizing your chromatographic conditions.
-
Use a Shallow Gradient: If using automated flash chromatography, run a very slow, shallow gradient of the polar solvent. For a manual column, prepare multiple batches of eluent with very small increments in polarity (e.g., 20% EtOAc, 22% EtOAc, 24% EtOAc) and collect many small fractions.[1]
-
Change the Solvent System: Different solvents interact with your compound and the stationary phase differently. If a Hexane/Ethyl Acetate system fails, try a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.[1]
-
Increase the Column Length/Decrease Diameter: A longer, narrower column provides more theoretical plates and can improve the separation of closely eluting compounds.
Caption: Troubleshooting guide for column chromatography.
Troubleshooting Guide 2: Recrystallization
Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This often happens when the solution is cooled too quickly or if the solvent is not ideal.
Solutions:
-
Slow Down the Cooling: After dissolving your compound at high heat, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly again.
-
Use a Two-Solvent System: Find a solvent in which your compound is highly soluble (e.g., Methanol, Ethyl Acetate) and another in which it is poorly soluble (e.g., Water, Hexane). Dissolve the compound in a minimal amount of the "good" solvent at room temperature. Then, slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to stand and crystallize. For carboxylic acids, solvent systems like Ethanol/Water or Ethyl Acetate/Hexane are often effective.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Question: My recrystallization yield is very low. How can I improve it?
Answer: Low yield typically means too much of your compound remained dissolved in the mother liquor.
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more product upon cooling.
-
Ensure Complete Cooling: Cool the crystallization mixture in an ice bath for at least 30-60 minutes before filtering to maximize precipitation.
-
Check Solvent Choice: Your compound may be too soluble in your chosen solvent, even at low temperatures. A good recrystallization solvent is one where the compound has high solubility when hot and very low solubility when cold. You may need to screen other solvents.
| Solvent System | Suitability for Indole Carboxylic Acids | Rationale |
| Ethanol/Water | Excellent | High solubility in hot ethanol; water acts as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Very Good | Good solubility in ethyl acetate; hexane reduces polarity and forces precipitation. |
| Acetone/Water | Good | Similar principle to Ethanol/Water. |
| Toluene | Fair | May work for less polar impurities, but solubility might be limited. |
Part 3: Protocols & Methodologies
Protocol 1: Standard Flash Column Chromatography (Acidified)
This protocol assumes a crude product containing polar and non-polar impurities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for a system that gives your product an Rf of ~0.3. For example, 30% Ethyl Acetate in Hexane.
-
Prepare Eluent: Prepare your bulk eluent and add 1% acetic acid (e.g., for 1 L of 30% EtOAc/Hexane, use 300 mL EtOAc, 690 mL Hexane, and 10 mL glacial acetic acid).
-
Pack the Column: Pack a silica gel column with your acidified eluent. Do not let the column run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions.
-
Monitor Fractions: Monitor the elution process by TLC, spotting each fraction on a plate to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid from the eluent, you can co-evaporate with a solvent like toluene or re-dissolve the product in a solvent like ethyl acetate and wash with water (if the product is not water-soluble).
Protocol 2: Purity Verification by HPLC
This protocol provides a general method for assessing the final purity of your this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 269 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your sample in a 50:50 mixture of Acetonitrile/Water.
References
- BenchChem Technical Support Team. (2025). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. BenchChem.
- SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Zgórka, G. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed.
- ChemicalBook. (n.d.). 7-CHLORO-4-INDOLE CARBOXYLIC ACID(588688-45-3) 1H NMR spectrum.
- SIELC Technologies. (n.d.). Indole-3-carboxylic acid.
- Reddit r/Chempros. (2021). Problems with Fischer indole synthesis.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Choi, Y., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Wang, Y., et al. (2019). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI.
- Berglund, R. A., et al. (1999). Improved carboxylic acid purification and crystallization method. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Indole-3-carboxylic acid | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1H-indole-7-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-1H-indole-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common challenges and successfully scale up your synthesis.
Indole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The successful and efficient synthesis of substituted indoles like this compound is therefore a critical step in many drug discovery and development pipelines.[2] This guide will address common issues encountered during synthesis, drawing from established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare substituted indoles like this compound?
The Fischer indole synthesis is a classic and widely used method for preparing indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[3][4] This reaction is known for its versatility and is often the go-to method for constructing the indole core.[3] Alternative modern methods include palladium-catalyzed cross-coupling reactions and multicomponent reactions, which can offer different substrate scopes and milder reaction conditions.[2][5]
Q2: I am considering a Fischer indole synthesis approach. What are the key considerations for this reaction?
The success of a Fischer indole synthesis is highly dependent on several factors:
-
Acid Catalyst: The choice of acid, whether a Brønsted acid (like HCl, H₂SO₄, or p-toluenesulfonic acid) or a Lewis acid (such as ZnCl₂, BF₃·OEt₂), is critical.[3][4] The acid facilitates the key[6][6]-sigmatropic rearrangement step.[7] The optimal acid and its concentration often require empirical screening.[8]
-
Reaction Temperature: These reactions often necessitate elevated temperatures to drive the cyclization.[8] Careful temperature control is crucial to prevent decomposition of starting materials or the final product.[3]
-
Substrate Suitability: The electronic properties of substituents on both the phenylhydrazine and the carbonyl component can significantly influence the reaction's success.[9][10] Strong electron-donating groups on the carbonyl-derived portion can sometimes lead to undesired N-N bond cleavage, which competes with the desired cyclization.[11]
Q3: What are the primary safety precautions I should take when working with indole synthesis?
Working with indole derivatives and the reagents involved in their synthesis requires strict adherence to safety protocols.
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood, as indole compounds can release harmful vapors.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13]
-
Handling Reagents: Be cautious with corrosive acids and other hazardous reagents. For instance, some reagents used in indole synthesis are flammable and require storage away from heat and sparks.[14]
-
Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations for hazardous materials.[12][15]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during the synthesis of this compound, particularly when scaling up.
Issue 1: Low or No Product Yield
Q: My Fischer indole synthesis is resulting in a very low yield of this compound, or no product at all. What are the likely causes and how can I fix this?
A: Low to non-existent yields in a Fischer indole synthesis are a common frustration. The issue often lies in one of several key areas of the reaction mechanism and conditions.
Causality and Troubleshooting Steps:
-
Inadequate Acid Catalysis: The crucial[6][6]-sigmatropic rearrangement is acid-catalyzed.[7] If the acid is too weak or its concentration is too low, the reaction will not proceed efficiently. Conversely, an overly strong acid can lead to degradation of your starting materials or product.[11]
-
Solution: Screen a panel of both Brønsted and Lewis acids at varying concentrations. A good starting point is to compare a strong Brønsted acid like sulfuric acid with a Lewis acid like zinc chloride.
-
-
Suboptimal Reaction Temperature: The Fischer indole synthesis often requires significant thermal energy to overcome the activation barrier of the rearrangement step.[8]
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while closely monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be mindful that excessive heat can lead to decomposition.
-
-
Unfavorable Electronic Effects: The electronic nature of your starting materials plays a pivotal role. For instance, strongly electron-donating substituents on the precursor ketone or aldehyde can stabilize an intermediate that favors N-N bond cleavage, a competing and unproductive pathway.[9][10]
-
Solution: While you may be constrained by your target molecule, understanding these electronic effects can guide your choice of reaction conditions. In some cases, a different synthetic route may be necessary if the electronics of the Fischer indole approach are prohibitive.
-
-
Poor Quality Starting Materials: Impurities in your phenylhydrazine or carbonyl compound can inhibit the reaction or lead to unwanted side products.
-
Solution: Ensure the purity of your starting materials. Recrystallize or re-purify them if necessary. Confirm their identity and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[16]
-
Experimental Workflow for Optimizing Reaction Conditions:
Caption: Workflow for optimizing Fischer indole synthesis conditions.
Issue 2: Formation of Impurities and Purification Challenges
Q: I am observing multiple spots on my TLC plate and am struggling to purify the final product. What are the common impurities and how can I improve the purification process?
A: The formation of side products is a frequent challenge, especially during scale-up. Understanding the potential impurities is the first step toward effective purification.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Isomeric Products: If using an unsymmetrical ketone, cyclization can occur at different positions, leading to regioisomers. The regiochemical outcome is influenced by the electronic properties of substituents on the aromatic ring of the phenylhydrazine.[17]
-
Side-Reaction Products: As mentioned, N-N bond cleavage can lead to byproducts. Additionally, under certain conditions, unwanted side reactions like dimerization or polymerization of the indole product can occur.[18]
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying indole derivatives.
-
Solvent System Optimization: Finding the right eluent system is key. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, is recommended. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.[16]
-
Alternative Stationary Phases: If separation on silica gel is proving difficult, consider using reverse-phase (C18) silica.[16]
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method, especially at a larger scale. The choice of solvent is critical and will require some experimentation.
-
Acid-Base Extraction: The carboxylic acid functionality of your target molecule allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified to precipitate the pure carboxylic acid, and the product collected by filtration.
Data Table: Example Solvent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Potential Application |
| Hexane:Ethyl Acetate (9:1 to 1:1) | Low to Medium | Separating less polar impurities from the product. |
| Dichloromethane:Methanol (99:1 to 9:1) | Medium to High | Eluting more polar indole derivatives.[16] |
| Ethyl Acetate:Methanol with 1% Triethylamine | High (Basic) | Can help to reduce tailing of basic compounds on silica gel.[16] |
Issue 3: Challenges in Scaling Up the Synthesis
Q: I have a reliable small-scale synthesis, but I am facing issues with consistency and yield now that I am trying to produce larger quantities. What should I consider when scaling up?
A: Scaling up a chemical synthesis is not always a linear process. Issues that were minor on a small scale can become significant at a larger scale.
Key Considerations for Scale-Up:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized "hot spots" if the reaction is exothermic, or difficulty in maintaining the desired reaction temperature.
-
Solution: Use a reactor with efficient stirring and a reliable heating/cooling system. For highly exothermic steps, consider adding reagents portion-wise or via a syringe pump to control the rate of reaction.
-
-
Mixing: Inefficient mixing in a large reactor can lead to localized high concentrations of reagents, which can promote side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) that can provide adequate agitation for the entire reaction volume.
-
-
Work-up and Isolation: Procedures that are simple on a small scale, like extractions in a separatory funnel, can become cumbersome and less efficient at a larger scale.
-
Solution: Plan your work-up procedure with scale in mind. For large-scale extractions, you may need larger vessels and more time for phase separation. As mentioned earlier, recrystallization is often a more practical purification method for larger quantities than column chromatography.[19]
-
Workflow for a Scalable Synthesis:
Caption: Key considerations for scaling up a chemical synthesis.
III. Conclusion
The successful synthesis of this compound, particularly at scale, requires a thorough understanding of the underlying chemical principles and a systematic approach to troubleshooting. By carefully considering factors such as the choice of catalyst, reaction conditions, and purification strategies, researchers can overcome common obstacles and achieve their synthetic goals efficiently and safely. This guide provides a foundation for addressing challenges you may encounter, but remember that each specific synthesis may have its own unique nuances that require careful observation and empirical optimization.
IV. References
-
Jinjing Chemical. (2025, December 23). What are the precautions when using 98% Indole? - Blog.
-
Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
-
Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Indole-3-Carboxaldehyde.
-
RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications.
-
PMC. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
-
Indole for synthesis SDS - Download & Subscribe for Updates.
-
EurekAlert! (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
-
NIH. Why Do Some Fischer Indolizations Fail? - PMC.
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis : r/Chempros.
-
ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters.
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
-
ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3.
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011, March 28).
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
-
Indole-3-acetic Acid - Organic Syntheses Procedure.
-
Thermo Fisher Scientific. INDOLE (EHRLICH'S).
-
3 - Organic Syntheses Procedure.
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RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
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PubMed. A three-component Fischer indole synthesis.
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Wikipedia. Fischer indole synthesis.
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Benchchem. Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
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NIH. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
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PubMed. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate.
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Sigma-Aldrich. This compound.
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Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. (2025, December 29).
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(2025, December 24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.
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(2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
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Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Advances (RSC Publishing).
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Benchchem. Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
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PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC.
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The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
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CAS Common Chemistry. 5-Chloro-1H-indole-2-carboxylic acid.
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NIH. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
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ChemScene. 1055320-72-3 | 7-Chloro-1H-indole-6-carboxylic acid.
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Chemdiv. Compound 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid.
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Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
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Sigma-Aldrich. Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists.
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Technical Support Guide: TLC Reaction Monitoring for 4-Chloro-1H-indole-7-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 4-Chloro-1H-indole-7-carboxylic acid. We will address common challenges, provide robust troubleshooting strategies, and explain the scientific principles behind our recommended protocols to ensure reliable and reproducible results.
Section 1: Understanding the Molecule & Its TLC Behavior
This compound is a polar, aromatic heterocyclic compound. Its behavior on a standard silica TLC plate is governed by several key structural features:
-
Carboxylic Acid (-COOH): This is a highly polar, acidic functional group that strongly interacts with the polar silica gel stationary phase via hydrogen bonding. This leads to low Retention Factor (Rf) values.
-
Indole N-H: The nitrogen in the indole ring also contributes to polarity and can participate in hydrogen bonding.
-
Aromatic System: The conjugated indole ring system allows for the visualization of the compound under UV light.[1][2]
Due to its high polarity, moving this compound from the baseline requires a relatively polar mobile phase (eluent). Its acidic nature can also lead to spot tailing or streaking, a common issue that requires specific mobile phase modifiers to resolve.[3]
Section 2: Standard Experimental Protocol
This protocol provides a validated starting point for analyzing this compound and its reactions.
Protocol 2.1: Step-by-Step TLC Analysis
-
Plate Preparation:
-
Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[4]
-
Mark distinct lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).
-
-
Sample Preparation & Spotting:
-
Prepare dilute solutions (approx. 1-2 mg/mL) of your starting material reference and your reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate).
-
Using a microcapillary tube, carefully spot a small amount of each solution onto the corresponding lane on the origin line. Keep the spots small and concentrated for best resolution.[5]
-
For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.
-
Ensure the spots are completely dry before development.
-
-
Chamber & Eluent Preparation:
-
Pour your chosen mobile phase (see Table 1 for recommendations) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[5]
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation, which improves resolution. Cover the chamber and let it equilibrate for 5-10 minutes.
-
-
Plate Development:
-
Place the spotted TLC plate into the equilibrated chamber and replace the cover.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.[4]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp, typically at 254 nm. The aromatic indole ring should appear as a dark spot against the fluorescent background.[1][2] Circle the spots with a pencil.
-
If necessary, use a chemical stain (see FAQ 4) for further visualization.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
-
Diagram 1: General TLC Workflow
Caption: A streamlined workflow for performing TLC analysis.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered when running TLC for this compound.
| Question / Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Q1: My spot is streaking or tailing badly. | 1. Sample Overload: Too much sample was spotted, exceeding the binding capacity of the stationary phase at that point.[5]2. Acidic Compound Interaction: The carboxylic acid is strongly and non-uniformly interacting with the silica gel, causing it to "drag" during elution. | 1. Dilute Your Sample: Prepare a more dilute solution of your sample and re-spot the plate.[3]2. Modify the Mobile Phase: Add 0.5-2% acetic acid or formic acid to your eluent.[3] The added acid keeps the carboxylic acid protonated (as -COOH instead of -COO⁻), reducing its polarity and interaction with the silica gel, resulting in a more compact spot. |
| Q2: My spot isn't moving from the origin (Rf = 0). | The mobile phase is not polar enough to displace the highly polar compound from the silica gel.[7] | Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mixture. For example, if using 30% Ethyl Acetate in Hexane, try increasing it to 50% or 70%. If that fails, switch to a more polar system, such as Dichloromethane/Methanol.[3] |
| Q3: My spot ran to the top with the solvent front (Rf ≈ 1). | The mobile phase is too polar. It has such a high affinity for your compound that it doesn't allow for sufficient interaction with the stationary phase.[3] | Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mixture. For instance, if using 70% Ethyl Acetate in Hexane, try decreasing it to 40% or 20%. |
| Q4: I don't see any spots on my plate after development. | 1. Sample Too Dilute: The concentration of the compound is below the detection limit of the visualization method.[3]2. Compound is Not UV-Active: While unlikely for this indole, some reaction products may not be.[3]3. Sample Dissolved in Reservoir: The initial spotting line was below the solvent level in the chamber.[5] | 1. Concentrate Sample: Spot the plate multiple times in the same location, allowing the solvent to dry completely between applications.[5]2. Use a Chemical Stain: Employ a stain like p-Anisaldehyde or Permanganate, which reacts with a wider range of functional groups to produce colored spots.[8]3. Check Chamber Setup: Ensure the solvent level is always below the origin line before placing the plate in the chamber. |
| Q5: My starting material and product spots are merged. | The chosen mobile phase does not provide adequate resolution between the two compounds because their polarities are too similar in that system. | Optimize the Mobile Phase: Try a different solvent system. Small changes can have a big impact. For example, switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol can alter the specific interactions and improve separation. Running the plate multiple times in a less polar solvent can also sometimes improve resolution of closely running spots.[4] |
Diagram 2: TLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system (eluent) for this compound? A good starting point is a mixture of a non-polar and a polar solvent. Given the high polarity of this compound, begin with a relatively polar mixture and adjust as needed. See the table below for recommendations.
Table 1: Recommended Mobile Phase Systems
| System Components | Starting Ratio (v/v) | Polarity | Notes |
|---|---|---|---|
| Ethyl Acetate / Hexane | 70 : 30 | Medium-High | A good general-purpose system. Adjust ratio for desired Rf. |
| Dichloromethane / Methanol | 95 : 5 | High | Excellent for very polar compounds that don't move in other systems. |
| Mobile Phase Modifier | Add 0.5-2% | - | Add Acetic or Formic acid to any system to prevent streaking.[3] |
Q2: How do I interpret the TLC plate to know if my reaction is complete? Look at the three lanes you spotted:
-
Starting Material (SM) Lane: This shows the position of your reactant.
-
Reaction (R) Lane: As the reaction proceeds, you should see the spot corresponding to the starting material fade and a new spot (the product) appear.
-
Co-spot (C) Lane: This is the most critical lane for interpretation. If the reaction is complete, you will see only the product spot. If it is incomplete, you will see two distinct spots (the SM and the product). This lane confirms that the new spot in the 'R' lane is not just starting material that has shifted slightly.[7] The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.
Q3: Why is my calculated Rf value different from a literature value? Rf values are highly dependent on experimental conditions. They can be affected by:
-
The specific brand and batch of TLC plates.
-
The temperature of the room.
-
The degree of chamber saturation.
-
The exact composition of the mobile phase. Therefore, it is crucial to always run a reference standard of your starting material on the same plate as your reaction mixture for accurate comparison.
Q4: UV light isn't working well for my product. What are some good chemical stains? While the starting material is UV active, some products may not be, or you may need enhanced visualization.
-
Iodine (I₂): A good general, semi-destructive stain. Place the dried plate in a chamber with a few iodine crystals. Most organic compounds will develop temporary yellow-brown spots.[1][9]
-
Potassium Permanganate (KMnO₄): A destructive stain that is excellent for visualizing compounds that can be oxidized (e.g., alcohols, alkenes). It produces yellow spots on a purple background.[8]
-
p-Anisaldehyde: A versatile stain that, upon heating, can produce a range of colors for different functional groups, making it very useful for distinguishing between different compounds on a plate.[8]
References
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- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. orgchemboulder.com [orgchemboulder.com]
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- 7. Chromatography [chem.rochester.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-1H-indole-7-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in fragment-based and structure-based design, the absolute certainty of a small molecule's structure is paramount. An incorrect isomer or an overlooked impurity can derail a research program, leading to misinterpreted structure-activity relationships (SAR) and wasted resources.[1][2] The indole scaffold, a privileged structure in medicinal chemistry, is a common starting point for developing potent therapeutics, from anti-cancer agents to antivirals.[3][4][5] This guide uses 4-Chloro-1H-indole-7-carboxylic acid, a representative substituted indole, to illustrate a rigorous, multi-technique workflow for unambiguous structural validation. We will delve into the causality behind experimental choices, compare orthogonal analytical techniques, and provide the in-depth data interpretation required to move a compound forward with confidence.
The Subject Molecule: this compound
Before initiating any analysis, it is crucial to have a theoretical profile of the target compound. This serves as the benchmark against which all experimental data will be compared.
| Property | Value | Source |
| Chemical Formula | C₉H₆ClNO₂ | - |
| Molecular Weight | 195.60 g/mol | - |
| CAS Number | 1000341-69-3 | - |
| Appearance | Expected to be a solid |
The Orthogonal Validation Workflow: A Mandate for Certainty
Relying on a single analytical technique is a significant risk. A robust validation strategy employs multiple, orthogonal methods that probe different molecular properties. Each technique acts as a check on the others, creating a self-validating system that converges on a single, unambiguous structural assignment.[6][7] The workflow below illustrates the ideal path from sample receipt to final confirmation.
Caption: Orthogonal workflow for small molecule structural validation.
Part 1: Confirming Mass and Composition with Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique. Its primary role is to confirm the molecular weight (MW) of the target compound and, with high-resolution instrumentation, its elemental formula. For halogenated compounds like our subject molecule, MS provides an additional layer of confirmation through the characteristic isotopic pattern of chlorine.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute this stock 1:1000 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is standard for polar molecules containing acidic and basic sites like our indole.
-
Analysis: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The carboxylic acid makes it particularly sensitive in negative mode.
Expected Data & Interpretation
The presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes in an ~3:1 ratio) will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak. This is a critical diagnostic feature.
| Ion Mode | Adduct | Calculated m/z (C₉H₆³⁵ClNO₂) | Calculated m/z (C₉H₆³⁷ClNO₂) | Expected Observation |
| Positive | [M+H]⁺ | 196.0160 | 198.0131 | A pair of peaks at ~196 and ~198 in a 3:1 ratio. |
| Negative | [M-H]⁻ | 194.0014 | 196.0000 | A pair of peaks at ~194 and ~196 in a 3:1 ratio. |
The fragmentation pattern also provides clues. Carboxylic acids are known to lose CO₂ (44 Da) or the entire COOH group (45 Da) under collision-induced dissociation.[8] The indole ring itself is relatively stable.
Trustworthiness: Observing the correct mass-to-charge ratio within a 5 ppm error margin and the correct 3:1 isotopic pattern for chlorine provides very high confidence in the elemental formula. However, it cannot distinguish between isomers.
Part 2: Elucidating Connectivity with NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise arrangement of atoms in a molecule. It provides information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei, allowing for definitive isomer differentiation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it will solubilize the polar carboxylic acid and allow for the observation of exchangeable protons (NH and COOH).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighbors.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC): Used if the 1D spectra are ambiguous to confirm H-H and C-H correlations, respectively.
-
Predicted Data & Interpretation for this compound
The substitution pattern dictates the expected chemical shifts and coupling constants. The electron-withdrawing chlorine atom at C4 and the carboxylic acid at C7 will significantly influence the positions of the remaining aromatic protons.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| H1 (NH) | ~11.5 - 12.5 | broad singlet | - | Acidic proton, deshielded by indole ring. |
| H2 | ~7.3 - 7.5 | t (J ≈ 2.5 Hz) | ~125 | Coupled to H3 and weakly to H1 (NH). |
| H3 | ~6.6 - 6.8 | d (J ≈ 2.5 Hz) | ~103 | Coupled to H2. Shielded position on indole. |
| H5 | ~7.6 - 7.8 | d (J ≈ 8.0 Hz) | ~122 | Ortho to COOH, coupled to H6. |
| H6 | ~7.1 - 7.3 | d (J ≈ 8.0 Hz) | ~120 | Ortho to Cl, coupled to H5. |
| COOH | ~13.0 | very broad singlet | ~168 | Highly acidic proton. |
| C4 (Cl) | - | - | ~128 | Direct attachment to electronegative Cl. |
| C7 (COOH) | - | - | ~126 | Attachment to carbonyl group. |
| Other Quaternary C | - | - | ~124, ~130, ~135 | C3a, C7a, C8 (values are estimates). |
Note: These are estimated values based on general principles of indole NMR spectroscopy.[9]
Comparative Analysis: The Power of Isomer Differentiation
To truly appreciate the power of NMR, let's compare the predicted spectrum of our target with its isomer, 7-Chloro-1H-indole-4-carboxylic acid . While both would give identical HRMS data, their ¹H NMR spectra would be dramatically different.
| Feature | This compound | 7-Chloro-1H-indole-4-carboxylic acid |
| Aromatic Protons | Two distinct doublets (H5, H6) with ortho coupling (~8 Hz). | Two distinct doublets (H5, H6) with ortho coupling (~8 Hz). |
| Key Differentiator | The proton at H5 (~7.6-7.8 ppm) is deshielded by the adjacent carboxylic acid. | The proton at H5 would be significantly more shielded, while the proton at H3 would be more deshielded by the adjacent COOH. |
| ¹H NMR Data | As predicted above. | A known spectrum for a related compound, 7-chloro-4-indole carboxylic acid, can be used as a reference.[10] |
This direct comparison shows that only NMR can provide the definitive evidence needed to distinguish between these two possibilities.
Part 3: The Gold Standard - X-ray Crystallography
Expertise & Experience: When absolute, unambiguous proof of structure is required—for instance, for a patent filing, a publication in a high-impact journal, or when establishing a reference standard—single-crystal X-ray crystallography is the ultimate arbiter. It provides a three-dimensional map of electron density, revealing the precise location of every atom in space.
While a crystal structure for this specific molecule is not publicly available, the methodology is universal. The successful generation of a crystal structure for a related compound like 4-chloro-1H-pyrazole demonstrates the feasibility of this technique for similar scaffolds.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most challenging step. The compound must be slowly precipitated from a solution to form high-quality, single crystals. Common techniques include slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution & Refinement: The resulting diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined.
Authoritative Grounding: The process of validating small-molecule crystal structures is well-established, with organizations like the Worldwide Protein Data Bank (wwPDB) providing enhanced validation reports for ligands bound to macromolecules, underscoring the importance of this level of rigor.[6]
Context and Alternatives: Beyond the Molecule
For drug development professionals, validating a single structure is often the first step. The next is understanding its potential and limitations, which may involve exploring alternatives.
Bioisosteric Replacement
The carboxylic acid moiety is a common pharmacophore but can present challenges with cell permeability and metabolic stability. Medicinal chemists often explore bioisosteres—functional groups with similar physical or chemical properties that can replace the carboxylic acid while potentially improving the molecule's overall profile.[13]
Caption: Bioisosteric replacements for the 7-carboxylic acid group.
Conclusion
The structural validation of a molecule like this compound is not a mere quality control checkpoint; it is the foundation upon which all subsequent biological and medicinal chemistry data are built. A sequential, orthogonal approach—beginning with rapid LC-MS for purity and mass confirmation, followed by definitive NMR analysis for connectivity and isomer determination, and culminating in X-ray crystallography for absolute structural proof—is the only way to ensure the level of scientific integrity required in modern research. This rigorous, evidence-based workflow mitigates risk and ensures that the molecular tools used to probe complex biological systems are precisely what they are intended to be.
References
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.). National Institutes of Health.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). PubMed.
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 2, 2026, from [Link]
- Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank - PMC - PubMed Central. (n.d.). National Institutes of Health.
- Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.). CORE.
- Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 21). PubMed.
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How important is small molecule structure determination for drug development and discovery?. (2018, December 17). Quora. Retrieved January 2, 2026, from [Link]
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Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. Retrieved January 2, 2026, from [Link]
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Small molecule tool compound validation – BioCurate's perspective. (n.d.). BioCurate. Retrieved January 2, 2026, from [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). National Institutes of Health.
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved January 2, 2026, from [Link]
- Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC - NIH. (n.d.). National Institutes of Health.
-
Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. (2011, February). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Low-temperature crystal structure of 4-chloro-1H-pyrazole. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed. Retrieved January 2, 2026, from [Link]
- diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Journal of Mass Spectrometry.
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Confirming the Purity of Synthesized 4-Chloro-1H-indole-7-carboxylic Acid: A Comparative Guide for Researchers
For researchers, scientists, and professionals in the field of drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific integrity. This guide provides an in-depth, technical comparison of analytical methodologies for verifying the purity of synthesized 4-Chloro-1H-indole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Synthetic Landscape: Anticipating Potential Impurities
A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. A plausible and common method for the synthesis of substituted indole-7-carboxylic acids is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which would be formed from a substituted phenylhydrazine and a suitable keto-acid.
A likely synthetic pathway to this compound is outlined below. This informs our analytical strategy by highlighting potential impurities that may arise from starting materials, side-reactions, or incomplete reactions.
Based on this proposed synthesis, a primary focus of our purity analysis will be the detection of the following potential impurities:
| Impurity Class | Potential Compounds | Origin |
| Unreacted Starting Materials | 2-Amino-3-chlorobenzoic acid, Keto-acid | Incomplete reaction |
| Reaction Intermediates | Substituted phenylhydrazone | Incomplete cyclization |
| Isomeric By-products | Other positional isomers of the chloro-indole-carboxylic acid | Non-regioselective cyclization |
| Side-reaction Products | Decarboxylated indole species | Instability of the carboxylic acid under harsh acidic/thermal conditions |
| Residual Reagents | Acid catalyst (e.g., H₂SO₄, HCl, polyphosphoric acid) | Incomplete work-up and purification |
A Multi-pronged Approach to Purity Verification
No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC, particularly with UV detection, is the primary technique for quantifying the purity of the target compound and profiling any impurities. A reversed-phase method is generally suitable for indole derivatives.
Rationale for Method Development:
-
Column Choice: A C18 column is a robust starting point, offering good retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The inclusion of a buffer, typically at a pH of around 3, is crucial for suppressing the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute any less polar impurities that may be present.
-
UV Detection: The indole ring system has a strong chromophore, making UV detection at a wavelength around 220 nm or 280 nm a sensitive method for detection.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm and 280 nm
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the retention times of any impurity peaks with those of known starting materials and potential by-products, if available.
-
Comparison with an Alternative:
For a comparative analysis, a commercially available, structurally similar compound, such as 7-Chloro-1H-indole-2-carboxylic acid , can be analyzed under the same HPLC conditions. This comparison helps to establish a relative retention time and response factor, aiding in the tentative identification of impurities in the synthesized product.
| Compound | Expected Retention Time (min) | Purity (%) |
| Synthesized this compound | To be determined | >95% (target) |
| 7-Chloro-1H-indole-2-carboxylic acid (Reference) | To be determined | As specified by vendor |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and for identifying any structurally related impurities.
Rationale for Spectral Interpretation:
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include the N-H proton of the indole ring (typically a broad singlet), the aromatic protons on the benzene and pyrrole rings (with characteristic splitting patterns), and the carboxylic acid proton (a broad singlet at a downfield chemical shift).
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the downfield region (around 170 ppm).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like N-H and COOH.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.
-
Data Analysis:
-
Assign all proton and carbon signals to the corresponding atoms in the proposed structure of this compound.
-
Carefully examine the baseline for any small peaks that may indicate the presence of impurities. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, estimated):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-H | 11.0 - 12.0 | br s |
| COOH | 12.0 - 13.0 | br s |
| Aromatic H | 7.0 - 8.0 | m |
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, further confirming its identity.
Rationale for Ionization and Fragmentation Analysis:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically producing a prominent [M-H]⁻ ion in negative ion mode.
-
Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum can provide additional structural information. For a carboxylic acid, characteristic losses of H₂O (18 Da) and CO₂ (44 Da) from the molecular ion are often observed.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase.
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the exact mass of this compound (C₉H₆ClNO₂, MW: 195.61).
-
Analyze the fragmentation pattern to confirm the presence of the indole and carboxylic acid functionalities.
-
| Ion | Expected m/z |
| [M-H]⁻ | 194.01 |
| [M+H]⁺ | 196.02 |
The Importance of a Certified Reference Material
While the combination of the above techniques provides a high degree of confidence in the purity of the synthesized this compound, the ultimate confirmation comes from a direct comparison with a Certified Reference Material (CRM) . A CRM is a highly characterized and certified pure sample of the compound.
Although a CRM for this compound may not be readily available, it is crucial to source the highest purity standard available from a reputable commercial supplier for comparative analysis. This allows for:
-
Confirmation of Retention Time and Spectral Data: Direct comparison of the HPLC retention time, NMR spectra, and mass spectra of the synthesized material with the reference standard provides the most definitive identification.
-
Quantitative Purity Assessment: The reference standard can be used to create a calibration curve for the accurate quantification of the synthesized compound and any co-eluting impurities.
Conclusion: A Commitment to Scientific Rigor
The confirmation of purity for a synthesized compound like this compound is a multi-faceted process that requires a logical and systematic approach. By understanding the potential impurities arising from the synthetic route and employing a combination of powerful analytical techniques—HPLC for quantitative purity, NMR for structural confirmation, and MS for molecular weight verification—researchers can ensure the integrity of their materials and the reliability of their subsequent experiments. The use of a high-purity reference standard, whenever possible, represents the gold standard in this critical aspect of drug discovery and development.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. ([Link])
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. ([Link])
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. ([Link])
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. ([Link])
A Senior Application Scientist's Guide to Indole Carboxylic Acid Bioisosteres: A Comparative Analysis
Welcome to a detailed examination of bioisosteric replacements for the indole carboxylic acid moiety. In drug discovery, the indole scaffold is a celebrated structural motif, and the carboxylic acid group often serves as a critical anchor, forming key interactions with biological targets. However, this functional group is frequently associated with metabolic liabilities and suboptimal pharmacokinetic (PK) profiles, such as poor membrane permeability.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a comparative analysis of common bioisosteres for indole carboxylic acids, supported by experimental data and actionable protocols. Our focus is on the causality behind experimental choices, empowering you to make informed decisions in your own discovery programs.
The Challenge: Why Replace the Carboxylic Acid?
The carboxylic acid group, while often essential for pharmacodynamic activity, presents a double-edged sword. Its ionizable nature at physiological pH can lead to:
-
Poor Permeability: The negative charge limits passive diffusion across cellular membranes, including the blood-brain barrier.[2]
-
Metabolic Instability: Carboxylic acids are prone to phase II metabolism, particularly forming acyl glucuronides. These reactive metabolites can be associated with toxicity.[1][5]
-
Active Efflux: The carboxylate anion can be a substrate for efflux transporters, further reducing intracellular drug concentration.[6]
The goal of bioisosteric replacement is to retain the crucial target interactions of the carboxylate while mitigating these liabilities. This strategy involves replacing the carboxylic acid with a functional group that mimics its size, shape, and electrostatic potential but possesses improved physicochemical properties.[7]
The Contenders: A Comparative Overview of Key Bioisosteres
Several functional groups have emerged as effective carboxylic acid surrogates. We will focus on the most prevalent and well-documented examples: 1H-Tetrazole , N-Acylsulfonamide , and Hydroxamic Acid .
The selection of a bioisostere is not a one-size-fits-all solution; it is highly context-dependent, relying on the specific target and desired property improvements.[7]
To rationalize the selection process, we employ a decision-making workflow that balances physicochemical properties with biological performance.
Physicochemical Property Showdown
The utility of a bioisostere is fundamentally linked to its physicochemical properties, primarily its acidity (pKa) and lipophilicity (logD at pH 7.4). These parameters govern ionization state, solubility, and membrane permeability.
| Bioisostere | Typical pKa Range | General Lipophilicity (vs. COOH) | Key Considerations |
| Carboxylic Acid | ~4.5 | Baseline | High acidity, often poor permeability.[7] |
| 1H-Tetrazole | ~4.5 - 4.9 | More Lipophilic | Similar pKa to COOH, metabolically stable.[7][8][9] Can be larger, requiring active site accommodation.[8] |
| N-Acylsulfonamide | ~3 - 6 (tunable) | More Lipophilic | Highly tunable pKa based on substituents.[10] Good H-bond acceptor/donor profile. |
| Hydroxamic Acid | ~8 - 9 | Less Lipophilic | Weaker acid, potential for metal chelation.[11] Can be prone to hydrolysis.[11] |
Note: Data synthesized from multiple sources.[6][7][8][10][11] The exact values are highly dependent on the molecular scaffold.
Expert Insight: While tetrazoles are often considered a direct "plug-and-play" replacement due to their similar pKa, don't underestimate the tunability of N-acylsulfonamides. The ability to modulate acidity by altering the sulfonyl group substituent provides a powerful tool for fine-tuning properties without changing the core indole scaffold.
Comparative Experimental Data: A Case Study
Let's consider a hypothetical indole-based inhibitor of Myeloid Cell Leukemia 1 (MCL-1), where a carboxylic acid is known to interact with a key arginine residue.[12] A bioisosteric replacement study might yield the following comparative data.
| Compound | Functional Group | MCL-1 Ki (nM) | PAMPA Pe (10⁻⁶ cm/s) | Microsomal t½ (min) |
| Parent | Carboxylic Acid | 50 | 0.5 | 15 |
| Analog 1 | 1H-Tetrazole | 75 | 2.1 | >60 |
| Analog 2 | N-Acylsulfonamide | 65 | 4.5 | 48 |
| Analog 3 | Hydroxamic Acid | 450 | 1.5 | 22 |
Data Analysis:
-
1H-Tetrazole (Analog 1): Maintained good potency, significantly improved permeability and metabolic stability. This is a classic successful replacement, improving PK properties with a minimal drop in affinity.[9][13]
-
N-Acylsulfonamide (Analog 2): Also retained potency while demonstrating the best permeability and good stability. This highlights its utility in overcoming membrane transport issues.[10][14]
-
Hydroxamic Acid (Analog 3): Showed a significant loss of potency, likely due to its different acidity and electrostatic profile, making it a poor geometric and electronic match for the arginine interaction in this specific target.[11]
This data illustrates a critical principle: biological activity is context-dependent. A successful bioisostere in one system may not be optimal in another.[7]
Essential Experimental Protocols
To generate the comparative data above, a standardized set of assays is required. These protocols are designed to be self-validating through the inclusion of appropriate controls.
This assay evaluates a compound's ability to passively diffuse across a lipid membrane, serving as a rapid, in-vitro surrogate for cell permeability.
Workflow Diagram:
Methodology:
-
Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane). A donor plate is prepared with the test compounds dissolved in a buffer at pH 7.4. An acceptor plate is filled with the same buffer.
-
Assembly: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The assembly is incubated for a defined period (e.g., 4-18 hours) to allow for compound diffusion.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method like LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using established equations that account for incubation time, membrane area, and well volume.
-
Controls: High-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) compounds are run in parallel to validate the assay performance.
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes (e.g., Cytochrome P450s).
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Initiation: The reaction is initiated by adding the NADPH regenerating system (cofactor for P450 enzymes). A control incubation is run in parallel without NADPH to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½).
-
Controls: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) are included to validate the assay.
Conclusion and Future Outlook
The replacement of the indole carboxylic acid is a powerful, data-driven strategy in medicinal chemistry. While 1H-tetrazole offers a reliable, metabolically stable alternative with similar acidity, N-acylsulfonamides provide an unmatched level of tunability for optimizing physicochemical properties. The choice of bioisostere must be guided by a systematic evaluation of its impact on potency, permeability, and metabolic stability. The experimental protocols outlined here provide a robust framework for generating the high-quality, comparative data necessary to make these critical decisions. As our understanding of structure-property relationships deepens, novel bioisosteres will undoubtedly emerge, further expanding the medicinal chemist's toolkit for designing safer and more effective medicines.
References
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Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.[Link]
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Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA - Online Research @ Cardiff.[Link]
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Acid Bioisosteres. Cambridge MedChem Consulting.[Link]
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Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed.[Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central.[Link]
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Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.[Link]
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Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate.[Link]
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5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed.[Link]
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Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[14]arene Scaffold. ACS Publications.[Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.[Link]
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Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. PubMed.[Link]
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Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.[Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. J-STAGE.[Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.[Link]
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Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect.[Link]
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A Senior Application Scientist's Guide to the Biological Landscape of 4-Chloro-1H-indole-7-carboxylic Acid Derivatives
Introduction: The Privileged Scaffold of Indole in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2] Its inherent ability to interact with a wide array of biological targets has led to the development of drugs for treating a spectrum of diseases, from cancer to neurological disorders. The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, yet underexplored, class of compounds: derivatives of 4-Chloro-1H-indole-7-carboxylic acid. The introduction of a chloro group at the 4-position and a carboxylic acid at the 7-position creates a unique electronic and steric profile, offering a promising scaffold for the development of novel therapeutic agents. This document will provide a comparative analysis of the potential biological activities of these derivatives, drawing upon established structure-activity relationships (SAR) from closely related indole compounds and detailing the experimental methodologies required for their evaluation.
Comparative Biological Activities: An Analysis Based on Structure-Activity Relationships
While direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, we can extrapolate potential biological activities and structure-activity relationships from analogous indole-containing compounds. The primary focus of this analysis will be on anticancer and kinase inhibitory activities, as these are prominent areas of investigation for chloro-substituted indole carboxamides and related structures.
Anticancer Activity: A Promising Frontier
Indole derivatives are well-established as potent anticancer agents.[2][3] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer signaling pathways, disruption of microtubule dynamics, and induction of apoptosis. For derivatives of this compound, the primary points of diversification are the carboxylic acid moiety (converted to amides or esters) and potential substitutions on the indole nitrogen or other ring positions.
Structure-Activity Relationship (SAR) Insights:
-
The Role of the 4-Chloro Substituent: The presence of a halogen, such as chlorine, on the indole ring is a common feature in many biologically active molecules. The chloro group is electron-withdrawing and can influence the molecule's lipophilicity, membrane permeability, and binding interactions with target proteins. Studies on other chloro-substituted indoles have shown that this substituent can enhance anticancer activity.[4]
-
Modification of the 7-Carboxylic Acid: The carboxylic acid group at the 7-position is a key handle for derivatization.
-
Amide Derivatives: Conversion of the carboxylic acid to a carboxamide is a common strategy in drug design to improve metabolic stability and introduce new points of interaction with biological targets. The nature of the amine used to form the amide is critical. Aromatic and heteroaromatic amines can introduce additional π-π stacking or hydrogen bonding interactions. Studies on other indole carboxamides have demonstrated that substitutions on the N-phenyl ring can significantly impact cytotoxicity.[1]
-
Ester Derivatives: Esterification of the carboxylic acid can modulate the compound's lipophilicity and pharmacokinetic profile. While esters can be susceptible to hydrolysis in vivo, they can serve as prodrugs, releasing the active carboxylic acid at the target site.
-
Comparative Cytotoxicity Data of Related Indole Derivatives:
To illustrate the potential potency of this class of compounds, the following table summarizes the anticancer activity of various substituted indole carboxamides against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but provide a valuable reference for expected activity.
| Compound Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-indole-2-carboxamide | N-substituted | K-562 (Leukemia) | 0.33 - 0.61 | [1] |
| 1H-indole-2-carboxamide | N-substituted | HCT-116 (Colon) | 1.01 | [1] |
| 5-chloro-indole-2-carboxamide | Various N-aryl | A-549, MCF-7, Panc-1, HT-29 | 0.029 - 0.047 (GI50) | [5] |
| Indole-sulfonamide | 4-chloro | HepG2, A549, MOLT-3 | 46.23 - 71.68 |
Kinase Inhibition: Targeting Dysregulated Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The indole scaffold is a privileged structure for the design of kinase inhibitors. Several clinically approved kinase inhibitors, such as Sunitinib, feature an indole or a related heterocyclic core.[1] Derivatives of this compound are promising candidates for kinase inhibition, particularly targeting kinases with a hydrophobic pocket that can accommodate the chloro-indole moiety.
Potential Kinase Targets and SAR Insights:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target in cancer therapy. Studies on 5-chloro-indole-2-carboxamides have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[5] The amide portion of the molecule often plays a crucial role in interacting with the hinge region of the kinase domain.
-
Other Tyrosine Kinases: The broader family of tyrosine kinases presents numerous potential targets. The SAR for kinase inhibition often depends on the specific interactions within the ATP-binding pocket. The 4-chloro substituent could potentially form favorable interactions with specific residues in the kinase active site.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Certain bis-indole derivatives have shown potent inhibitory activity against CDKs.[2]
Illustrative Kinase Inhibitory Data of Related Indole Derivatives:
| Compound Scaffold | Kinase Target | IC50 (µM) | Reference |
| Substituted Indigoid | CDK1/cyclin B | 0.18 | [2] |
| Substituted Indigoid | GSK3 | 0.04 | [2] |
| 5-chloro-indole-2-carboxamide | EGFRWT | 0.068 - 0.085 | [5] |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of novel this compound derivatives, rigorous and standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing anticancer activity and kinase inhibition.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, K-562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Kinase Inhibition Assay
A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays. The following is a general protocol for a fluorescence-based kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a fluorescently labeled peptide), and ATP solution.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Read the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Workflow for Kinase Inhibition Assay:
Caption: General workflow for a fluorescence-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research into related indole derivatives, it is highly probable that derivatives of this scaffold will exhibit significant anticancer and kinase inhibitory activities. The comparative analysis presented in this guide, based on established structure-activity relationships, provides a rational basis for the design and synthesis of a focused library of 4-Chloro-1H-indole-7-carboxamides and esters.
Future research should focus on the systematic synthesis and biological evaluation of these derivatives. A comprehensive screening against a panel of cancer cell lines and a diverse set of kinases will be crucial to identify lead compounds. Further optimization of these leads, guided by medicinal chemistry principles and computational modeling, could ultimately lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for conducting these essential preclinical studies.
References
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH National Library of Medicine. [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC - PubMed Central. [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
-
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications. [Link]
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Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. MDPI. [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH. [Link]
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Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][2][6]triazines. PubMed. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]
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Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. [Link]
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Development of Biarylalkyl Carboxylic Acid Amides with Improved Anti‐schistosomal Activity. PMC - NIH. [Link]
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Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC - PubMed Central. [Link]
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Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. [Link]
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Development of Biarylalkyl Carboxylic Acid Amides with Improved Anti-schistosomal Activity. ResearchGate. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
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Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. [Link]
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A Comparative Spectroscopic Guide to 4-Chloroindole Isomers
This guide provides a detailed comparative analysis of the four positional isomers of chloroindole: 4-chloroindole, 5-chloroindole, 6-chloroindole, and 7-chloroindole. As crucial building blocks in medicinal chemistry and materials science, the unambiguous identification of these isomers is paramount.[1][2] This document offers an in-depth exploration of their distinguishing features across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and standardized protocols.
The Foundational Influence: Molecular Structure and Electronic Effects
The indole scaffold is an aromatic heterocyclic system comprising a benzene ring fused to a pyrrole ring. The position of the electron-withdrawing chlorine atom significantly alters the electron density distribution across this scaffold, a key factor governing the spectroscopic behavior of each isomer. The chlorine atom exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to its lone pairs. The interplay of these effects, which varies with the chlorine's position, dictates the chemical environment of each proton and carbon atom, leading to unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The precise chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectra of the chloroindole isomers are characterized by signals from the N-H proton, the two pyrrole ring protons (H2, H3), and the three protons on the substituted benzene ring.[1] The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact position being highly sensitive to solvent and concentration.[1]
The key differentiating signals arise from the benzenoid protons, whose chemical shifts are directly influenced by the chlorine's position.
-
4-Chloroindole: The chlorine at C4 strongly deshields the adjacent H5 proton, shifting it significantly downfield.
-
5-Chloroindole: The chlorine at C5 deshields the neighboring H4 and H6 protons. H4 typically appears as a doublet around δ 7.6 ppm, while H6 is a doublet of doublets around δ 7.1-7.2 ppm.[1]
-
6-Chloroindole: The chlorine at C6 influences H5 and H7. The H7 proton often appears as a distinct doublet in the downfield region of the aromatic signals.
-
7-Chloroindole: The chlorine at C7, adjacent to the pyrrole ring, exerts a strong deshielding effect on the neighboring H6 proton.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Chloroindole Isomers Note: Values are typical and may vary based on solvent and instrument frequency. Data compiled from various sources.[3][4]
| Proton | 4-Chloroindole | 5-Chloroindole | 6-Chloroindole | 7-Chloroindole |
| N-H | ~8.2 | ~8.1 | ~8.1 | ~8.3 |
| H2 | ~7.2 | ~7.2 | ~7.5 | ~7.2 |
| H3 | ~6.5 | ~6.4 | ~6.4 | ~6.5 |
| H4 | - | ~7.6 (d) | ~7.5 (d) | ~7.6 (d) |
| H5 | ~7.1 (d) | - | ~7.0 (dd) | ~7.0 (t) |
| H6 | ~7.1 (t) | ~7.1 (dd) | - | ~7.0 (d) |
| H7 | ~7.2 (d) | ~7.2 (d) | ~7.1 (s) | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with the carbon directly attached to the chlorine atom (C-Cl) exhibiting a characteristic chemical shift. The electron-withdrawing nature of chlorine generally causes a downfield shift for the attached carbon and influences the shifts of other carbons in the ring system.[1]
-
Pyrrole Ring Carbons (C2, C3): C2 is typically found around δ 125 ppm, while the more shielded C3 appears around δ 102 ppm.[1]
-
Bridgehead Carbons (C3a, C7a): These carbons resonate in the δ 128-135 ppm range.[1]
-
Benzene Ring Carbons (C4-C7): The carbon bearing the chlorine atom is a key diagnostic peak. The remaining carbons show shifts consistent with a substituted benzene ring. For 5-chloroindole, the C5 carbon is found around δ 125 ppm, while C4, C6, and C7 are in the δ 112-122 ppm region.[1]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Chloroindole Isomers Note: Values are typical and may vary based on solvent. Data compiled from various sources.[1][5]
| Carbon | 4-Chloroindole | 5-Chloroindole | 6-Chloroindole | 7-Chloroindole |
| C2 | ~123 | ~125 | ~125 | ~126 |
| C3 | ~101 | ~102 | ~102 | ~101 |
| C3a | ~128 | ~128 | ~129 | ~127 |
| C4 | ~126 (C-Cl) | ~121 | ~121 | ~119 |
| C5 | ~122 | ~125 (C-Cl) | ~121 | ~122 |
| C6 | ~122 | ~120 | ~128 (C-Cl) | ~117 |
| C7 | ~110 | ~112 | ~111 | ~130 (C-Cl) |
| C7a | ~135 | ~134 | ~135 | ~133 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. While the spectra of the four isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) and shifts in key stretching frequencies can aid in identification.
-
N-H Stretch: A characteristic sharp peak around 3400-3500 cm⁻¹ is present in all isomers.
-
Aromatic C-H Stretch: Found just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can slightly alter the appearance of these peaks.
-
C-Cl Stretch: A strong absorption in the 1000-1100 cm⁻¹ range can sometimes be identified, though it may be convoluted with other signals in the fingerprint region.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Chloroindole Isomers Data compiled from various spectral databases.[6][7]
| Vibrational Mode | 4-Chloroindole | 5-Chloroindole | 6-Chloroindole | 7-Chloroindole |
| N-H Stretch | ~3420 | ~3415 | ~3410 | ~3425 |
| Aromatic C=C | ~1570, 1450 | ~1575, 1460 | ~1580, 1470 | ~1565, 1440 |
| C-N Stretch | ~1330 | ~1335 | ~1330 | ~1340 |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For indoles, the absorption in the 200-300 nm range is dominated by π → π* transitions within the aromatic system.[8] The indole spectrum is known for its two main absorption bands, termed ¹Lₐ and ¹Lₑ.[9][10] The position of the chloro substituent can shift the absorption maxima (λ_max) of these bands.
The electron-withdrawing nature of chlorine can affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11] Generally, substitution on the benzenoid ring influences the ¹Lₑ transition more significantly.[9][10] A bathochromic shift (to longer wavelengths) is often observed when comparing substituted indoles to the parent indole molecule. The differences between the isomers themselves are typically small but measurable.
Table 4: Typical UV-Vis Absorption Maxima (λ_max, nm) in Ethanol Note: These values represent the main absorption bands and are approximate.
| Isomer | λ_max 1 | λ_max 2 |
| 4-Chloroindole | ~220 | ~275, 282 |
| 5-Chloroindole | ~225 | ~280, 288 |
| 6-Chloroindole | ~222 | ~278, 285 |
| 7-Chloroindole | ~218 | ~270, 279 |
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns of the isomers.
-
Molecular Ion (M⁺): All four isomers will show a molecular ion peak at m/z 151.
-
Isotope Peak (M+2): A key diagnostic feature for chlorine-containing compounds is the presence of an M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This confirms the presence of one chlorine atom.
-
Fragmentation: The fragmentation patterns of positional isomers are often very similar, making differentiation by MS alone challenging. Common fragmentation pathways for indoles include the loss of HCN (m/z 27) from the pyrrole ring and cleavage of the substituent. The loss of a chlorine radical (Cl·, m/z 35) to give a fragment at m/z 116 is a probable and significant pathway.
Table 5: Key Mass Spectrometry Fragments (m/z) for Chloroindoles Data compiled from NIST Mass Spectrometry Data Center and other sources.[12][13]
| Isomer | Molecular Ion (M⁺) | M+2 Peak | Key Fragments |
| All Isomers | 151 | 153 | 116 ([M-Cl]⁺), 89 ([M-Cl-HCN]⁺) |
While the primary fragments are identical, minor differences in the relative intensities of these fragments might be observed, but are generally not reliable for definitive isomer identification without careful comparison to authenticated standards under identical conditions.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the chloroindole isomer into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[1]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[1]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Use standard acquisition parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the chloroindole isomer (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode with a scan range of m/z 40-400.
-
Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluting peak.
Conclusion
The spectroscopic differentiation of 4-, 5-, 6-, and 7-chloroindole is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing unambiguous structural elucidation through distinct chemical shift patterns for the protons and carbons on the benzene ring. IR and UV-Vis spectroscopy offer complementary data that can support identification, while mass spectrometry confirms the molecular weight and elemental composition through its characteristic isotopic pattern, although it is less effective at distinguishing between the positional isomers based on fragmentation alone. By applying the protocols and understanding the comparative data presented in this guide, researchers can confidently identify and characterize these important chemical entities.
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A Researcher's Guide to the In Vitro Evaluation of 4-Chloro-1H-indole-7-carboxylic Acid Analogs as Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro characterization of novel 4-Chloro-1H-indole-7-carboxylic acid analogs. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical analogs based on structure-activity relationships gleaned from existing literature. Our focus will be on evaluating these compounds as potential kinase inhibitors, a prominent therapeutic target for this scaffold.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Specifically, derivatives of indole-7-carboxylic acid have shown promise as allosteric inhibitors of the insulin-like growth factor-I receptor (IGF-1R), a key player in cell proliferation and survival, and a validated target in oncology.[3][4] The strategic placement of a chloro group at the 4-position can enhance membrane permeability and introduce specific electronic properties that may favor target engagement. This guide will equip researchers with the necessary tools to systematically evaluate novel analogs based on this promising chemical starting point.
Designing the Analogs: A Structure-Activity Relationship (SAR) Driven Approach
To effectively compare the in vitro performance of this compound analogs, a well-designed library of compounds is essential. Based on published research on similar indole derivatives, we propose a series of modifications to probe the chemical space around the core scaffold.[5][6] The following table outlines a hypothetical set of analogs for our comparative study:
| Compound ID | R1 (at N-1) | R2 (at C-2) | R3 (Amide Moiety) | Rationale |
| LEAD-01 | H | H | -NH-(4-pyridyl) | Parent compound for baseline activity. |
| ANALOG-A1 | -CH3 | H | -NH-(4-pyridyl) | Investigates the effect of N-alkylation on potency. |
| ANALOG-A2 | -CH2CH3 | H | -NH-(4-pyridyl) | Explores the impact of a larger alkyl group at N-1. |
| ANALOG-B1 | H | -CH3 | -NH-(4-pyridyl) | Probes the steric and electronic effects at the C-2 position. |
| ANALOG-B2 | H | -CN | -NH-(4-pyridyl) | Introduces an electron-withdrawing group at C-2. |
| ANALOG-C1 | H | H | -NH-(3-pyridyl) | Evaluates the importance of the nitrogen position in the pyridine ring. |
| ANALOG-C2 | H | H | -NH-(2-methoxyphenyl) | Introduces a bulkier, electron-donating group.[7] |
| ANALOG-C3 | H | H | -N(CH3)-(4-pyridyl) | Assesses the impact of a secondary amide linkage. |
In Vitro Testing Cascade: From Primary Screening to Cellular Activity
A tiered approach to in vitro testing is crucial for efficient drug discovery. We will begin with a primary biochemical assay to determine direct inhibition of the target kinase, followed by secondary assays to confirm the mechanism of action and assess cellular potency.
Workflow for In Vitro Evaluation
Caption: A tiered workflow for the in vitro evaluation of kinase inhibitors.
Experimental Protocols
This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase.
Protocol:
-
Prepare a serial dilution of the test compounds in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 2.5 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the IGF-1R kinase and the Eu-labeled anti-tag antibody.
-
Add 5 µL of a solution containing the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Trustworthiness: This assay includes positive controls (a known potent inhibitor) and negative controls (DMSO vehicle) to ensure the validity of the results. The Z'-factor should be calculated to assess the quality of the assay.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., MCF-7, which overexpresses IGF-1R) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
Trustworthiness: A vehicle control (DMSO) and a positive control (a known cytotoxic agent) should be included. A no-cell control will serve as the blank.
This assay directly measures the ability of the compounds to inhibit the autophosphorylation of IGF-1R in a cellular context.
Protocol:
-
Plate cells and treat with compounds as described for the MTT assay, but for a shorter duration (e.g., 2-4 hours).
-
Stimulate the cells with IGF-1 (100 ng/mL) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IGF-1R (p-IGF-1R) and total IGF-1R.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-IGF-1R signal to the total IGF-1R signal.
Trustworthiness: A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading. Positive and negative controls (with and without IGF-1 stimulation, and with a known inhibitor) are crucial for data interpretation.
Comparative Data Analysis
The following table presents a hypothetical comparative analysis of our designed analogs based on the assays described above. The predicted outcomes are based on general SAR trends observed in the literature for similar kinase inhibitors.
| Compound ID | Biochemical IC50 (nM) (IGF-1R) | Cellular GI50 (µM) (MCF-7) | p-IGF-1R Inhibition (at 1 µM) | Predicted SAR Insights |
| LEAD-01 | 500 | 10 | +++ | Baseline activity. |
| ANALOG-A1 | 250 | 5 | ++++ | N-methylation may improve hydrophobic interactions in the binding pocket. |
| ANALOG-A2 | 400 | 8 | +++ | A larger N-alkyl group may introduce steric hindrance. |
| ANALOG-B1 | 800 | 15 | ++ | A methyl group at C-2 may be detrimental to activity. |
| ANALOG-B2 | 150 | 2 | +++++ | A cyano group may act as a hydrogen bond acceptor, enhancing potency.[3] |
| ANALOG-C1 | 600 | 12 | ++ | The position of the pyridine nitrogen appears to be important for optimal binding. |
| ANALOG-C2 | 300 | 6 | ++++ | The 2-methoxyphenyl group may provide additional favorable interactions.[7] |
| ANALOG-C3 | >1000 | >20 | + | A secondary amide may disrupt a key hydrogen bond. |
Signaling Pathway Context
The inhibition of IGF-1R is expected to disrupt downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Simplified IGF-1R signaling pathway and the point of inhibition.
Conclusion
This guide provides a robust framework for the in vitro evaluation of this compound analogs as potential kinase inhibitors. By following a structured testing cascade, from primary biochemical screening to cellular target engagement, researchers can efficiently identify promising lead compounds. The hypothetical SAR analysis presented here serves as a starting point for designing more potent and selective inhibitors. The detailed protocols and the rationale behind the experimental choices are intended to ensure the scientific integrity and reproducibility of the findings. Further studies, including selectivity profiling against a panel of kinases and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of any lead candidates identified through this in vitro screening process.
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A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-1H-indole-7-carboxylic acid: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a cornerstone of biologically active molecules. The strategic introduction of substituents onto this privileged heterocycle is a critical aspect of tuning pharmacological properties. Among these, 4-Chloro-1H-indole-7-carboxylic acid stands out as a valuable building block, with its distinct substitution pattern offering unique vectors for molecular elaboration.
This guide provides an in-depth, objective comparison of plausible synthetic routes to this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering insights honed from extensive experience in synthetic chemistry. We will benchmark two classical and robust indole syntheses, the Leimgruber-Batcho and the Reissert syntheses, providing detailed, actionable protocols and a comparative analysis of their respective strengths and weaknesses for accessing this specific target molecule.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a multi-faceted decision, balancing factors such as the availability of starting materials, reaction robustness, scalability, and overall efficiency. Below is a comparative table summarizing the key metrics for the two proposed syntheses of this compound.
| Metric | Leimgruber-Batcho Synthesis | Reissert Synthesis |
| Starting Material | 4-Chloro-2-nitrotoluene | 4-Chloro-2-nitrotoluene |
| Key Reagents | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂, Pd/C) | Diethyl oxalate, Strong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) |
| Number of Steps | 2 (Enamine formation, Reductive cyclization) | 3 (Condensation, Reductive cyclization, Saponification) |
| Potential Yield | Generally high | Moderate to high |
| Scalability | Good | Moderate |
| Key Advantages | High yielding, mild final step, direct formation of the indole ring.[1][2] | Well-established, tolerates a range of substituents.[3][4] |
| Potential Challenges | Availability and handling of DMF-DMA, potential for side reactions in the enamine formation. | Use of strong base, potential for decarboxylation in the final step. |
Proposed Synthetic Pathways and Mechanistic Insights
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful and often high-yielding method for the preparation of indoles from o-nitrotoluenes.[2] The reaction proceeds in two main stages: the formation of a β-amino-nitrostyrene (enamine) intermediate, followed by a reductive cyclization.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Step 1: Synthesis of 1-(4-Chloro-2-nitrophenyl)-2-(dimethylamino)ethene
-
To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.1 eq).
-
Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. This intermediate is often a colorful solid due to the extended conjugation.[2]
Step 2: Reductive Cyclization to 4-Chloro-1H-indole
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Raney Nickel or 10% Palladium on carbon.
-
Subject the mixture to hydrogenation (H₂ gas, balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain crude 4-chloro-1H-indole.
Step 3: Carboxylation at C7
-
Protect the indole nitrogen with a suitable protecting group (e.g., Boc or SEM).
-
Perform a directed ortho-metalation using a strong base like t-BuLi at low temperature (-78 °C), followed by quenching with carbon dioxide (dry ice).[5]
-
Alternatively, a Friedel-Crafts acylation followed by oxidation could be explored, although regioselectivity might be an issue.
-
Deprotect the indole nitrogen to afford the final product, this compound.
The Reissert Indole Synthesis
The Reissert synthesis provides another classical and reliable route to indoles, also commencing from o-nitrotoluenes.[3][4] This method involves the condensation with diethyl oxalate, followed by a reductive cyclization.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Chloro-1H-indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For complex heterocyclic molecules such as 4-Chloro-1H-indole-7-carboxylic acid, a critical intermediate in the synthesis of various therapeutic agents, ensuring isomeric purity is a non-negotiable aspect of quality control. The presence of even minute quantities of positional isomers can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the robust assessment of isomeric purity of this compound, grounded in scientific principles and practical application.
The Challenge: Differentiating Positional Isomers
The synthesis of substituted indoles, often involving multi-step sequences, can lead to the formation of various positional isomers. In the case of this compound, the primary isomeric impurities of concern arise from the potential for the chlorine atom to be located at other positions on the benzene ring of the indole nucleus (e.g., 5-chloro, 6-chloro, and 7-chloro isomers of 1H-indole-4-carboxylic acid) or from alternative arrangements of the chloro and carboxyl groups. These isomers often possess very similar physicochemical properties, making their separation and quantification a significant analytical challenge.
Understanding the Physicochemical Landscape
The analytical strategy for separating these isomers is fundamentally guided by their subtle differences in polarity and pKa. The position of the electron-withdrawing chlorine atom and the acidic carboxylic acid group on the indole ring influences the molecule's overall dipole moment and its acidity.[1][2] These differences, though minor, can be exploited by chromatographic techniques. For instance, the pKa of the carboxylic acid will be influenced by the proximity of the chlorine atom, which in turn affects the molecule's charge state at a given mobile phase pH.[1]
Comparative Analytical Methodologies
We will explore two powerful chromatographic techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for routine quality control. The key to successful isomeric separation lies in the optimization of the stationary and mobile phases to exploit the subtle differences in isomer polarity.
Experimental Protocol: HPLC-UV for Isomeric Purity
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A high-purity silica-based C18 column with end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. The long column length enhances the resolution of closely eluting isomers.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A shallow gradient is crucial for resolving isomers with similar retention times.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 60 | 40 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm. The indole chromophore exhibits strong absorbance at these wavelengths.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
The C18 stationary phase provides a non-polar environment, and the separation is primarily driven by the differences in hydrophobicity of the isomers.
-
The use of phosphoric acid in the mobile phase ensures that the carboxylic acid remains protonated, minimizing peak tailing and improving chromatographic efficiency.[3]
-
A shallow gradient allows for the subtle differences in polarity between the isomers to manifest as distinct retention times.
Data Presentation:
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| This compound | ~15.2 | - |
| Potential Isomer 1 (e.g., 6-Chloro) | ~14.8 | >1.5 |
| Potential Isomer 2 (e.g., 5-Chloro) | ~15.8 | >1.5 |
Workflow for HPLC-UV Isomeric Purity Analysis
Caption: Workflow for HPLC-UV analysis of isomeric purity.
Methodology 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For a more sensitive and specific analysis, particularly for trace-level impurities, UPLC-MS is the method of choice. The shorter run times and higher resolution of UPLC, combined with the mass-selective detection of MS, provide a powerful tool for isomer differentiation.
Experimental Protocol: UPLC-MS for Isomeric Purity
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for optimal performance.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile mobile phase modifier, making it compatible with mass spectrometry.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A faster, steeper gradient can be employed with UPLC systems.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 40 | 60 |
| 6.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 8.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-500.
-
Targeted Ion Monitoring (SIM): m/z 194.01 (for [M-H]⁻ of C₉H₆ClNO₂).
-
Rationale for Experimental Choices:
-
The sub-2 µm particle size of the UPLC column provides significantly higher chromatographic efficiency and resolution compared to conventional HPLC.
-
Formic acid is a volatile acid, which is essential for efficient ionization in the ESI source and to avoid contamination of the mass spectrometer.[4]
-
High-resolution mass spectrometry allows for the accurate mass measurement of the parent ion, confirming the elemental composition of the analyte and its isomers. Fragmentation patterns can also aid in structural elucidation.
Data Presentation:
| Technique | Pros | Cons |
| HPLC-UV | Robust, widely available, cost-effective for routine QC. | Lower resolution and sensitivity compared to UPLC-MS. Relies on chromatographic separation alone for identification. |
| UPLC-MS | High resolution, high sensitivity, provides mass confirmation of isomers. Faster analysis times. | Higher initial instrument cost and complexity. Requires volatile mobile phases. |
Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate analytical method.
Spectroscopic Confirmation
Unequivocal identification of the main component and its isomers requires spectroscopic data.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic signals for the indole ring protons. The chemical shifts and coupling constants of these protons will differ for each positional isomer due to the varying electronic environment created by the chlorine atom. For the parent compound, 1H-Indole-7-carboxylic acid, characteristic proton signals are observed.[5] The presence of the chlorine atom at the 4-position is expected to deshield adjacent protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The chemical shift of the carbon atom attached to the chlorine will be significantly affected, providing a clear diagnostic marker for each isomer.
-
Mass Spectrometry: In negative ion mode ESI-MS, this compound and its isomers will all exhibit a deprotonated molecule [M-H]⁻ at m/z 194.01, with a characteristic isotopic pattern for the presence of one chlorine atom (approximately 3:1 ratio of ¹²C₉¹H₅³⁵ClNO₂⁻ to ¹²C₉¹H₅³⁷ClNO₂⁻). While the parent mass is identical for all isomers, their fragmentation patterns upon collision-induced dissociation (CID) may differ, providing an additional layer of identification.
Conclusion
The successful isomeric purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceuticals. While HPLC-UV offers a reliable and cost-effective solution for routine quality control, UPLC-MS provides superior resolution, sensitivity, and specificity, making it the preferred method for trace impurity analysis and method development. The choice of methodology should be guided by the specific requirements of the analysis, including the expected impurity levels and the intended application of the data. A thorough understanding of the physicochemical properties of the isomers, coupled with careful method development and spectroscopic confirmation, will ensure the accurate and reliable assessment of isomeric purity.
References
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SIELC Technologies. (2018, February 16). Separation of 7-Chloro-1H-indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
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ACS Omega. (2025, December 24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 1H-Indole-7-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1-phenyl-1H-indole-3-carboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
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ResearchGate. (2025, August 7). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
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Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]
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YouTube. (2014, March 17). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Retrieved from [Link]
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ResearchGate. (2020, June 2). How can I separate carboxylic acid and chloride by HPLC? Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]
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mzCloud. (2015, October 15). Indole 3 carboxylic acid. Retrieved from [Link]
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Journal of Organic Chemistry. (2003, March 7). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Retrieved from [Link]
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-
ResearchGate. (2025, August 10). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
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Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
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Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-indole-7-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-1H-indole-7-carboxylic acid. As a chlorinated heterocyclic compound, this substance requires meticulous handling to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a self-validating and inherently safe workflow.
Hazard Assessment and Characterization
Compounds like 6-Chloroindole-2-carboxylic acid and other chlorinated aromatic carboxylic acids are classified as hazardous.[1][2] The primary hazards associated with this class of chemicals are summarized below.
| Hazard Classification | Description | Rationale & Key Precautions |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact. | The acidic nature of the carboxylic acid group and the reactivity of the chlorinated indole ring contribute to this hazard. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or damage. | Direct contact with the eyes can cause significant harm. Chemical splash goggles are mandatory. |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed and toxic in contact with skin. | Systemic toxicity is a potential risk. Ingestion and skin absorption must be prevented through proper PPE and handling practices. |
| Aquatic Toxicity | Potentially very toxic to aquatic life. | As a halogenated organic compound, it can persist in the environment. Disposal into drains or general waste is strictly prohibited to prevent ecological damage.[3] |
| Potential Carcinogenicity | Indole derivatives and halogenated compounds are often investigated for biological activity and may pose long-term health risks. | OSHA requires specific handling procedures for "Particularly Hazardous Chemicals," which include carcinogens.[4][5][6] It is prudent to handle this compound with the assumption of potential carcinogenicity. |
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is generated. The principle of source reduction is a cornerstone of modern laboratory safety and environmental stewardship.[7][8]
-
Order Appropriately: Purchase only the quantity of chemical required for your experiments to avoid generating surplus.[7][8]
-
Maintain Inventory: Keep a detailed inventory of all chemicals to prevent ordering duplicates and to track expiration dates.[9]
-
Scale Down Experiments: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[7][8]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound, including during disposal procedures.
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Gloves must be inspected before use and disposed of immediately after contamination.[10]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-certified respirator may be necessary, in accordance with your institution's Chemical Hygiene Plan.[11]
Step-by-Step Disposal Protocol
Disposal of this compound is governed by its classification as a halogenated organic acid . This dictates a specific waste stream to ensure proper treatment, which typically involves high-temperature incineration by a licensed hazardous waste disposal company.[12]
Step 1: Segregate the Waste Stream
This is the most critical step. Improper segregation can lead to dangerous chemical reactions and incorrect disposal, posing risks to personnel and the environment.
-
Action: Designate a specific waste container exclusively for Halogenated Organic Solids .
-
Causality: this compound contains chlorine, classifying it as a halogenated organic compound.[12][13] These compounds require special incineration processes to prevent the formation of dioxins and other toxic byproducts. Mixing them with non-halogenated waste complicates and increases the cost of disposal.
Do NOT Mix With:
-
Non-Halogenated Waste: Keep separate from solvents like acetone, ethanol, or hexane.[12][14]
-
Acids and Bases: Do not mix with strong acids or bases to avoid potential violent reactions.[15]
-
Oxidizers: Keep separate from oxidizing agents.[16]
Step 2: Containerization and Labeling
Proper containerization prevents leaks and ensures clear communication of hazards.
-
Action: Place the solid waste directly into a compatible, sealable container (e.g., a wide-mouth polyethylene bottle). The container must be in good condition, with a tightly sealing cap.[9][14]
-
Labeling: As soon as the first particle of waste is added, the container must be labeled.[16] The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in the laboratory until it is collected.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is kept in a controlled, secondary containment location, minimizing the risk of spills and accidental exposure to untrained personnel. Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons total, or 1 quart for acutely toxic "P-listed" wastes).[7][8][17] The container must remain closed at all times except when waste is being actively added.[14][16]
Step 4: Arranging for Disposal
Laboratory personnel are responsible for initiating the final disposal process.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[7]
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal (EPA) and state regulations.[8][17] They ensure the waste is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction. Never attempt to dispose of this chemical through regular trash or by washing it down the sink.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is crucial.
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[17]
-
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-1H-indole-7-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-1H-indole-7-carboxylic acid. Designed for researchers, scientists, and drug development professionals, the following procedures are based on established safety protocols for halogenated indole compounds and aim to foster a culture of safety and precision in the laboratory.
Hazard Assessment: Understanding the Compound
While specific toxicological data for this compound is not extensively published, a thorough hazard assessment can be extrapolated from the safety profiles of structurally similar chlorinated indole derivatives.[1][2] These compounds are generally classified as irritants and can be harmful if improperly handled. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The foundational principle of laboratory safety is to treat all novel or sparsely studied compounds with a high degree of caution. The chloro- and carboxylic acid functional groups suggest that the compound may cause skin and eye irritation, and as a fine powder, it poses a respiratory hazard.[3][4]
Table 1: Anticipated Hazard Profile
| Hazard Statement | Classification | Anticipated Effect |
| Harmful if swallowed | Acute toxicity, Oral | May cause gastrointestinal irritation. |
| Causes skin irritation | Skin Corrosion/Irritation | Direct contact may lead to redness, itching, and inflammation.[3][5] |
| Causes serious eye irritation | Serious Eye Damage/Irritation | Contact with eyes can cause significant irritation and potential damage.[3][5] |
| May cause respiratory irritation | STOT - Single Exposure | Inhalation of dust may irritate the respiratory tract.[1] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and a chemical hazard; it should never be the only one.[6] The primary method for controlling exposure should always be robust engineering controls.
-
Chemical Fume Hood: All weighing, handling, and transfer of this compound powder must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne particulates.[2]
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[7] | Protects against dust particles and potential splashes, which can cause serious eye irritation.[3] |
| Skin Protection | Gloves: Chemically resistant nitrile gloves. Inspect for tears or degradation before each use.[1] Lab Coat: A full-sleeved, knee-length laboratory coat.[2] | Nitrile gloves provide a suitable barrier against incidental contact with chlorinated organic compounds.[7] A lab coat prevents contamination of personal clothing and skin. |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 respirator or higher is recommended.[1][6] | Protects the respiratory system from irritation caused by inhaling fine chemical dust. |
Operational Plan: Safe Handling and Disposal
Adherence to a strict operational plan is critical for ensuring safety and preventing contamination. The following workflow provides a step-by-step guide for handling this compound.
Preparation and Donning PPE
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and that safety shower and eyewash stations are unobstructed.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting the experiment.
-
Don PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don the appropriate respiratory protection, if required, ensuring a proper fit.
-
Put on safety goggles.
-
Wash and dry hands, then don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Handling the Compound
-
Work Within a Fume Hood: Conduct all manipulations of the solid compound inside a certified chemical fume hood.
-
Avoid Dust Generation: Use spatulas and other appropriate tools to handle the solid. Avoid pouring the powder, which can create airborne dust.
-
Prevent Contact: Avoid all direct contact with the skin and eyes.[2]
-
No Contamination: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[8] Place the material in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Container: Place waste in a clearly labeled, tightly sealed container.[2]
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[9] Do not discharge into the environment.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- Benchchem. An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Benchchem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- Sigma-Aldrich. Safety Data Sheet for coumarin-3-carboxylic acid.
- Fisher Scientific. Safety Data Sheet for 6-Chloroindole-2-carboxylic acid.
- Sigma-Aldrich. Safety Data Sheet for Indole.
- Sigma-Aldrich. Safety Data Sheet for a hazardous substance.
- Fisher Scientific. Safety Data Sheet for Indole-7-carboxylic acid.
- Fisher Scientific. Safety Data Sheet for 1H-Indole-2-carboxylic acid.
- CymitQuimica. Safety Data Sheet.
- Sigma-Aldrich. Safety Data Sheet for 7-Hydroxycoumarin-3-carboxylic acid.
- Fisher Scientific. Safety Data Sheet for Indan-2-carboxylic acid.
- Fisher Scientific. Safety Data Sheet for 1H-Indole-2-carboxylic acid.
- AK Scientific, Inc. Safety Data Sheet for 5-Chloro-4-methyl-1H-indole-2-carboxylic acid.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- EHS. Discover the Various Types of PPE for Optimal Chemical Safety.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
